NSC632839
Descripción
Propiedades
IUPAC Name |
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO.ClH/c1-15-3-7-17(8-4-15)11-19-13-22-14-20(21(19)23)12-18-9-5-16(2)6-10-18;/h3-12,22H,13-14H2,1-2H3;1H/b19-11+,20-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKZLTXPTLIWOJ-BYCVLTJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10417701 | |
| Record name | NSC632839 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157654-67-6 | |
| Record name | NSC632839 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 157654-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Multifaceted Mechanism of Action of NSC632839: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of NSC632839, a small molecule inhibitor with significant anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pathways modulated by this compound.
Core Mechanism: Dual Inhibition of Deubiquitinases and DeSUMOylases
This compound functions as a nonselective isopeptidase inhibitor, targeting both the deubiquitinase (DUB) and deSUMOylase families of enzymes.[1][2][3] This dual inhibitory action leads to the accumulation of polyubiquitinated and polysumoylated proteins within the cell, disrupting cellular homeostasis and triggering downstream anti-tumor effects.[1][4]
The primary targets of this compound that have been identified include:
-
Ubiquitin-Specific Protease 15 (USP15) [4]
The inhibition of these enzymes disrupts the ubiquitin-proteasome system and the SUMOylation pathway, which are critical for the regulation of protein stability and function.
Quantitative Data on Inhibitory Activity and Cellular Effects
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | EC50 / IC50 (µM) | Assay Type |
| USP2 | 45 ± 4 | Cell-free |
| USP7 | 37 ± 1 | Cell-free |
| SENP2 | 9.8 ± 1.8 | Cell-free |
Data compiled from multiple sources.[1][2][3][5]
Table 2: Cellular Anti-Proliferative and Apoptotic Activity
| Cell Line | Effect | IC50 (µM) |
| E1A | Apoptosis Induction | 15.65 |
| E1A/C9DN | Apoptosis Induction | 16.23 |
| PC3 (Prostate Cancer) | Anti-proliferative | 1.9 |
| LNCaP (Prostate Cancer) | Anti-proliferative | 3.1 |
| CCD-1072Sk (Normal Fibroblast) | Anti-proliferative | 17.7 |
Data compiled from multiple sources.[5][6][7]
Signaling Pathways Modulated by this compound
This compound instigates a cascade of cellular events primarily through the accumulation of ubiquitinated proteins, leading to proteotoxic stress and the activation of apoptotic and cell cycle arrest pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis.[4][5] Its mechanism involves the stabilization of pro-apoptotic proteins and the activation of caspase cascades.
Mitotic Arrest and Cell Cycle Inhibition
In esophageal squamous cell carcinoma (ESCC) cells, this compound has been shown to induce mitotic arrest.[4] This is characterized by the formation of multipolar spindles and activation of the spindle assembly checkpoint (SAC).
Induction of Autophagy
This compound can also trigger a pro-survival autophagic response in some cancer cells.[1][4] This suggests that combination therapies with autophagy inhibitors could enhance the anti-cancer efficacy of this compound.[1][4]
Detailed Experimental Protocols
In Vitro Deubiquitinase/DeSUMOylase Inhibition Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound against purified USP2, USP7, and SENP2.
Materials:
-
Purified recombinant human USP2, USP7, and SENP2 enzymes.
-
Fluorogenic substrate: Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) for DUBs, and SUMO-AMC for deSUMOylases.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.
-
This compound stock solution in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the microplate.
-
Add 10 µL of the respective enzyme (USP2, USP7, or SENP2) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (Ub-AMC or SUMO-AMC) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
Calculate the reaction velocity for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cell Proliferation Assay (Crystal Violet Staining)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, LNCaP) and a normal cell line (e.g., CCD-1072Sk).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Crystal Violet solution (0.5% in 25% methanol).
-
10% acetic acid.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (DMSO).
-
After incubation, remove the medium and gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol (B129727) for 10 minutes.
-
Remove the methanol and stain the cells with 100 µL of Crystal Violet solution for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Materials:
-
Cancer cell lines (e.g., Kyse30, Kyse450).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Quantify the percentage of apoptotic cells in the treated and untreated samples.
Conclusion
This compound is a multi-targeted agent that disrupts fundamental cellular processes by inhibiting deubiquitinating and deSUMOylating enzymes. Its ability to induce apoptosis and mitotic arrest in cancer cells highlights its potential as a therapeutic candidate. Further investigation into its in vivo efficacy and the development of more selective derivatives are warranted to fully explore its clinical utility. The pro-survival autophagic response also suggests a promising avenue for combination therapies. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, offering a solid foundation for future research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | DUB | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC632839: An In-depth Technical Guide for Researchers
COMPOUND AT A GLANCE
| Identifier | Value |
| NSC ID | 632839 |
| Alternate Names | F6, Ubiquitin Isopeptidase Inhibitor II |
| CAS Number | 157654-67-6 |
| Chemical Formula | C₂₁H₂₁NO · HCl |
| Molecular Weight | 339.9 g/mol |
| Mechanism of Action | Nonselective inhibitor of ubiquitin-specific proteases (USPs) and SUMO-specific proteases (SENPs). |
Introduction
NSC632839 is a small molecule compound that has garnered significant interest in the field of cancer research due to its role as a nonselective inhibitor of isopeptidases. Initially identified for its ability to induce apoptosis, further studies have elucidated its function as a dual inhibitor of both deubiquitinating enzymes (DUBs) and deSUMOylating enzymes. This guide provides a comprehensive technical overview of this compound, summarizing its biochemical activity, mechanism of action, and relevant experimental protocols for its study.
Biochemical Activity and Potency
This compound exhibits inhibitory activity against multiple members of the ubiquitin-specific protease (USP) and SUMO-specific protease (SENP) families. The compound has been shown to be more potent against SENP2 compared to USP2 and USP7. Additionally, this compound has demonstrated cytotoxic and anti-proliferative effects across various cancer cell lines.
Table 1: In Vitro Enzymatic Inhibition of this compound
| Target Enzyme | EC₅₀ (µM) | Assay Type |
| USP2 | 45 ± 4 | Cell-free enzymatic assay |
| USP7 | 37 ± 1 | Cell-free enzymatic assay |
| SENP2 | 9.8 ± 1.8 | Cell-free enzymatic assay |
Table 2: Cytotoxicity (IC₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| E1A | - | 15.65 |
| E1A/C9DN | - | 16.23 |
| PC3 | Prostate Cancer | 1.9 |
| LNCaP | Prostate Cancer | 3.1 |
| Kyse30 | Esophageal Squamous Cell Carcinoma | Not specified |
| Kyse450 | Esophageal Squamous Cell Carcinoma | Not specified |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the disruption of the ubiquitin-proteasome system and SUMOylation pathways. This leads to cell cycle arrest and the induction of apoptosis.
Inhibition of Deubiquitinating and DeSUMOylating Enzymes
By inhibiting DUBs such as USP2 and USP7, and the deSUMOylase SENP2, this compound leads to the accumulation of polyubiquitinated and SUMOylated proteins. This disruption of normal protein turnover and signaling can trigger cellular stress and apoptosis.
Induction of Apoptosis
This compound induces apoptosis through an apoptosome-independent pathway. A key mechanism involves the upregulation of the pro-apoptotic protein Noxa and the downregulation or cleavage of the anti-apoptotic protein Mcl-1. This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, mitochondrial fragmentation, and subsequent activation of caspases. In some cancer types, such as esophageal squamous cell carcinoma, this compound has been shown to induce mitotic arrest by activating the spindle assembly checkpoint, which then leads to CREB-Noxa-mediated apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Enzyme Inhibition Assay
This protocol is adapted from the methods used to determine the EC₅₀ values for USP2, USP7, and SENP2.
Objective: To quantify the inhibitory effect of this compound on purified isopeptidases.
Materials:
-
Purified recombinant human USP2, USP7, and SENP2
-
Fluorogenic substrates: Ub-PLA₂ (for USPs), SUMO3-PLA₂ (for SENP2)
-
NBD C6-HPC (fluorescent phospholipid substrate for PLA₂)
-
This compound
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
In a 96-well plate, add the purified enzyme (e.g., 40 nM USP2 or USP7, or 20 nM SENP2) to each well.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells and pre-incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding an equal volume of the fluorogenic substrate mixture (e.g., 60 nM Ub-PLA₂ and 40 µM NBD C6-HPC for USPs, or 20 nM SUMO3-PLA₂ and 40 µM NBD C6-HPC for SENP2).
-
Measure the relative fluorescence units (RFU) at a single time point within the initial linear range of the reaction (e.g., 50 minutes for USPs, 30 minutes for SENP2).
-
Normalize the data with a positive control (enzyme + vehicle) as 0% inhibition and a negative control (enzyme + a known potent inhibitor like NEM) as 100% inhibition.
-
Calculate the EC₅₀ values by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
4.2.1. Crystal Violet Staining
Materials:
-
Cancer cell lines (e.g., PC3, LNCaP)
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Crystal violet solution (0.5% in 20% methanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 48 hours).
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol) for 10-15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain with a solvent (e.g., methanol (B129727) or a solution of 0.1 M sodium citrate (B86180) in 50% ethanol).
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
4.2.2. Colony Formation Assay
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet solution
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 300-500 cells per well).
-
Treat the cells with this compound at various concentrations.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash, fix, and stain the colonies with crystal violet as described above.
-
Count the number of colonies (typically those with >50 cells) in each well.
Apoptosis and Cell Cycle Analysis
Objective: To assess the induction of apoptosis and cell cycle arrest by this compound.
4.3.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
4.3.2. Propidium Iodide Staining for Cell Cycle Analysis
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
NSC63
NSC632839: A Technical Guide to its Core Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC632839 is a small molecule inhibitor with demonstrated anti-cancer properties. It functions as a non-selective isopeptidase inhibitor, concurrently targeting both the deubiquitinating (DUB) and desumoylating machinery crucial for cellular homeostasis. This technical guide provides an in-depth overview of the core molecular targets of this compound, detailing its mechanism of action, impact on key signaling pathways, and experimental data. The information is presented to support further research and drug development efforts centered on this compound.
Core Molecular Targets of this compound
This compound exerts its biological effects by inhibiting a specific subset of isopeptidases, enzymes that cleave ubiquitin and ubiquitin-like modifiers (such as SUMO) from substrate proteins. The primary and most well-characterized molecular targets of this compound are:
-
Ubiquitin Specific Peptidase 2 (USP2): A deubiquitinating enzyme involved in various cellular processes, including cell cycle regulation and signal transduction.
-
Ubiquitin Specific Peptidase 7 (USP7): A key deubiquitinase that regulates the stability of numerous proteins, including the tumor suppressor p53 and its E3 ligase, MDM2.
-
Sentrin/SUMO-specific protease 2 (SENP2): A desumoylating enzyme that removes SUMO (Small Ubiquitin-like Modifier) from target proteins, playing a role in processes such as transcriptional regulation and protein stability.
The inhibitory action of this compound on these enzymes leads to the accumulation of ubiquitinated and sumoylated proteins, disrupting normal cellular processes and ultimately triggering cell death in cancer cells.
Quantitative Data: Inhibitory Activity
The efficacy of this compound against its primary targets has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory concentrations.
Table 1: In Vitro Enzyme Inhibition
| Target | IC50 / EC50 (µM) | Assay Type | Reference |
| USP2 | 45 ± 4 | Ub-PLA2 cleavage assay | [1] |
| USP7 | 37 ± 1 | Ub-PLA2 cleavage assay | [1] |
| SENP2 | 9.8 ± 1.8 | SUMO-PLA2 cleavage assay | [1] |
Table 2: Cell-Based Activity
| Cell Line | IC50 (µM) | Assay Type | Reference |
| PC3 (Prostate Cancer) | 1.9 | Crystal Violet Staining | [2] |
| LNCaP (Prostate Cancer) | 3.1 | Crystal Violet Staining | [2] |
| CCD-1072Sk (Normal Fibroblast) | 17.7 | Crystal Violet Staining | [2] |
| E1A (Transformed Cells) | 15.65 | Apoptosis Assay | [3] |
| E1A/C9DN (Transformed Cells) | 16.23 | Apoptosis Assay | [3] |
Signaling Pathways Modulated by this compound
By inhibiting USP2, USP7, and SENP2, this compound instigates a cascade of downstream cellular events, primarily culminating in cell cycle arrest and apoptosis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[2] This is achieved through the disruption of the ubiquitin-proteasome system, leading to the stabilization of pro-apoptotic proteins. A key pathway implicated is the CREB-Noxa axis.[4] Inhibition of deubiquitinases by this compound leads to the activation of the transcription factor CREB, which in turn upregulates the expression of the pro-apoptotic protein Noxa, a member of the Bcl-2 family. This ultimately triggers the intrinsic apoptotic pathway.[4]
M-Phase Cell Cycle Arrest
A significant effect of this compound on cancer cells is the induction of cell cycle arrest in the M phase.[4] This is mediated by the activation of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis.[4] Treatment with this compound disrupts the formation of the mitotic spindle, leading to the activation of the SAC and a prolonged mitotic arrest.[5] This sustained arrest ultimately triggers apoptosis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
IC50 Determination by Crystal Violet Staining
This assay is used to determine the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding: Seed cells (e.g., PC3, LNCaP, CCD-1072Sk) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 hours).
-
Staining:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cells with 0.5% crystal violet solution for 10-20 minutes.
-
-
Quantification:
-
Wash the plates with water to remove excess stain and allow them to dry.
-
Solubilize the stain with a solubilizing agent (e.g., 10% acetic acid or methanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with this compound at a specific concentration (e.g., IC50) for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days to allow for colony formation.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol.
-
Stain with 0.5% crystal violet solution.
-
-
Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
In Vitro Deubiquitinase and Desumoylase Activity Assays
These assays directly measure the inhibitory effect of this compound on its purified enzyme targets. A common method involves using a ubiquitin or SUMO-conjugated reporter enzyme.
-
Reagents:
-
Purified recombinant enzymes (USP2, USP7, or SENP2).
-
Substrate: Ubiquitin-Phospholipase A2 (Ub-PLA2) for DUBs or SUMO-Phospholipase A2 (SUMO-PLA2) for desumoylases.
-
Fluorescent PLA2 substrate.
-
This compound.
-
-
Procedure:
-
Pre-incubate the purified enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the Ub-PLA2 or SUMO-PLA2 substrate.
-
The isopeptidase cleaves the ubiquitin/SUMO, activating PLA2.
-
Activated PLA2 cleaves the fluorescent substrate, generating a measurable signal.
-
-
Data Analysis: Measure the fluorescence over time and calculate the enzyme activity. Plot the activity against the inhibitor concentration to determine the EC50 value.
Conclusion
This compound is a multi-targeted isopeptidase inhibitor with significant potential as an anti-cancer agent. Its ability to simultaneously inhibit key deubiquitinating and desumoylating enzymes, USP2, USP7, and SENP2, leads to the disruption of critical cellular pathways controlling cell cycle progression and survival. The induction of apoptosis and M-phase arrest in cancer cells highlights its therapeutic promise. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and the development of more selective inhibitors targeting these crucial cellular pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
NSC632839 as a Deubiquitinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC632839 is a small molecule compound initially identified as an inhibitor of isopeptidases.[1][2] It functions as a broad-spectrum, non-selective inhibitor targeting both deubiquitinating enzymes (DUBs) and deSUMOylases.[1] This dual activity disrupts the ubiquitin-proteasome system, leading to the accumulation of polyubiquitinated proteins and triggering distinct cellular responses, including apoptosis and mitotic arrest.[1][3][4] Its potential as an anti-cancer agent has been demonstrated in several cancer cell lines, making it a compound of significant interest in drug discovery and development.[4][5]
Mechanism of Action
This compound exerts its biological effects by inhibiting the activity of multiple isopeptidases. It has been shown to inhibit the deubiquitinating enzymes USP2 and USP7, and has also been reported to inhibit USP15 and UCHL1.[1][3] In addition to its DUB inhibitory activity, this compound is a potent inhibitor of the deSUMOylase SENP2.[2][3][6][7] This inhibition of both deubiquitination and deSUMOylation pathways leads to the accumulation of ubiquitinated and SUMOylated proteins, which in turn initiates downstream cellular events.
The primary outcomes of this compound treatment in cancer cells include:
-
Induction of Apoptosis : The compound triggers a unique apoptotic pathway that is Bcl-2-dependent but apoptosome-independent.[8][9] This involves the upregulation of the BH3-only protein Noxa, stabilization of the IAP antagonist Smac, and activation of caspase-3 and caspase-7.[2][3]
-
Mitotic Arrest : In esophageal squamous cell carcinoma cells, this compound induces the formation of multipolar spindles, which activates the Spindle Assembly Checkpoint (SAC), leading to mitotic arrest in the G2/M phase.[4]
-
Induction of Autophagy : Treatment with this compound can also trigger pro-survival autophagy, and combining it with autophagy inhibitors has been shown to enhance its apoptotic effects.[1][4]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against several purified enzymes and in various cancer cell lines. The data is summarized in the table below for easy comparison.
| Target/Cell Line | Assay Type | Inhibitory Concentration (IC50/EC50) | Reference |
| Purified Enzymes | |||
| USP2 | Cell-free assay | 45 ± 4 µM (EC50) | [1][3][7][10] |
| USP7 | Cell-free assay | 37 ± 1 µM (EC50) | [1][3][7][10] |
| SENP2 | Cell-free assay | 9.8 ± 1.8 µM (EC50) | [1][3][7][10] |
| Cell Lines | |||
| E1A Cells | Apoptosis Induction | 15.65 µM (IC50) | [3][9] |
| E1A/C9DN Cells | Apoptosis Induction | 16.23 µM (IC50) | [3][9] |
| PC3 (Prostate Cancer) | Antiproliferative | 1.9 µM (IC50) | [5][11] |
| LNCaP (Prostate Cancer) | Antiproliferative | 3.1 µM (IC50) | [5][11] |
| CCD-1072Sk (Normal Fibroblast) | Antiproliferative | 17.7 µM (IC50) | [5][11] |
Signaling Pathways and Cellular Effects
The multifaceted mechanism of action of this compound involves the modulation of several critical cellular signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity.
In Vitro DUB Inhibition Assay (Fluorogenic)
This assay measures the ability of this compound to inhibit the catalytic activity of a purified DUB enzyme.
-
Materials :
-
Protocol :
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the purified DUB enzyme to each well (except for no-enzyme controls).
-
Add the diluted this compound or vehicle (DMSO) to the wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.[12]
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.[12]
-
Immediately measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over a period of time (e.g., 30-60 minutes).[13]
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition relative to the vehicle control and calculate the EC50 value by fitting the data to a dose-response curve.
-
Cell Viability and Proliferation Assays
These assays determine the effect of this compound on cell growth and survival.
-
Crystal Violet Staining (for IC50 determination) :
-
Seed cells (e.g., PC3, LNCaP) in a 96-well plate and allow them to adhere overnight.[5][11]
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).[5]
-
Remove the media and wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with 0.5% crystal violet solution for 20-30 minutes.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the stain with a solubilizing agent (e.g., 10% acetic acid or methanol).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[5][11]
-
-
Colony Formation Assay :
-
Seed a low number of cells in 6-well plates.
-
Treat with this compound at relevant concentrations (e.g., at the IC50 value).[5][11]
-
Incubate for 7-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells) to assess long-term cell survival and proliferative capacity.[4]
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Protocol :
-
Culture cells and treat them with this compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Wash the cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer. The resulting histogram will show the percentage of cells in G0/G1, S, and G2/M phases.[4]
-
Immunoblotting
This technique is used to detect the levels of specific proteins to confirm the mechanism of action.
-
Protocol :
-
Treat cells with this compound for various time points or at different concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., HA-tag for ubiquitin, Noxa, Mcl-1, LC3, p62) overnight at 4°C.[3][4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound is a versatile isopeptidase inhibitor with demonstrated activity against both DUBs and deSUMOylases.[1][3] Its ability to induce apoptosis and mitotic arrest in cancer cells, particularly prostate and esophageal cancer models, highlights its potential as a therapeutic agent.[4][5] The compound's complex mechanism, involving the modulation of protein stability, apoptosis, and autophagy, provides multiple avenues for further investigation and therapeutic exploitation. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in oncology and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 157654-67-6 | DUB | MOLNOVA [molnova.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deubiquitinase (DUB) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. This compound | DUB | TargetMol [targetmol.com]
- 8. amsbio.com [amsbio.com]
- 9. NSC 632839 hydrochloride | CAS 157654-67-6 | F6 | this compound | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
NSC632839: A Technical Guide to its DeSUMOylase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC632839 is a small molecule compound identified as a nonselective isopeptidase inhibitor. It exhibits inhibitory activity against both deubiquitinating enzymes (DUBs) and deSUMOylating enzymes, also known as Sentrin/SUMO-specific proteases (SENPs). This dual activity makes it a valuable tool for studying the intricate interplay between the ubiquitin-proteasome system and SUMOylation pathways in various cellular processes, particularly in the context of cancer biology. This technical guide provides an in-depth overview of the deSUMOylase activity of this compound, focusing on its quantitative inhibitory profile, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.
Introduction to SUMOylation and DeSUMOylation
SUMOylation is a reversible post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins. This process is analogous to ubiquitination and involves a similar enzymatic cascade of E1 activating, E2 conjugating, and E3 ligating enzymes. SUMOylation plays a critical role in regulating a wide array of cellular functions, including gene transcription, DNA repair, protein stability, and subcellular localization.
The reversibility of SUMOylation is controlled by SENP enzymes, which cleave SUMO from its target proteins. The dynamic balance between SUMO conjugation and deconjugation is essential for maintaining cellular homeostasis. Dysregulation of this balance has been implicated in various diseases, including cancer, neurodegenerative disorders, and heart disease. Consequently, SENP enzymes have emerged as attractive therapeutic targets.
This compound has been identified as an inhibitor of SENP2, a key deSUMOylase, in addition to its effects on deubiquitinases. This guide will focus on the deSUMOylase inhibitory properties of this compound.
Quantitative Inhibitory Profile of this compound
This compound has been characterized as a dual inhibitor of both deubiquitinases and deSUMOylases. Its inhibitory potency has been quantified against several key enzymes, with a notable activity against the deSUMOylase SENP2. The compound also demonstrates activity against the deubiquitinases USP2 and USP7.
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Enzyme Target | Enzyme Type | EC50 / IC50 (µM) | Reference(s) |
| SENP2 | DeSUMOylase | 9.8 ± 1.8 | [1][2] |
| USP2 | Deubiquitinase | 45 ± 4 | [1][2] |
| USP7 | Deubiquitinase | 37 ± 1 | [1][2] |
The data clearly indicates that this compound is more potent against the deSUMOylase SENP2 compared to the deubiquitinases USP2 and USP7, suggesting its potential as a tool to preferentially investigate the consequences of SENP2 inhibition at lower concentrations.
In cellular contexts, particularly in prostate cancer cell lines, this compound has shown significant anti-proliferative effects at low micromolar concentrations.
Table 2: Anti-proliferative Activity of this compound in Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference(s) |
| PC3 | Prostate Cancer | 1.9 | [3] |
| LNCaP | Prostate Cancer | 3.1 | [3] |
| CCD-1072Sk | Normal Fibroblast | 17.7 | [3] |
| E1A | Adenovirus-transformed cells | 15.65 | [4] |
| E1A/C9DN | Adenovirus-transformed cells | 16.23 | [4] |
The lower IC50 values in prostate cancer cells compared to normal fibroblasts suggest a potential therapeutic window for this compound in cancer treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the deSUMOylase inhibitory activity of this compound.
In Vitro DeSUMOylase Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibition of SENP2 by this compound using a SUMO-PLA2 fusion protein substrate.
Materials:
-
Recombinant human SENP2 enzyme
-
SUMO3-PLA2 fusion protein substrate
-
NBD C6-HPC fluorescent substrate
-
This compound (and appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, pre-incubate 20 nM of SENP2 enzyme with a range of this compound concentrations for 30 minutes at room temperature. Include a vehicle control (DMSO).
-
Initiate the reaction by adding an equal volume of a solution containing 20 nM SUMO3-PLA2 and 40 µM NBD C6-HPC.
-
Measure the increase in relative fluorescence units (RFU) at appropriate excitation and emission wavelengths for NBD (e.g., 460 nm excitation, 534 nm emission) over a 30-minute period in kinetic mode, or at a single time point within the linear range of the reaction.[1]
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Cell Viability Assay (Crystal Violet Staining)
This protocol details the use of crystal violet staining to assess the effect of this compound on the viability of adherent prostate cancer cells (e.g., PC3, LNCaP).
Materials:
-
Prostate cancer cell lines (PC3, LNCaP)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Crystal Violet Staining Solution (0.1% - 0.5% w/v in water or methanol)[5][6]
-
Solubilization solution (e.g., 10% acetic acid or methanol)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[7]
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
After treatment, gently wash the cells with PBS.
-
Fix the cells by adding the fixative solution and incubating for 10-15 minutes at room temperature.
-
Remove the fixative and wash the cells with water.
-
Add the crystal violet staining solution to each well and incubate for 10-30 minutes at room temperature.[5]
-
Wash away the excess stain with water and allow the plate to air dry.
-
Solubilize the bound dye by adding the solubilization solution to each well and incubating for 15-20 minutes on a shaker.
-
Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cancer cells.
Materials:
-
Prostate cancer cell lines (PC3, LNCaP)
-
Complete cell culture medium
-
This compound
-
6-well tissue culture plates
-
Fixative solution (e.g., methanol)
-
Crystal Violet Staining Solution (0.5% w/v)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at various concentrations.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.[8]
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[8]
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Western Blot Analysis of SUMOylated Proteins
This protocol is for detecting changes in the levels of SUMOylated proteins in cells treated with this compound.
Materials:
-
Cell lines of interest
-
This compound
-
Lysis buffer containing a deSUMOylase inhibitor (e.g., N-ethylmaleimide, NEM)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SUMO1, anti-SUMO2/3, and antibody against a specific target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in a buffer containing NEM to preserve SUMOylated proteins.[9]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
Analyze the changes in the intensity of bands corresponding to SUMOylated proteins.
Signaling Pathways and Mechanism of Action
In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression.[11][12] The activity of AR is regulated by various post-translational modifications, including SUMOylation. SENP enzymes, including SENP1 and SENP2, can deSUMOylate AR, which can affect its transcriptional activity and stability.[3]
By inhibiting SENP2, this compound is hypothesized to increase the SUMOylation of AR and other SENP2 substrates. This can lead to a downstream cascade of events that ultimately inhibit prostate cancer cell proliferation and survival.
The inhibition of SENP2 by this compound leads to an accumulation of SUMOylated proteins. In the context of prostate cancer, the increased SUMOylation of the Androgen Receptor can alter its transcriptional activity, leading to a reduction in the expression of genes that promote cell proliferation and survival.
Chemical and Physical Properties
A summary of the chemical and physical properties of this compound is provided for reference in experimental design.
Table 3: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 3,5-Bis[(4-methylphenyl)methylene]-4-piperidinone hydrochloride | [13] |
| Molecular Formula | C21H22ClNO | [13] |
| Molecular Weight | 339.86 g/mol | [4] |
| CAS Number | 157654-67-6 | [4] |
| Appearance | Solid | |
| Purity | >98% (by HPLC) | [13] |
| Solubility | Soluble in DMSO (e.g., 7 mg/mL) | [4] |
| Storage | Store at -20°C as a solid. In solution, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2][4] |
Conclusion
This compound is a valuable chemical probe for studying the roles of deSUMOylation and deubiquitination in cellular physiology and disease. Its preferential inhibition of SENP2 over USP2 and USP7 at lower concentrations allows for a more targeted investigation of the SUMOylation pathway. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to explore the therapeutic potential of targeting deSUMOylases in cancer and other diseases. Further studies are warranted to elucidate the full spectrum of its cellular targets and to optimize its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. clyte.tech [clyte.tech]
- 6. tpp.ch [tpp.ch]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Sumoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound | 157654-67-6 | DUB | MOLNOVA [molnova.com]
NSC632839: A Technical Guide to its Mechanism of Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC632839 is a small molecule inhibitor with demonstrated anti-cancer properties, primarily attributed to its ability to induce apoptosis in cancer cells. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound-induced apoptosis. It details the signaling pathways involved, presents quantitative data on its efficacy, and outlines the experimental protocols for assessing its apoptotic effects. This guide is intended to serve as a resource for researchers and professionals in the fields of oncology and drug development.
Introduction
This compound has emerged as a compound of interest in cancer research due to its pro-apoptotic activities. Identified as a non-selective isopeptidase inhibitor, it targets both deubiquitinases (DUBs) and desumoylases.[1][2][3] Specifically, it has been shown to inhibit USP2, USP7, and SENP2.[1][2][3] The induction of apoptosis by this compound is a key mechanism behind its anti-proliferative effects observed in various cancer cell lines, including esophageal squamous cell carcinoma and prostate cancer.[1][4] This guide will delve into the core mechanisms, experimental validation, and quantitative assessment of this compound-induced apoptosis.
Mechanism of Action: Signaling Pathways in Apoptosis Induction
This compound triggers apoptosis primarily through the intrinsic pathway, which is initiated by intracellular stress signals. The process begins with the inhibition of deubiquitinases, leading to an accumulation of ubiquitinated proteins and subsequent cellular stress.[4] This culminates in mitotic arrest and the activation of a cascade of events leading to programmed cell death.
A key mechanism involves the induction of M phase cell cycle arrest by triggering the activation of the Spindle Assembly Checkpoint (SAC).[4] This prolonged mitotic arrest promotes the activation of CREB, which in turn leads to Noxa-mediated apoptosis.[4] The pro-apoptotic protein Noxa is a member of the Bcl-2 family and plays a crucial role in the intrinsic apoptotic pathway.[2][4] Upregulation of Noxa, coupled with the downregulation of anti-apoptotic proteins like CIAP1, leads to the loss of mitochondrial membrane potential.[4] This mitochondrial dysregulation is a point of no return, initiating the activation of the caspase cascade.
The activation of caspase-3 is a central event in the execution phase of apoptosis.[4] this compound treatment has been shown to lead to the cleavage and activation of caspase-3.[4] Activated caspase-3 then cleaves a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[4][5] The cleavage of PARP is a hallmark of apoptosis.[4][5]
The following diagram illustrates the signaling pathway of this compound-induced apoptosis:
References
- 1. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration [ouci.dntb.gov.ua]
NSC632839 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the small molecule NSC632839, summarizing its known mechanisms of action, efficacy in various cancer cell lines, and the experimental protocols used for its characterization. The information is compiled to serve as a comprehensive resource for professionals in the fields of oncology research and drug development.
Core Mechanisms of Action
This compound is a multifaceted compound that exerts its anti-cancer effects through at least two distinct mechanisms: inhibition of isopeptidases and induction of mitotic arrest.
This compound functions as a non-selective inhibitor of isopeptidases, enzymes that cleave ubiquitin and SUMO protein modifications, thereby regulating protein stability and function.[1] Specifically, it has been shown to inhibit both deubiquitinating enzymes (DUBs) and deSUMOylating enzymes (SENPs).[2][3] The primary targets identified are USP2, USP7, and SENP2.[1][2]
Inhibition of USP7 is particularly relevant in cancer. USP7 typically deubiquitinates MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, this compound prevents MDM2 stabilization, leading to an accumulation of p53. This, in turn, can trigger apoptosis in cancer cells.[4]
More recent studies in esophageal squamous cell carcinoma (ESCC) have revealed a novel mechanism for this compound. The compound induces the formation of multipolar spindles during mitosis, which activates the Spindle Assembly Checkpoint (SAC).[5] This leads to a prolonged arrest in the M phase of the cell cycle. This sustained mitotic arrest ultimately triggers apoptosis through a pathway involving the transcription factor CREB and the pro-apoptotic protein Noxa, a member of the Bcl-2 family.[5]
Quantitative Data: Efficacy and Potency
The inhibitory concentration of this compound has been quantified against its enzymatic targets and in various cancer cell lines.
This table summarizes the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) of this compound against purified isopeptidase enzymes.
| Target Enzyme | Enzyme Class | EC₅₀ / IC₅₀ (µM) | Reference |
| USP2 | Deubiquitinase (DUB) | 45 ± 4 | [1][2] |
| USP7 | Deubiquitinase (DUB) | 37 ± 1 | [1][2] |
| SENP2 | deSUMOylase (SENP) | 9.8 ± 1.8 | [1][2] |
This table presents the IC₅₀ values of this compound, quantifying its anti-proliferative effect in different cell lines after 48 hours of treatment. The data highlights a degree of selectivity for cancer cells over normal fibroblasts.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| PC3 | Prostate Cancer | 1.9 | [3][6] |
| LNCaP | Prostate Cancer | 3.1 | [3][6] |
| Kyse450 | Esophageal Cancer | Not specified | [5] |
| Kyse30 | Esophageal Cancer | Not specified | [5] |
| CCD-1072Sk | Normal Fibroblasts | 17.7 | [3][6] |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
This protocol is used to determine the IC₅₀ value of this compound in cancer cell lines.
-
Principle: The crystal violet staining method quantifies the number of viable, adherent cells following treatment with the compound.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., PC3, LNCaP) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control (DMSO) for a specified period (e.g., 48 hours).[6]
-
Staining: Remove the media and wash the cells with PBS. Fix the cells with a suitable fixative (e.g., methanol). Stain the fixed cells with 0.5% crystal violet solution.
-
Solubilization: Wash away excess stain and allow the plates to dry. Solubilize the stain from the cells using a solubilizing agent (e.g., 10% acetic acid).
-
Data Acquisition: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.[7]
-
This protocol is used to detect changes in the expression levels of specific proteins (e.g., p53, Noxa, Cyclin B1, p-ERK) following treatment with this compound.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.
-
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Use densitometry software to quantify band intensity. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH).
-
This protocol is used to measure the inhibitory effect of this compound on the enzymatic activity of purified isopeptidases like USP2 and USP7.
-
Principle: A fluorogenic substrate, such as Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) or Z-LRGG-AMC, is cleaved by the active isopeptidase, releasing a fluorescent molecule (AMC). The rate of fluorescence increase is proportional to enzyme activity.
-
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, 0.5 mM EDTA, 1 mM DTT, 0.1 mg/ml BSA, pH 7.5).
-
Compound Pre-incubation: In a 96- or 384-well black plate, add purified isopeptidase enzyme (e.g., USP7) to wells containing serial dilutions of this compound or vehicle control. Pre-incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Z-LRGG-AMC).[1]
-
Kinetic Measurement: Immediately begin measuring the increase in fluorescence over time using a plate reader with appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each concentration. Normalize the velocities to the vehicle control (100% activity) and a strong inhibitor control (0% activity). Plot the percent activity against the log of the inhibitor concentration to determine the EC₅₀ value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
NSC632839 and the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule NSC632839 and its interaction with the ubiquitin-proteasome system (UPS). It is designed to be a comprehensive resource, detailing the compound's mechanism of action, providing quantitative data on its activity, and offering detailed protocols for key experimental assays.
Core Concepts: The Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins. This process is essential for maintaining protein homeostasis and regulating a multitude of cellular functions, including cell cycle progression, signal transduction, and apoptosis. The system operates through a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3), which tag substrate proteins with polyubiquitin (B1169507) chains. These polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. Deubiquitinating enzymes (DUBs) and desumoylating enzymes can reverse this process, adding another layer of regulation.
This compound: A Dual Inhibitor of Isopeptidases
This compound is a small molecule that functions as a nonselective isopeptidase inhibitor, targeting both deubiquitinases (DUBs) and desumoylases. By inhibiting these enzymes, this compound disrupts the normal processing of ubiquitinated and sumoylated proteins, leading to their accumulation and triggering downstream cellular events, most notably apoptosis.
Mechanism of Action
This compound has been shown to inhibit several key enzymes involved in the ubiquitin and SUMO pathways. Specifically, it targets Ubiquitin-Specific Peptidase 2 (USP2), Ubiquitin-Specific Peptidase 7 (USP7), and Sentrin-Specific Peptidase 2 (SENP2). This inhibition leads to an accumulation of polyubiquitinated proteins within the cell, a hallmark of proteasome system disruption.
The downstream effects of this compound-mediated isopeptidase inhibition culminate in the induction of a unique apoptotic pathway. This pathway is characterized as being Bcl-2-dependent but apoptosome-independent. Key events in this pathway include the upregulation of the BH3-only protein Noxa and the stabilization of the IAP antagonist Smac.
Quantitative Data
The inhibitory activity of this compound has been quantified against several key isopeptidases. Additionally, its cytotoxic effects have been evaluated in various cancer cell lines. This information is crucial for designing experiments and understanding the compound's potency.
| Target Enzyme | EC50 / IC50 (µM) | Notes |
| USP2 | 45 ± 4 | Cell-free assay.[1][2][3][4] |
| USP7 | 37 ± 1 | Cell-free assay.[1][2][3][4] |
| SENP2 | 9.8 ± 1.8 | Cell-free assay.[1][2][3][4] |
| Cell Line | IC50 (µM) | Cancer Type |
| PC3 | 1.9 | Prostate Cancer |
| LNCaP | 3.1 | Prostate Cancer |
| E1A | 15.65 | Not specified |
| E1A/C9DN | 16.23 | Not specified |
| CCD-1072Sk | 17.7 | Normal Fibroblasts |
Signaling Pathways and Visualizations
The Ubiquitin-Proteasome System
The general workflow of the ubiquitin-proteasome system is initiated by the tagging of substrate proteins with ubiquitin, a process mediated by E1, E2, and E3 enzymes. This polyubiquitination marks the protein for degradation by the 26S proteasome. Deubiquitinating enzymes (DUBs) can remove these ubiquitin tags, thereby rescuing the protein from degradation.
References
- 1. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. This compound suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
NSC632839: A Technical Guide to a Nonselective Isopeptidase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental evaluation of NSC632839, a nonselective isopeptidase inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and workflows.
Discovery and History
This compound, chemically known as 4-piperidone, 3,5-bis[(4-methylphenyl)methylene]-hydrochloride, was first identified as a deubiquitinase (DUB) inhibitor by Aleo et al.[1]. Subsequent characterization by Nicholson et al. established it as a nonselective isopeptidase inhibitor that targets both deubiquitinases and deSUMOylases, leading to the accumulation of ubiquitinated proteins.[1]. Initial studies reported its inhibitory activity against Ubiquitin-Specific Peptidase 2 (USP2), Ubiquitin-Specific Peptidase 7 (USP7), and Sentrin-Specific Peptidase 2 (SENP2)[1]. Further research has expanded its known targets to include USP15 and Ubiquitin C-terminal Hydrolase L1 (UCHL1), highlighting its broad-spectrum activity[1].
Mechanism of Action
This compound functions as a dual inhibitor of deubiquitinating and deSUMOylating enzymes. By inhibiting these isopeptidases, it disrupts the removal of ubiquitin and SUMO (Small Ubiquitin-like Modifier) from substrate proteins. This leads to the accumulation of polyubiquitinated and polysumoylated proteins, which can trigger various cellular responses.
The primary mechanism involves the modulation of the Ubiquitin-Proteasome System (UPS), a critical pathway for protein degradation and cellular signaling.[1][2][3]. The accumulation of ubiquitinated proteins can induce proteotoxic stress and activate downstream signaling cascades.
Key cellular processes affected by this compound include:
-
Apoptosis: this compound is a known inducer of apoptosis.[1][4][5]. It can sustain caspase-3/caspase-7 activity even in the absence of a functional caspase-9[4]. The apoptotic activity may be mediated by interfering with the ubiquitin-proteasome system and stabilizing pro-apoptotic factors[1][6].
-
Cell Cycle Arrest: In esophageal squamous cell carcinoma cells, this compound has been shown to cause the formation of multipolar spindles, leading to a spindle assembly checkpoint-dependent mitotic arrest.[1].
-
Autophagy: The compound can also trigger pro-survival autophagy, which may represent a cellular defense mechanism against its cytotoxic effects[1].
At lower micromolar concentrations, SENP2 is a particularly sensitive target, suggesting that in certain cellular contexts, such as prostate cancer, the anti-proliferative effects of this compound may be primarily driven by the inhibition of desumoylation.[6].
Quantitative Data
The inhibitory activity and cytotoxic effects of this compound have been quantified across various targets and cell lines. The following tables summarize the key half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values reported in the literature.
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | EC₅₀ (µM) |
| USP2 | 45 ± 4 |
| USP7 | 37 ± 1 |
| SENP2 | 9.8 ± 1.8 |
Table 2: In Vitro Cellular Activity (IC₅₀)
| Cell Line | Cell Type | IC₅₀ (µM) | Effect |
| E1A | Human Embryonic Kidney | 15.65 | Apoptosis |
| E1A/C9DN | Caspase-9 Deficient | 16.23 | Apoptosis |
| LNCaP | Prostate Cancer | 3.1 | Anti-proliferative |
| PC3 | Prostate Cancer | 1.9 | Anti-proliferative |
| CCD-1072Sk | Normal Fibroblast | 17.7 | Anti-proliferative |
Signaling Pathways
This compound impacts several critical cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the primary mechanisms of action.
Caption: this compound inhibits DUBs and deSUMOylases, leading to protein accumulation and cellular responses.
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Isopeptidase Inhibition Assay
This protocol is adapted from methodologies used to determine the EC₅₀ values of this compound against purified isopeptidases.[7].
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of purified USP2, USP7, and SENP2.
Materials:
-
Purified recombinant human USP2, USP7, or SENP2
-
This compound
-
Ubiquitin-PLA₂ (Ub-PLA₂) or SUMO3-PLA₂ fusion protein substrate
-
NBD C6-HPC fluorescent substrate for PLA₂
-
Assay Buffer (e.g., Tris-based buffer, pH 7.5, containing DTT and BSA)
-
N-Ethylmaleimide (NEM) as a positive control inhibitor
-
DMSO as a vehicle control
-
96-well microplate (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the purified isopeptidase (e.g., 40 nM USP2/USP7 or 20 nM SENP2) to each well.
-
Add the diluted this compound, NEM, or vehicle control to the wells.
-
Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding an equal volume of the substrate mix (e.g., 60 nM Ub-PLA₂ and 40 µM NBD C6-HPC for USP assays).
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at a single time point within the initial linear range of the reaction (e.g., 30-50 minutes).
-
Normalize the RFU values: 0% inhibition is defined by the vehicle control, and 100% inhibition by the NEM control.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC₅₀ value.
Caption: Workflow for the in vitro isopeptidase inhibition assay.
Cell Proliferation and Colony Formation Assay
This protocol is based on methods used to assess the anti-proliferative and anti-clonogenic effects of this compound on cancer cell lines.[6].
Objective: To determine the long-term effect of this compound on the ability of a single cell to proliferate and form a colony.
Materials:
-
Cancer cell line of interest (e.g., PC3 prostate cancer cells)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Crystal Violet staining solution (e.g., 0.5% in methanol)
Procedure:
-
Initial Treatment: Seed cells (e.g., 2 x 10⁵ PC3 cells) in 6-well plates and allow them to adhere for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., the predetermined IC₅₀ value) or DMSO for 24-48 hours.
-
Reseeding: After treatment, harvest the cells by trypsinization and perform a viable cell count.
-
Reseed a low density of viable cells (e.g., 300-500 cells) into new 6-well plates containing fresh medium.
-
Colony Growth: Incubate the plates for 10-14 days, allowing sufficient time for colonies to form. The medium can be refreshed every 3-4 days.
-
Staining: Once colonies are visible to the naked eye, remove the medium and wash the wells gently with PBS.
-
Fix the colonies with cold methanol (B129727) for 10-15 minutes.
-
Remove the methanol and stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
Apoptosis Assay by Flow Cytometry
This is a general protocol for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining, a method cited in studies investigating this compound's effects.
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)
-
PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis by Flow Cytometry
This is a general protocol for analyzing cell cycle distribution using PI staining.
Objective: To determine the effect of this compound on cell cycle progression.
Procedure:
-
Treat cells with this compound.
-
Harvest approximately 1-2 x 10⁶ cells and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate for at least 2 hours at 4°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Immunoblotting
This general protocol is used to detect the accumulation of polyubiquitinated proteins or changes in specific protein levels following this compound treatment.
Objective: To qualitatively or quantitatively assess protein levels and ubiquitination status.
Procedure:
-
Lysate Preparation: Treat cells with this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. To preserve ubiquitinated proteins, include a DUB inhibitor like NEM in the lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target of interest (e.g., anti-ubiquitin, anti-p53, anti-Mcl-1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
An In-depth Technical Guide to NSC632839: A Nonselective Isopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC632839 is a small molecule inhibitor that has garnered significant interest within the scientific community for its role as a nonselective isopeptidase inhibitor. By targeting key deubiquitinating enzymes (DUBs) and deSUMOylases, this compound modulates critical cellular processes, including apoptosis and protein degradation pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and use in key biological assays are presented, alongside visualizations of the signaling pathways it influences. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology and cell biology.
Chemical Structure and Physicochemical Properties
This compound, also known as Ubiquitin Isopeptidase Inhibitor II or F6, is chemically identified as 3,5-bis[(4-methylphenyl)methylene]-4-piperidone, hydrochloride.[1][2] Its structure is characterized by a central piperidone ring with two substituted benzylidene moieties.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride | [3] |
| Synonyms | NSC-632839, F6, Ubiquitin Isopeptidase Inhibitor II | [2][4] |
| CAS Number | 157654-67-6 | [5][6] |
| Molecular Formula | C₂₁H₂₂ClNO | [1][6] |
| Molecular Weight | 339.86 g/mol | [4][5][6] |
| SMILES | CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O.Cl | [5][6] |
| Appearance | Light yellow to yellow solid | [6] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | DMSO: ~7 mg/mL (20.59 mM) (fresh DMSO recommended) | [5] |
| DMF: 10 mg/mL | [2] | |
| Ethanol: 0.25 mg/mL | [2] | |
| Water: Insoluble | [5] | |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [4] |
Biological Activity and Mechanism of Action
This compound is a nonselective isopeptidase inhibitor, targeting both ubiquitin-specific proteases (USPs) and SUMO-specific proteases (SENPs).[5][6] Its primary mechanism of action involves the inhibition of these enzymes, leading to the accumulation of polyubiquitinated and poly-SUMOylated proteins, which can trigger downstream cellular events such as apoptosis.
Table 2: Inhibitory Activity of this compound against Isopeptidases
| Target Enzyme | EC₅₀ / IC₅₀ | Assay Type | Reference(s) |
| USP2 | 45 ± 4 µM (EC₅₀) | Cell-free assay | [4][5][6] |
| USP7 | 37 ± 1 µM (EC₅₀) | Cell-free assay | [4][5][6] |
| SENP2 | 9.8 ± 1.8 µM (EC₅₀) | Cell-free assay | [4][5][6] |
| E1A and E1A/C9DN cells (Apoptosis Induction) | 15.65 µM and 16.23 µM (IC₅₀) | Cell-based assay | [5] |
| PC3 Prostate Cancer Cells | 1.9 µM (IC₅₀) | Cell proliferation assay | [7][8] |
| LNCaP Prostate Cancer Cells | 3.1 µM (IC₅₀) | Cell proliferation assay | [7][8] |
The inhibitory action of this compound is selective for isopeptidases, as it does not inhibit the reporter enzyme PLA₂ over a wide concentration range (1.2–150 μM).[5][6] In cellular contexts, treatment with this compound leads to the accumulation of polyubiquitinated proteins, an increase in the levels of pro-apoptotic proteins like Noxa and Mcl-1, and mitochondrial fragmentation.[5]
Signaling Pathways Modulated by this compound
By inhibiting USP7 and SENP2, this compound can influence several critical signaling pathways involved in cell survival, apoptosis, and stress response.
References
- 1. USP7 attenuates endoplasmic reticulum stress-induced apoptotic cell death through deubiquitination and stabilization of FBXO7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride | C21H22ClNO | CID 365286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SENP2 exerts an anti-tumor effect on chronic lymphocytic leukemia cells through the inhibition of the Notch and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deubiquitinating Enzyme-Mediated Signaling Networks in Cancer Stem Cells [mdpi.com]
- 6. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis | MDPI [mdpi.com]
The Role of NSC632839 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC632839 is a small molecule inhibitor with a significant impact on cell cycle progression, primarily functioning as a non-selective isopeptidase inhibitor. By targeting key deubiquitinases (DUBs), this compound disrupts the ubiquitin-proteasome system, leading to a cascade of events that culminate in mitotic arrest and apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in cell cycle regulation. It consolidates quantitative data on its inhibitory activities and cellular effects, details the experimental protocols used for its characterization, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action: Deubiquitinase Inhibition
This compound functions as a broad-spectrum inhibitor of deubiquitinating enzymes, which are critical for reversing protein ubiquitination and regulating protein stability and function. Its primary targets include Ubiquitin-Specific Protease 2 (USP2), Ubiquitin-Specific Protease 7 (USP7), and Sentrin-Specific Protease 2 (SENP2), a deSUMOylase.[1][2][3] By inhibiting these enzymes, this compound leads to the accumulation of polyubiquitinated proteins, disrupting cellular homeostasis.[4]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified through in vitro enzymatic assays.
| Target Enzyme | EC50 (µM) |
| USP2 | 45 ± 4 |
| USP7 | 37 ± 1 |
| SENP2 | 9.8 ± 1.8 |
| Table 1: In vitro inhibitory concentration of this compound against purified isopeptidases. Data compiled from multiple sources.[1][2] |
Impact on Cell Cycle Progression: M-Phase Arrest
The most prominent cellular effect of this compound is the induction of a robust cell cycle arrest in the G2/M phase, with a specific increase in the M-phase population. This has been consistently observed across various cancer cell lines.
Quantitative Analysis of Cell Cycle Distribution
Flow cytometry analysis of esophageal squamous cell carcinoma (ESCC) cells (Kyse30 and Kyse450) treated with this compound demonstrates a significant, dose-dependent increase in the percentage of cells in the G2/M phase.
| Cell Line | This compound Concentration (µM) | % Cells in G2/M Phase |
| Kyse30 | 0 (DMSO) | ~25% |
| 1.25 | ~40% | |
| 2.5 | ~65% | |
| Kyse450 | 0 (DMSO) | ~28% |
| 1.25 | ~45% | |
| 2.5 | ~70% | |
| Table 2: Dose-dependent effect of this compound on G2/M phase cell cycle arrest in ESCC cell lines after 24 hours of treatment. Data is approximated from published histograms. |
This M-phase arrest is further confirmed by the increased phosphorylation of Histone H3 at Serine 10 (p-H3), a well-established mitotic marker.
Signaling Pathway of this compound-Induced Mitotic Arrest
This compound's inhibition of deubiquitinases, particularly USP7, disrupts the stability of key proteins involved in maintaining centrosome integrity and proper spindle formation. Depletion of USP7 is known to result in multipolar spindles. This structural defect in the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation.
The activated SAC prevents the onset of anaphase, leading to a prolonged mitotic arrest. This sustained arrest triggers a downstream signaling cascade involving the activation of the transcription factor CREB (cAMP response element-binding protein). Activated CREB then upregulates the expression of the pro-apoptotic protein Noxa, which ultimately leads to apoptosis.
Cellular Consequences: Proliferation Inhibition and Apoptosis
The induction of cell cycle arrest and subsequent apoptosis translates to a potent anti-proliferative effect in cancer cells.
| Cell Line | Cell Type | IC50 (µM) | Effect Measured |
| E1A | Transformed Fibroblast | 15.65 | Apoptosis |
| E1A/C9DN | Transformed Fibroblast | 16.23 | Apoptosis |
| LNCaP | Prostate Cancer | 3.1 | Proliferation |
| PC3 | Prostate Cancer | 1.9 | Proliferation |
| CCD-1072Sk | Normal Fibroblast | 17.7 | Proliferation |
| Table 3: IC50 values of this compound in various cell lines.[1] |
Key Experimental Protocols
Reproducing the findings related to this compound's effect on the cell cycle requires standardized methodologies.
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
-
Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 24 hours).
-
Harvesting: Harvest cells by trypsinization, collect them by centrifugation (e.g., 500 x g for 5 minutes), and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol by adding it dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice. Cells can be stored at 4°C for several weeks at this stage.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. The PI fluorescence intensity, which is proportional to the DNA content, is used to generate a histogram for cell cycle phase analysis (G1, S, G2/M).
Western Blotting for Mitotic Marker Phospho-Histone H3 (Ser10)
This method is used to detect the relative abundance of specific proteins, such as the mitotic marker p-H3, in cell lysates.
Methodology:
-
Lysate Preparation: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C with gentle agitation. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Conclusion and Future Directions
This compound is a potent inducer of M-phase cell cycle arrest and apoptosis through its inhibition of deubiquitinating enzymes. The primary mechanism involves the disruption of mitotic spindle formation, which activates the Spindle Assembly Checkpoint and triggers a downstream apoptotic pathway mediated by CREB and Noxa. Its efficacy in preclinical models, particularly in esophageal and prostate cancers, highlights its potential as a therapeutic agent. Future research should focus on identifying the complete substrate profile of this compound-targeted DUBs to fully elucidate the molecular basis for its induction of spindle defects. Furthermore, in vivo studies are necessary to validate these findings and assess the therapeutic potential of this compound in a clinical setting. The development of more selective inhibitors for the identified USPs may also offer a more targeted therapeutic strategy with potentially fewer off-target effects.
References
- 1. Targeting the deubiquitinase USP2 for malignant tumor therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. portlandpress.com [portlandpress.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
NSC632839: A Dual Inhibitor of Deubiquitinating Enzymes and DeSUMOylases
Application Note and Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: NSC632839 is a small molecule inhibitor targeting the ubiquitin-proteasome system. It functions as a nonselective isopeptidase inhibitor, demonstrating activity against both deubiquitinating enzymes (DUBs) and deSUMOylating enzymes (SENPs). This dual inhibitory action leads to the accumulation of polyubiquitinated and polysumoylated proteins, ultimately inducing apoptosis in cancer cells. This document provides a summary of its in vitro activity and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its biological effects by inhibiting the activity of isopeptidases, which are enzymes responsible for removing ubiquitin and ubiquitin-like modifiers (such as SUMO) from substrate proteins. Specifically, it has been shown to inhibit the deubiquitinases USP2 and USP7, as well as the deSUMOylase SENP2.[1][2][3][4][5] This inhibition leads to an accumulation of ubiquitinated proteins, disrupting the normal function of the ubiquitin-proteasome system and triggering downstream apoptotic pathways.[1][3] Studies have shown that this compound can induce apoptosis even in the absence of functional caspase-9.[1][6] Furthermore, at lower concentrations, SENP2 is considered a relevant target in prostate cancer cells.[6]
Signaling Pathway
Caption: this compound inhibits DUBs and SENP2, leading to the accumulation of ubiquitinated and SUMOylated proteins, disrupting protein homeostasis and inducing apoptosis.
Quantitative Data Summary
Biochemical Assay Data
| Target | Assay Type | Substrate | EC50 (µM) | Reference |
| USP2 | Enzyme Inhibition | Ub-PLA2 | 45 ± 4 | [2][4][5] |
| USP7 | Enzyme Inhibition | Ub-PLA2 | 37 ± 1 | [2][4][5] |
| SENP2 | Enzyme Inhibition | SUMO3-PLA2 | 9.8 ± 1.8 | [2][4][5] |
Cell-Based Assay Data
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Incubation Time | Reference |
| E1A | - | Apoptosis Induction | 15.65 | - | [1] |
| E1A/C9DN | - | Apoptosis Induction | 16.23 | - | [1] |
| PC3 | Prostate Cancer | Cell Viability (Crystal Violet) | 1.9 | 48 hours | [6][7] |
| LNCaP | Prostate Cancer | Cell Viability (Crystal Violet) | 3.1 | 48 hours | [6][7] |
| CCD-1072Sk | Normal Fibroblast | Cell Viability (Crystal Violet) | 17.7 | 48 hours | [6][7] |
Experimental Protocols
In Vitro Biochemical Assay for Isopeptidase Inhibition
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against purified isopeptidases like USP2, USP7, and SENP2.[4][5]
Materials:
-
Purified recombinant human USP2, USP7, or SENP2
-
This compound
-
Ubiquitin-PLA2 (Ub-PLA2) or SUMO3-PLA2 fusion protein (substrate)
-
NBD C6-HPC (fluorescent PLA2 substrate)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in fresh DMSO.[1] Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations.
-
Enzyme Pre-incubation: In a 96-well plate, add 40 nM of USP2 or USP7, or 20 nM of SENP2 to each well.
-
Add the desired concentration range of this compound or a vehicle control (DMSO) to the wells containing the enzyme.
-
Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add an equal volume of the substrate mix to each well.
-
For USP2 and USP7: 60 nM Ub-PLA2 and 40 µM NBD C6-HPC.
-
For SENP2: 20 nM SUMO3-PLA2 and 40 µM NBD C6-HPC.
-
-
Measurement: Immediately measure the fluorescence intensity (Relative Fluorescence Units, RFU) at appropriate excitation and emission wavelengths for NBD.
-
Continue to measure the RFU at single time points within the initial linear range of the reaction (e.g., 50 minutes for USP2/7, 30 minutes for SENP2).[5]
-
Data Analysis:
-
Normalize the RFU values. Set the reaction with enzyme and vehicle as 0% inhibition and a reaction with a known broad-spectrum isopeptidase inhibitor like NEM as 100% inhibition.
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | DUB | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC632839 Cell-Based Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC632839 is a potent, nonselective isopeptidase inhibitor with demonstrated activity against deubiquitinases (DUBs) such as USP2 and USP7, and the deSUMOylase SENP2.[1][2][3] By interfering with the ubiquitin-proteasome system (UPS) and SUMOylation pathways, this compound induces cell cycle arrest, apoptosis, and inhibits proliferation in various cancer cell lines.[1][2] These characteristics make it a valuable tool for cancer research and a potential lead compound for therapeutic development. This guide provides detailed application notes and protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
The following tables summarize the reported in vitro inhibitory and cytotoxic activities of this compound.
Table 1: In Vitro Enzymatic Inhibition of this compound
| Target Enzyme | EC50 (µM) | Assay Type | Reference |
| USP2 | 45 ± 4 | Cell-free | [3] |
| USP7 | 37 ± 1 | Cell-free | [3] |
| SENP2 | 9.8 ± 1.8 | Cell-free | [3] |
Table 2: Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Treatment Duration | Reference |
| E1A | - | 15.65 | Not Specified | Not Specified | [3] |
| E1A/C9DN | - | 16.23 | Not Specified | Not Specified | [3] |
| PC3 | Prostate Cancer | 1.9 | Crystal Violet | 48 hours | [2] |
| LNCaP | Prostate Cancer | 3.1 | Crystal Violet | 48 hours | [2] |
| CCD-1072Sk | Normal Fibroblast | 17.7 | Crystal Violet | 48 hours | [2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A. CCK-8 Cell Viability Assay
This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan (B1609692) product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations.
-
Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
B. Crystal Violet Cytotoxicity Assay
This assay quantifies cell viability by staining the adherent cells with crystal violet.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 48 hours).[2]
-
Carefully remove the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde or 100% methanol (B129727) to each well and incubate for 15-20 minutes at room temperature.
-
Remove the fixative and allow the plates to air dry.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and allow it to dry completely.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells following treatment with this compound.
Protocol:
-
Treat cells in a larger vessel (e.g., T-25 flask) with the desired concentrations of this compound for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and count them.
-
Seed a low number of viable cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, remove the medium and wash the colonies with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for evaluating the effects of this compound on cancer cells.
Caption: this compound inhibits DUBs and deSUMOylases, leading to downstream cellular effects.
Caption: Simplified overview of the this compound-induced apoptosis signaling cascade.
Caption: Proposed mechanism of this compound-induced cell cycle arrest.
References
- 1. This compound suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
NSC632839 in Prostate Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of NSC632839 on prostate cancer cells, including its inhibitory concentrations and mechanism of action. Detailed protocols for key experimental procedures are included to facilitate the replication and further investigation of these findings.
Data Presentation
The half-maximal inhibitory concentration (IC50) of this compound was determined in two human prostate cancer cell lines, PC3 and LNCaP, as well as in a normal human fibroblast cell line, CCD-1072Sk. The results demonstrate a significant antiproliferative effect of this compound on prostate cancer cells with minimal impact on normal cells.[1][2][3]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 1.9 | [1][2] |
| LNCaP | Prostate Cancer | 3.1 | [1][2] |
| CCD-1072Sk | Normal Fibroblast | 17.7 | [1][2] |
Mechanism of Action
This compound is a dual-function inhibitor, targeting both deubiquitination and desumoylation processes.[1][2] One of its key targets is the Sentrin-specific protease 2 (SENP2), a desumoylation enzyme.[1] In prostate cancer, the expression of SENP2 has been found to be elevated in metastatic tissue and correlates with the Androgen Receptor (AR) signaling pathway.[1][2] By inhibiting SENP2, this compound is believed to disrupt the stability and function of the Androgen Receptor, thereby exerting its antiproliferative and anti-clonogenic effects on prostate cancer cells.[1]
Signaling Pathway Diagram
References
Application Notes and Protocols: NSC632839 as a USP7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes.[1][2] These processes include DNA damage repair, cell cycle control, and tumor suppression.[1][3] A primary and extensively studied function of USP7 is its regulation of the p53 tumor suppressor pathway through its interaction with both p53 and its primary E3 ubiquitin ligase, MDM2.[1][3][4] Given its central role in cellular homeostasis, dysregulation of USP7 activity is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[1][2]
NSC632839 is a small molecule compound identified as a non-selective isopeptidase inhibitor.[5][6] It has been shown to inhibit the enzymatic activity of several deubiquitinases and deSUMOylases, including USP7.[5][6][7][8] These application notes provide a summary of the inhibitory activity of this compound against USP7, detailed protocols for its characterization, and a visualization of its impact on the USP7-p53 signaling axis.
Quantitative Data: In Vitro Inhibitory Activity of this compound
This compound has been characterized as a non-selective inhibitor of isopeptidases. Its half-maximal effective concentration (EC50) has been determined against purified USP7, as well as other related enzymes such as USP2 and SENP2.[5][6][8] The data indicates that this compound inhibits these enzymes in the mid-micromolar range.[6]
| Enzyme | EC50 (μM) | Description |
| USP7 | 37 ± 1 | Ubiquitin-Specific Protease 7 |
| USP2 | 45 ± 4 | Ubiquitin-Specific Protease 2 |
| SENP2 | 9.8 ± 1.8 | SUMO-Specific Protease 2 |
Table 1: Summary of this compound EC50 values against various isopeptidases. Data from in vitro enzymatic assays.[5][6][8]
Signaling Pathway: USP7-p53 Axis
USP7 is a key regulator of the p53 tumor suppressor protein.[1] Under normal cellular conditions, p53 levels are kept low through continuous ubiquitination by the E3 ligase MDM2, which targets p53 for proteasomal degradation.[9][10] USP7 can deubiquitinate and stabilize both p53 and MDM2.[1][3] However, it preferentially interacts with and deubiquitinates MDM2, preventing MDM2's auto-ubiquitination and subsequent degradation.[1] By stabilizing MDM2, USP7 indirectly promotes the degradation of p53. Inhibition of USP7 with a compound like this compound disrupts this balance, leading to the destabilization and degradation of MDM2. This, in turn, reduces the ubiquitination of p53, leading to its accumulation, stabilization, and the activation of p53-mediated downstream signaling pathways, which can include cell cycle arrest and apoptosis.[4][11]
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 3. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NSC632839 Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC632839 is a nonselective isopeptidase inhibitor targeting ubiquitin-specific proteases (USPs) such as USP2 and USP7, as well as the SENP2 protease, with EC50 values in the micromolar range.[1][2][3][4] Its ability to modulate the ubiquitin-proteasome system makes it a valuable tool in cancer research and drug discovery.[4] Proper handling and preparation of this compound solutions are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the solubilization and preparation of stock solutions of this compound.
Physicochemical Properties and Solubility
This compound is supplied as a hydrochloride salt with the molecular formula C₂₁H₂₁NO·HCl and a molecular weight of approximately 339.86 g/mol .[2] Its solubility is highly dependent on the solvent system used. It is generally considered insoluble in aqueous solutions and ethanol.[2] The solvent of choice for this compound is dimethyl sulfoxide (B87167) (DMSO).
Data Presentation: this compound Solubility
For optimal results, it is recommended to use fresh, anhydrous DMSO, as the presence of moisture can decrease the solubility of this compound.[2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 7 mg/mL | 20.59 mM | Use fresh DMSO.[2] |
| DMSO | 6.25 mg/mL | 18.39 mM | Sonication is recommended to aid dissolution.[5] |
| DMSO | 6.2 mg/mL | ~18.24 mM | Warming may be necessary.[4] |
| DMSO | 4 mg/mL | 11.77 mM | Requires sonication and warming to 60°C.[3] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (hydrochloride salt, MW: 339.86 g/mol )
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Warming block or water bath (optional)
-
Calibrated pipette
Procedure:
-
Pre-warming the Solvent: If you anticipate solubility issues, pre-warm the required volume of DMSO to a temperature not exceeding 60°C.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.3986 mg of this compound. Note: For small quantities, it is often advisable to dissolve the entire contents of the manufacturer's vial to avoid inaccuracies from weighing small masses.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[5] If solubility is still an issue, gentle warming in a water bath or on a heat block up to 60°C can be applied.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots protected from light. For long-term storage (up to 1 year), store at -80°C.[2] For short-term storage (up to 1 month), -20°C is acceptable.[1][2]
Important Considerations:
-
When preparing working solutions for cell-based assays, it is recommended to first make intermediate dilutions of the DMSO stock in DMSO before the final dilution into an aqueous buffer or cell culture medium. This helps to prevent the precipitation of the compound.[6]
-
The final concentration of DMSO in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (DMSO alone) in your experiments.[6]
Mandatory Visualization
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solution.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits deubiquitinating enzymes (DUBs).
References
Application Notes and Protocols for NSC632839 Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing NSC632839 in a colony formation assay to assess its long-term effects on the proliferative capacity of cancer cells. The information presented is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer properties of this compound.
Introduction
This compound is a nonselective isopeptidase inhibitor that targets both deubiquitinases (DUBs) and deSUMOylases.[1][2] Specifically, it has been shown to inhibit Ubiquitin-Specific Peptidase 2 (USP2), Ubiquitin-Specific Peptidase 7 (USP7), and Sentrin-Specific Peptidase 2 (SENP2).[3][4] By interfering with these enzymes, this compound can lead to the accumulation of ubiquitinated proteins, triggering cellular responses such as apoptosis and mitotic arrest, ultimately inhibiting cancer cell proliferation.[1][3] The colony formation assay, also known as a clonogenic assay, is a crucial in vitro method for evaluating the ability of a single cell to proliferate and form a colony, which is defined as a cluster of at least 50 cells.[5][6][7] This assay provides insight into the long-term survival and reproductive integrity of cells following treatment with cytotoxic or cytostatic agents like this compound.[5][6]
Data Presentation
The anti-proliferative and anti-clonogenic effects of this compound have been demonstrated in various cancer cell lines. The following tables summarize the quantitative data on its efficacy.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Comments |
| PC3 | Prostate Cancer | 1.9 | |
| LNCaP | Prostate Cancer | 3.1 | |
| CCD-1072Sk | Normal Fibroblast | 17.7 | Minimal effect on normal cells. |
| E1A | - | 15.65 | Induces apoptosis. |
| E1A/C9DN | - | 16.23 | Induces apoptosis. |
Data for PC3, LNCaP, and CCD-1072Sk from a study on prostate cancer.[5] Data for E1A and E1A/C9DN from in vitro studies.[2]
Table 2: Inhibition of Colony Formation by this compound
| Cell Line | Cancer Type | This compound Concentration | Effect on Colony Formation |
| PC3 | Prostate Cancer | IC50 (1.9 µM) | Complete abolishment of colony formation. |
| Kyse30 | Esophageal Squamous Cell Carcinoma | Dose-dependent | Significant decrease in colony formation. |
| Kyse450 | Esophageal Squamous Cell Carcinoma | Dose-dependent | Significant decrease in colony formation. |
Data for PC3 from a study on prostate cancer.[5] Data for Kyse30 and Kyse450 from a study on esophageal cancer.[3]
Experimental Protocols
This section provides a detailed methodology for conducting a 2D colony formation assay to evaluate the effects of this compound on adherent cancer cell lines, based on established protocols.[5][6][8]
Materials
-
This compound (prepare stock solution in DMSO)
-
Adherent cancer cell line of interest (e.g., PC3, LNCaP)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Methanol (B129727) (100%) for fixation
-
Microscope for colony visualization and counting
Protocol
-
Cell Preparation and Seeding:
-
Culture the selected cancer cell line in appropriate complete medium until approximately 80-90% confluent.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.[6]
-
Neutralize the trypsin with complete medium and collect the cells.[6]
-
Perform a viable cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density. For PC3 cells, a density of 300 cells per well in a 6-well plate is recommended.[5] The optimal seeding density should be determined for each cell line to ensure the formation of distinct colonies.
-
Seed the cells into the 6-well plates and incubate for 24 hours to allow for cell attachment.[5]
-
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in complete medium from a stock solution. It is recommended to test a range of concentrations, including the IC50 value if known.[5] A vehicle control (DMSO) should be included.
-
After 24 hours of cell attachment, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.
-
The duration of treatment can vary. In one study, PC3 cells were treated for 24 hours before being reseeded for colony formation.[5]
-
-
Colony Formation:
-
After the treatment period, aspirate the medium containing this compound.
-
Wash the cells gently with PBS.
-
Add fresh complete medium to each well.
-
Incubate the plates for 10-14 days, allowing colonies to form.[5] The medium should be refreshed every 2-3 days to ensure adequate nutrient supply.
-
-
Fixation and Staining:
-
Once colonies in the control wells are visible to the naked eye (typically containing ≥50 cells), aspirate the medium.[6][7]
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 mL of 0.5% Crystal Violet staining solution to each well.[5]
-
Incubate for 10-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with tap water until the excess stain is removed.
-
-
Colony Counting and Analysis:
-
Allow the plates to air dry completely.
-
Count the number of colonies (containing ≥50 cells) in each well. This can be done manually using a microscope or with automated colony counting software.
-
The Plating Efficiency (PE) and Surviving Fraction (SF) can be calculated as follows:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Colony Formation Assay
Caption: Workflow of the this compound colony formation assay.
References
- 1. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colony Formation [protocols.io]
- 5. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
Application Notes and Protocols for NSC632839 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC632839 is a non-selective isopeptidase inhibitor with activity against deubiquitinating enzymes (DUBs) such as USP2 and USP7, as well as the deSUMOylase SENP2.[1][2][3] Its ability to interfere with these crucial cellular processes makes it a valuable tool for studying the roles of ubiquitination and SUMOylation in various signaling pathways and a potential candidate for therapeutic development, particularly in oncology.[3][4] Flow cytometry offers a powerful platform to investigate the effects of this compound at the single-cell level, enabling the analysis of apoptosis, cell cycle progression, and the status of specific signaling proteins. These application notes provide detailed protocols for utilizing this compound in flow cytometric assays.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of specific DUBs and deSUMOylases. This leads to the accumulation of ubiquitinated and SUMOylated substrate proteins, thereby altering their stability, localization, and function. The primary known targets of this compound are:
-
USP2 (Ubiquitin-Specific Protease 2): Inhibition of USP2 can modulate cell cycle progression and impact p53 signaling pathways.[5][6][7]
-
USP7 (Ubiquitin-Specific Protease 7): USP7 is a key regulator of the p53 tumor suppressor pathway through its deubiquitination of MDM2. It is also involved in the Wnt/β-catenin signaling pathway.[8][9][10]
-
SENP2 (SUMO-Specific Protease 2): SENP2 is involved in the regulation of various signaling pathways, including Notch and NF-κB, and plays a role in metabolic processes.[11][12][13][14]
The inhibition of these enzymes by this compound can lead to downstream effects such as the induction of apoptosis and cell cycle arrest in cancer cells.
Data Presentation
The following tables summarize the inhibitory activity of this compound and its effects on cancer cell lines as reported in the literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | EC50 (µM) |
| USP2 | 45 ± 4 |
| USP7 | 37 ± 1 |
| SENP2 | 9.8 ± 1.8 |
Data sourced from Nicholson et al., as cited in references.[1][2]
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) |
| PC3 | 1.9 |
| LNCaP | 3.1 |
| CCD-1072Sk (Normal Fibroblast) | 17.7 |
Data sourced from a study on prostate cancer cells.[3][4]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for flow cytometry.
Experimental Protocols
Protocol 1: Analysis of Apoptosis Induction by this compound using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to quantify the induction of apoptosis in a cell population following treatment with this compound.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1-20 µM) and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis if available.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, collect the culture medium (which contains floating, potentially apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[15]
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. Gate on the cell population in a forward scatter (FSC) vs. side scatter (SSC) plot. Create a quadrant plot of Annexin V-FITC vs. PI fluorescence to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Protocol 2: Cell Cycle Analysis of this compound-Treated Cells using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution to determine if this compound induces cell cycle arrest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control
-
PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Washing: Wash cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Generate a histogram of PI fluorescence intensity. The different phases of the cell cycle (G0/G1, S, and G2/M) can be distinguished based on DNA content. Analyze the percentage of cells in each phase to determine the effect of this compound on cell cycle progression. A sub-G1 peak may also be visible, indicating apoptotic cells with fragmented DNA.
Protocol 3: Intracellular Staining for a Ubiquitinated or SUMOylated Protein Target
This protocol is a template for detecting changes in the ubiquitination or SUMOylation status of a specific protein of interest following this compound treatment. This requires a specific antibody that recognizes the modified form of the protein or a general antibody against ubiquitin or SUMO combined with co-staining for the protein of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Saponin or Triton X-100 in PBS)
-
Primary antibody against the ubiquitinated/SUMOylated protein of interest (or a general anti-ubiquitin/SUMO antibody)
-
Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.
-
Fixation: Resuspend the cells in Fixation Buffer and incubate for 20 minutes at room temperature.[16]
-
Permeabilization:
-
Wash the fixed cells once with PBS.
-
Resuspend the cells in Permeabilization Buffer and incubate for 15 minutes at room temperature.[16]
-
-
Intracellular Staining:
-
Wash the permeabilized cells once with Permeabilization Buffer.
-
Resuspend the cells in Permeabilization Buffer containing the primary antibody at the manufacturer's recommended dilution.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
If using an unconjugated primary antibody, resuspend the cells in Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Acquisition: Resuspend the cells in PBS and analyze on a flow cytometer.
-
Data Analysis: Generate a histogram of the fluorescence intensity for the target protein. Compare the mean fluorescence intensity (MFI) between control and this compound-treated cells to determine if there is an accumulation of the ubiquitinated or SUMOylated protein.
Conclusion
This compound is a valuable chemical probe for investigating the roles of deubiquitination and deSUMOylation in cellular processes. The provided protocols offer a framework for utilizing flow cytometry to dissect the functional consequences of inhibiting USP2, USP7, and SENP2 with this compound. These methods can be adapted to various cell types and research questions, providing quantitative, single-cell data to advance our understanding of these important post-translational modifications in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USP2-Related Cellular Signaling and Consequent Pathophysiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are USP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. USP2 - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SENP2 exerts an anti-tumor effect on chronic lymphocytic leukemia cells through the inhibition of the Notch and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SENP2 SUMO specific peptidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. SENP2 is vital for optimal insulin signaling and insulin-stimulated glycogen synthesis in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols: Immunoblotting for Polyubiquitinated Proteins with NSC632839
Audience: Researchers, scientists, and drug development professionals.
Introduction
NSC632839 is a potent, nonselective isopeptidase inhibitor that targets both deubiquitinases (DUBs) and deSUMOylases.[1] By inhibiting enzymes responsible for the removal of ubiquitin from substrate proteins, this compound treatment leads to the accumulation of polyubiquitinated proteins within the cell. This characteristic makes this compound a valuable tool for studying the ubiquitin-proteasome system (UPS), identifying substrates of specific DUBs, and investigating the cellular consequences of impaired deubiquitination. These application notes provide detailed protocols for the use of this compound to induce and detect polyubiquitinated proteins by immunoblotting.
Mechanism of Action
This compound inhibits the activity of several ubiquitin-specific proteases (USPs) and sentrin-specific proteases (SENPs). Notably, it has been shown to inhibit USP2, USP7, and SENP2, thereby preventing the deconjugation of ubiquitin and SUMO from target proteins.[2][3] This inhibition results in a detectable increase in the cellular pool of polyubiquitinated proteins, which can be visualized by western blotting.
Data Presentation
Table 1: In Vitro Enzyme Inhibition by this compound
| Enzyme | EC50 (μM) | Enzyme Type | Reference |
| USP2 | 45 ± 4 | Deubiquitinase (DUB) | [4] |
| USP7 | 37 ± 1 | Deubiquitinase (DUB) | [4] |
| SENP2 | 9.8 ± 1.8 | deSUMOylase | [4] |
Table 2: Recommended Treatment Conditions for Inducing Polyubiquitin (B1169507) Accumulation
| Cell Line | This compound Concentration (μM) | Incubation Time (hours) | Expected Outcome | Reference |
| E1A-expressing cells | 10 | Time-course analysis | Accumulation of polyubiquitins | [3] |
| Prostate Cancer Cells (PC3, LNCaP) | 1.9 - 3.1 (IC50) | 48 | Antiproliferative effects | [5][6] |
| Esophageal Squamous Carcinoma Cells (Kyse30, Kyse450) | 5 - 20 | 24 - 48 | Inhibition of proliferation, mitotic arrest |
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the ubiquitin-proteasome pathway.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Cell Treatment:
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM).
-
Include a vehicle control by adding an equivalent volume of DMSO to control cells.
-
A positive control, such as the proteasome inhibitor MG132 (10 µM for 4-8 hours), can also be included.
-
Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Protocol 2: Cell Lysis for Preservation of Polyubiquitinated Proteins
Important: To prevent the loss of polyubiquitin chains due to the activity of DUBs during cell lysis, it is critical to work quickly on ice and to use a lysis buffer containing DUB inhibitors.
-
Preparation of Lysis Buffer:
-
Prepare a RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Immediately before use, supplement the lysis buffer with a protease inhibitor cocktail, a phosphatase inhibitor cocktail, and a DUB inhibitor. A commonly used DUB inhibitor is N-ethylmaleimide (NEM) at a final concentration of 10-25 mM.[7]
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add the ice-cold supplemented lysis buffer.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the total cell lysate, to a new pre-chilled tube.
-
Protocol 3: Immunoblotting for Polyubiquitinated Proteins
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer. A typical amount to load is 20-40 µg of total protein per lane.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples onto a polyacrylamide gel. Due to the high molecular weight smear characteristic of polyubiquitinated proteins, a gradient gel (e.g., 4-15%) is recommended.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is often preferred for high molecular weight proteins.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ubiquitin or polyubiquitin chains overnight at 4°C with gentle agitation. Recommended antibodies include those that can detect polyubiquitin chains (e.g., Cell Signaling Technology #3933, Thermo Fisher Scientific PA1-187).[9][10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system. The result for polyubiquitinated proteins will typically appear as a high molecular weight smear in the lanes corresponding to this compound-treated samples.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for this compound treatment and immunoblotting.
References
- 1. Ubiquitin Antibodies | Antibodies.com [antibodies.com]
- 2. biocompare.com [biocompare.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Ubiquitin Polyclonal Antibody (PA1-187) [thermofisher.com]
Application Notes and Protocols for NSC632839 Combination Therapy in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC632839 is a small molecule inhibitor with demonstrated anti-cancer properties. It functions as a dual inhibitor of deubiquitinating enzymes (DUBs) and deSUMOylating enzymes, primarily targeting Ubiquitin-Specific Protease 2 (USP2), USP7, and Sentrin-specific protease 2 (SENP2)[1]. By inhibiting these enzymes, this compound can modulate the stability and activity of key proteins involved in critical cellular processes such as cell cycle progression, apoptosis, and DNA damage repair. This multifaceted mechanism of action makes this compound a compelling candidate for combination therapies aimed at enhancing the efficacy of existing anti-cancer agents and overcoming drug resistance.
These application notes provide a framework for investigating the synergistic potential of this compound in combination with other cancer therapeutics. Detailed protocols for key experimental assays are provided to guide researchers in evaluating these combinations.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anti-cancer effects through the inhibition of USP2, USP7, and SENP2, leading to:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis through the stabilization of pro-apoptotic proteins. For instance, it can provoke the accumulation of polyubiquitinated proteins and increase the levels of Noxa, a pro-apoptotic Bcl-2 family member[1].
-
Cell Cycle Arrest: Treatment with this compound can lead to mitotic arrest, characterized by the formation of multipolar spindles[2]. This disruption of mitosis can trigger apoptotic cell death in cancer cells.
-
Modulation of Autophagy: this compound can induce pro-survival autophagy in some cancer cells. This suggests that combining this compound with autophagy inhibitors could represent a synergistic therapeutic strategy[2].
The ability of this compound to interfere with fundamental cellular processes provides a strong rationale for its use in combination with a variety of anti-cancer drugs, including:
-
Chemotherapeutic Agents (e.g., Cisplatin, Paclitaxel, Doxorubicin): By inducing cell cycle arrest and apoptosis, this compound may sensitize cancer cells to the cytotoxic effects of traditional chemotherapy.
-
PARP Inhibitors: As this compound impacts protein stability and cellular stress responses, it may synergize with PARP inhibitors, which target DNA repair mechanisms.
-
Targeted Therapies: Combining this compound with inhibitors of specific signaling pathways could create a multi-pronged attack on cancer cell survival and proliferation.
-
Autophagy Inhibitors (e.g., Chloroquine, Bafilomycin A1): Given that this compound can induce protective autophagy, co-treatment with autophagy inhibitors is a logical approach to enhance its cytotoxic effects[2].
Quantitative Data Presentation
The following tables provide a template for summarizing quantitative data from in vitro experiments evaluating the synergistic effects of this compound in combination with other anti-cancer agents.
Table 1: Single-Agent and Combination IC50 Values
| Cell Line | Drug | Single Agent IC50 (µM) | Combination IC50 (µM) |
| Prostate Cancer | |||
| PC3 | This compound | 1.9[3] | Hypothetical Data |
| Cisplatin | Hypothetical Data | Hypothetical Data | |
| This compound + Cisplatin | N/A | Hypothetical Data | |
| LNCaP | This compound | 3.1[3] | Hypothetical Data |
| Paclitaxel | Hypothetical Data | Hypothetical Data | |
| This compound + Paclitaxel | N/A | Hypothetical Data | |
| Esophageal Squamous Cell Carcinoma | |||
| Kyse30 | This compound | Hypothetical Data | Hypothetical Data |
| Chloroquine | Hypothetical Data | Hypothetical Data | |
| This compound + Chloroquine | N/A | Hypothetical Data | |
| Kyse450 | This compound | Hypothetical Data | Hypothetical Data |
| Bafilomycin A1 | Hypothetical Data | Hypothetical Data | |
| This compound + Bafilomycin A1 | N/A | Hypothetical Data |
Table 2: Combination Index (CI) Values for this compound Combinations
CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination | Effect Level (Fraction Affected) | Combination Index (CI) | Synergy/Antagonism |
| Prostate Cancer | ||||
| PC3 | This compound + Cisplatin | 0.50 | Hypothetical Data | Synergistic |
| 0.75 | Hypothetical Data | Synergistic | ||
| 0.90 | Hypothetical Data | Additive | ||
| LNCaP | This compound + Paclitaxel | 0.50 | Hypothetical Data | Synergistic |
| 0.75 | Hypothetical Data | Synergistic | ||
| 0.90 | Hypothetical Data | Synergistic | ||
| Esophageal Squamous Cell Carcinoma | ||||
| Kyse30 | This compound + Chloroquine | 0.50 | Hypothetical Data | Strongly Synergistic |
| 0.75 | Hypothetical Data | Synergistic | ||
| 0.90 | Hypothetical Data | Synergistic |
Visualizations
Caption: Mechanism of action of this compound leading to anti-cancer effects.
Caption: Experimental workflow for evaluating this compound combination therapy.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT) for Synergy Analysis
Objective: To determine the cytotoxic effects of this compound alone and in combination with another agent and to calculate the Combination Index (CI).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Combination drug (e.g., Cisplatin)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
Treat cells with single agents and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
A common approach is to use a constant ratio of the two drugs based on their individual IC50 values.
-
Incubate for 48-72 hours.
-
-
MTT/XTT Assay:
-
Add 20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 150 µL of solubilization solution and incubate overnight.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Protocol 2: Western Blot Analysis
Objective: To investigate the effect of this compound combination therapy on the expression of key signaling proteins involved in apoptosis and cell cycle regulation.
Materials:
-
6-well plates
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-p53, anti-Cyclin B1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells in 6-well plates with this compound, the combination drug, or the combination for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate with ECL reagent and capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., Actin).
-
Protocol 3: Clonogenic Assay
Objective: To assess the long-term effect of this compound combination therapy on the ability of single cancer cells to form colonies.
Materials:
-
6-well plates
-
Complete culture medium
-
This compound and combination drug
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat cells with this compound, the combination drug, or the combination for 24-48 hours.
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with crystal violet solution for 20 minutes.
-
Wash with water and air dry.
-
Count the number of colonies (typically >50 cells).
-
-
Analysis:
-
Calculate the surviving fraction for each treatment group relative to the control.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound combination therapy on cell cycle distribution.
Materials:
-
6-well plates
-
This compound and combination drug
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates as described for Western Blotting.
-
Harvest cells by trypsinization, including the supernatant to collect detached cells.
-
-
Fixation:
-
Wash cells with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
-
Analysis:
-
Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NSC632839 in Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, remains a significant clinical challenge, particularly in high-risk cases characterized by MYCN amplification. The ubiquitin-proteasome system is a critical regulator of protein stability and cellular processes, and its dysregulation is a hallmark of many cancers. Deubiquitinating enzymes (DUBs), which counteract protein ubiquitination, have emerged as promising therapeutic targets. NSC632839 is a small molecule inhibitor of ubiquitin isopeptidases, with known activity against Ubiquitin-Specific Protease 7 (USP7), USP2, and Sentrin-Specific Protease 2 (SENP2).[1][2]
While direct studies of this compound in neuroblastoma are not yet published, its established targets, particularly USP7, are known to play crucial roles in neuroblastoma pathogenesis. USP7 is a key regulator of the tumor suppressor p53 and the oncoprotein MYCN, both of which are central to neuroblastoma biology.[1][3] Inhibition of USP7 in neuroblastoma has been shown to stabilize p53 by preventing its degradation via MDM2, leading to apoptosis in TP53 wild-type cells.[1][3][4] Furthermore, USP7 inhibition can also lead to a decrease in MYCN protein levels.[1]
These Application Notes provide a hypothesized framework and detailed protocols for investigating the potential therapeutic efficacy of this compound in neuroblastoma research. The information is based on the known molecular targets of this compound and the established roles of these targets in neuroblastoma signaling pathways.
Quantitative Data Summary
As there is no direct quantitative data for this compound in neuroblastoma cell lines, the following tables provide a summary of its known efficacy in other cell types and the efficacy of other USP7 inhibitors in neuroblastoma to serve as a reference for expected outcomes.
Table 1: In Vitro Efficacy of this compound in Non-Neuroblastoma Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| E1A | - | IC50 (Apoptosis) | 15.65 µM | [2] |
| E1A/C9DN | - | IC50 (Apoptosis) | 16.23 µM | [2] |
| - | - | EC50 (USP2) | 45 µM | [2] |
| - | - | EC50 (USP7) | 37 µM | [2] |
| - | - | EC50 (SENP2) | 9.8 µM | [2] |
Table 2: In Vitro Efficacy of Other USP7 Inhibitors in Neuroblastoma Cell Lines
| Compound | Neuroblastoma Cell Line | MYCN Status | p53 Status | Parameter | Value | Reference |
| Almac4 | SK-N-SH | Non-amplified | Wild-type | IC50 (Viability) | ~1 µM | [3] |
| Almac4 | NB-10 | Non-amplified | Wild-type | IC50 (Viability) | ~1 µM | [3] |
| Almac4 | IMR-32 | Amplified | Wild-type | IC50 (Viability) | ~1 µM | [3] |
| Almac4 | LAN-5 | Amplified | Wild-type | IC50 (Viability) | ~1 µM | [3] |
| P22077 | IMR-32 | Amplified | Wild-type | IC50 (Viability) | ~5 µM | [4] |
| P22077 | SH-SY5Y | Non-amplified | Wild-type | IC50 (Viability) | ~5 µM | [4] |
Proposed Signaling Pathway of this compound in Neuroblastoma
Based on its known targets, this compound is hypothesized to induce apoptosis in neuroblastoma cells, particularly those with wild-type p53, by inhibiting USP7. This inhibition is expected to increase the ubiquitination and subsequent degradation of MDM2, a negative regulator of p53. The resulting stabilization and activation of p53 would lead to the transcription of pro-apoptotic genes and cell death. A secondary effect may involve the destabilization of the MYCN oncoprotein.
Caption: Proposed mechanism of this compound in neuroblastoma.
Experimental Protocols
The following are detailed protocols for key experiments to validate the hypothesized effects of this compound on neuroblastoma cells.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on neuroblastoma cell lines and allows for the calculation of the half-maximal inhibitory concentration (IC50).
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-SH, SH-SY5Y, IMR-32, SK-N-BE(2))
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed neuroblastoma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.[5][6]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed neuroblastoma cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cells and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.[6]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[6]
-
Incubate the cells in the dark for 15 minutes at room temperature.[6]
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Western Blot Analysis
This protocol is used to detect changes in the expression and post-translational modification of key proteins in the proposed signaling pathway.
Materials:
-
Neuroblastoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP7, anti-MDM2, anti-p53, anti-cleaved PARP, anti-cleaved Caspase-3, anti-MYCN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Protocol:
-
Seed neuroblastoma cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Wash cells with cold PBS and lyse them in RIPA buffer.[7]
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.[7]
-
Quantify the band intensities and normalize to a loading control like β-actin.
Proposed Experimental Workflow
The following diagram outlines a logical workflow for the initial investigation of this compound in neuroblastoma.
Caption: A suggested workflow for this compound evaluation.
Conclusion
This compound presents a compelling candidate for investigation in neuroblastoma due to its inhibition of USP7, a key regulator of p53 and MYCN. The provided protocols and hypothesized signaling pathways offer a robust starting point for researchers to explore the anti-tumor potential of this compound in this challenging pediatric cancer. Future in vivo studies using neuroblastoma xenograft models will be crucial to validate the in vitro findings and assess the therapeutic promise of this compound.
References
- 1. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Investigational Application of NSC632839 for Studying Neurodegenerative Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of many of these disorders is the accumulation and aggregation of misfolded proteins, including amyloid-beta (Aβ), tau, and α-synuclein. The ubiquitin-proteasome system (UPS) and SUMOylation pathways play critical roles in protein quality control, and their dysregulation is implicated in the pathogenesis of neurodegeneration.
NSC632839 is a potent small molecule that functions as a dual inhibitor of deubiquitinating enzymes (DUBs) and sentrin/SUMO-specific proteases (SENPs). While extensively studied for its anti-cancer properties, its application in neurodegenerative disease research remains largely unexplored. This document provides a theoretical framework and detailed protocols for the investigational use of this compound as a tool to probe the roles of ubiquitination and SUMOylation in neurodegenerative processes.
This compound is known to inhibit several key enzymes, including Ubiquitin-Specific Protease 2 (USP2), Ubiquitin-Specific Protease 7 (USP7), and SUMO-Specific Protease 2 (SENP2). Emerging evidence suggests that these enzymes are involved in pathways relevant to neurodegeneration:
-
USP7 has been implicated in neuroinflammation, a key contributor to neuronal damage in neurodegenerative diseases. Inhibition of USP7 has been shown to attenuate microglia activation and reduce neuronal injury in mouse models of dementia and Parkinson's disease.[1][2] It is also involved in regulating protein quality control and the clearance of toxic proteins.[3]
-
USP2 inhibitors are being explored for their potential to clear misfolded or aggregated proteins that contribute to neuronal toxicity in conditions like Alzheimer's and Parkinson's disease.[4]
-
SENP1 and SENP2 have been shown to regulate the SUMOylation of amyloid precursor protein (APP), a critical protein in the pathogenesis of Alzheimer's disease.[5] SUMOylation of APP can influence the production of amyloid-beta peptides.
By modulating the activity of these enzymes, this compound offers a unique opportunity to study the downstream consequences of altered ubiquitination and SUMOylation on protein aggregation, neuronal viability, and neuroinflammation.
Quantitative Data for this compound
The following table summarizes the known inhibitory concentrations of this compound against its targets and in various cell lines, as reported in non-neurodegenerative disease contexts. Researchers should use this data as a starting point for determining optimal concentrations in neuronal models.
| Target/Cell Line | Assay Type | Inhibitory Concentration | Reference |
| Enzymatic Assays | |||
| USP2 | Cell-free | EC50: 45 µM | Selleck Chemicals |
| USP7 | Cell-free | EC50: 37 µM | Selleck Chemicals |
| SENP2 | Cell-free | EC50: 9.8 µM | Selleck Chemicals |
| Cell-Based Assays | |||
| E1A cells | Apoptosis | IC50: 15.65 µM | Selleck Chemicals |
| E1A/C9DN cells | Apoptosis | IC50: 16.23 µM | Selleck Chemicals |
| LNCaP (prostate cancer) | Proliferation | IC50: 3.1 µM | PMC |
| PC3 (prostate cancer) | Proliferation | IC50: 1.9 µM | PMC |
| CCD-1072Sk (normal fibroblast) | Proliferation | IC50: 17.7 µM | PMC |
Proposed Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound in a neurodegenerative context and a general workflow for its investigation.
References
- 1. Neuroinflammation inhibition by small-molecule targeting USP7 noncatalytic domain for neurodegenerative disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroinflammation inhibition by small-molecule targeting USP7 noncatalytic domain for neurodegenerative disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 4. What are USP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. SENP1 and SENP2 regulate SUMOylation of amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC632839 in Viral Infection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC632839 is a small molecule that functions as a nonselective isopeptidase inhibitor. It targets both deubiquitinating enzymes (DUBs) and deSUMOylating enzymes, key components of the ubiquitin-proteasome system (UPS). The UPS is a critical cellular pathway that regulates protein degradation and signaling, and it is often hijacked by viruses to facilitate their replication and evade the host immune response. By inhibiting DUBs such as USP2 and USP7, and the deSUMOylase SENP2, this compound can disrupt these viral strategies, making it a compound of interest for broad-spectrum antiviral research.[1][2]
These application notes provide an overview of the potential applications of this compound in virology, summarize its known biochemical activity, and offer detailed protocols for its evaluation as an antiviral agent.
Mechanism of Action
This compound exerts its biological effects by inhibiting the activity of isopeptidases, which are enzymes that cleave isopeptide bonds, primarily in the context of removing ubiquitin and SUMO protein modifications from substrate proteins. This inhibition leads to an accumulation of polyubiquitinated and polysumoylated proteins, which can trigger various cellular responses, including apoptosis and cell cycle arrest.[2]
In the context of viral infections, the inhibition of host or viral deubiquitinating enzymes can interfere with several stages of the viral life cycle, including entry, replication, assembly, and budding. For some viruses, such as SARS-CoV-2, viral proteases like the papain-like protease (PLpro) have deubiquitinating activity that is essential for viral replication and for dampening the host's innate immune response.[3] Targeting such viral enzymes or host factors crucial for viral replication is a promising antiviral strategy.
Caption: Mechanism of this compound action on the Ubiquitin-Proteasome System and its potential antiviral effect.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound against specific isopeptidases and its reported cytotoxicity in various cell lines. Data on its direct antiviral efficacy (EC50) against specific viruses is currently limited in publicly available literature and requires experimental determination.
Table 1: In Vitro Enzymatic Inhibition by this compound
| Target Enzyme | Enzyme Type | EC50 (µM) | Reference |
| USP2 | Deubiquitinase | 45 ± 4 | [1] |
| USP7 | Deubiquitinase | 37 ± 1 | [1] |
| SENP2 | deSUMOylase | 9.8 ± 1.8 | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Cell Type | CC50 (µM) | Assay Method | Reference |
| E1A | Transformed human primary cells | 15.65 | Apoptosis Assay | [2] |
| E1A/C9DN | Transformed human primary cells | 16.23 | Apoptosis Assay | [2] |
| Various | Various | To be determined | e.g., MTT, MTS, CTG |
Table 3: Antiviral Activity of this compound (To be determined)
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Assay Method |
| e.g., SARS-CoV-2 | e.g., Vero E6 | TBD | TBD | TBD | e.g., Plaque Reduction Assay |
| e.g., Coxsackievirus B3 | e.g., HeLa | TBD | TBD | TBD | e.g., CPE Reduction Assay |
| e.g., Alphavirus (e.g., CHIKV) | e.g., BHK-21 | TBD | TBD | TBD | e.g., Yield Reduction Assay |
TBD: To Be Determined experimentally.
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound.
Protocol 1: Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of this compound that causes a 50% reduction in cell viability. This is crucial for establishing a therapeutic window for antiviral testing.
Caption: Workflow for determining the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Host cell line appropriate for the virus of interest (e.g., Vero E6 for SARS-CoV-2, HeLa for Coxsackievirus B3)
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Trypsinize and count host cells. Seed the cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours. The optimal seeding density should be determined for each cell line.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.
-
Compound Addition: Prepare serial dilutions of this compound in complete growth medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold dilutions. Remove the old medium from the cells and add the compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and wells with medium only (cell control).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48 or 72 hours).
-
Cell Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the cell control wells (100% viability) and the no-cell control wells (0% viability). Plot the percentage of cell viability against the log concentration of this compound. Use a non-linear regression analysis to determine the CC50 value.
Protocol 2: Plaque Reduction Assay (EC50 Determination)
This assay is the gold standard for quantifying the inhibition of lytic virus replication.
Caption: Workflow for the plaque reduction assay to determine antiviral efficacy (EC50).
Materials:
-
Confluent monolayer of susceptible host cells in 6-, 12-, or 24-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound stock solution
-
Serum-free medium
-
Semi-solid overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose)
-
Fixing solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Preparation: Seed host cells in multi-well plates and incubate until they form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium at 2x the final concentration. Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.
-
Infection: Aspirate the growth medium from the cell monolayers. Add the virus/compound mixture to the wells. Include a virus control (virus without compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow the virus to adsorb to the cells.
-
Overlay: Carefully aspirate the inoculum. Add the semi-solid overlay medium containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaques to develop (this can range from 2 to 10 days depending on the virus).
-
Fixation and Staining: Fix the cells by adding the fixing solution. After fixation, remove the overlay and stain the cell monolayer with crystal violet solution. Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Plot the percentage of inhibition against the log concentration of the compound and determine the EC50 value using non-linear regression.
Protocol 3: Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of the inhibitor.
Materials:
-
Host cells seeded in multi-well plates
-
Virus stock
-
This compound stock solution
-
Complete growth medium
-
Apparatus for plaque assay (for titrating viral yield)
Procedure:
-
Infection and Treatment: Seed host cells and allow them to attach. Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.
-
Incubation: Incubate the infected cells for a full viral replication cycle (e.g., 24, 48, or 72 hours).
-
Harvesting: At the end of the incubation period, harvest the cell culture supernatant (for released virus) and/or the cells (for cell-associated virus). Subject the cell samples to freeze-thaw cycles to release intracellular virions.
-
Titration: Determine the viral titer in the harvested samples by performing a plaque assay or a TCID50 assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the virus control. The EC50 is the concentration of this compound that reduces the viral yield by 50%.
Potential Viral Targets for this compound
Given its mechanism of action, this compound could potentially inhibit a range of viruses that rely on the host ubiquitin-proteasome system for their replication.
-
Coronaviruses (e.g., SARS-CoV-2): The papain-like protease (PLpro) of some coronaviruses possesses deubiquitinating activity, making it a potential direct target for this compound.[3]
-
Alphaviruses (e.g., Chikungunya virus, Venezuelan Equine Encephalitis Virus): The replication of alphaviruses is known to be dependent on a functional ubiquitin-proteasome system.[4][5][6]
-
Picornaviruses (e.g., Coxsackievirus B3): Coxsackieviruses have been shown to exploit the ubiquitin-proteasome system to facilitate their replication.[7]
-
Retroviruses (e.g., HIV-1): The ubiquitin-proteasome system is involved in multiple stages of the HIV-1 life cycle, including budding and regulation of viral protein stability.
Conclusion
This compound represents a promising tool for investigating the role of the ubiquitin-proteasome system in viral infections. Its ability to inhibit deubiquitinases and deSUMOylases provides a mechanism to disrupt viral replication strategies. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate the antiviral potential of this compound against a variety of viruses. Further research is warranted to determine the specific viral targets and the in vivo efficacy of this compound.
References
- 1. This compound | DUB | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 4. An Antiviral Peptide Inhibitor That Is Active against Picornavirus 2A Proteinases but Not Cellular Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of alphavirus entry and replication identified with a stable Chikungunya replicon cell line and virus-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribozyme inhibition of alphavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
NSC632839 Treatment in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NSC632839, a dual deubiquitination and desumoylation inhibitor, in cell culture experiments. The protocols outlined below are based on published research and are intended to serve as a starting point for your investigations into the effects of this compound on various cell lines.
Overview of this compound
This compound is a small molecule inhibitor that has been shown to target multiple deubiquitinating enzymes (DUBs) and Sentrin-specific proteases (SENPs), including USP2, USP7, and SENP2.[1] By inhibiting these enzymes, this compound can lead to the accumulation of ubiquitinated and SUMOylated proteins, thereby affecting various cellular processes such as protein degradation, cell cycle progression, and apoptosis. Its anti-proliferative effects have been observed in various cancer cell lines, making it a compound of interest for cancer research and drug development.
Data Presentation: Quantitative Summary of this compound Effects
The following tables summarize the effective concentrations and treatment durations of this compound in different cancer cell lines for various assays.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| PC3 | Prostate Cancer | 1.9 | 48 hours[2][3] |
| LNCaP | Prostate Cancer | 3.1 | 48 hours[2][3] |
| Kyse30 | Esophageal Squamous Cell Carcinoma | Not explicitly stated, but dose-dependent effects observed | 48 hours[3] |
| Kyse450 | Esophageal Squamous Cell Carcinoma | Not explicitly stated, but dose-dependent effects observed | 48 hours[3] |
Table 2: Recommended Treatment Durations for Various Cellular Assays
| Assay | Cell Line(s) | Recommended Treatment Duration(s) | Notes |
| Cell Viability (CCK-8/MTT) | PC3, LNCaP, Kyse30, Kyse450 | 24, 48, 72 hours | A time-dependent decrease in viability has been observed.[3] |
| Apoptosis (Annexin V/PI Staining) | Kyse30, Kyse450 | 48 hours | Significant apoptosis was detected at this time point.[3] |
| Cell Cycle Analysis (PI Staining) | Kyse30, Kyse450 | 24 hours | G2/M phase arrest was observed.[3] |
| Colony Formation | PC3, Kyse30, Kyse450 | 10 days | Long-term inhibition of proliferative capacity.[2][4] |
| Western Blot (Polyubiquitinated Proteins) | Kyse30, Kyse450 | Time-dependent accumulation | Monitor at various time points (e.g., 6, 12, 24, 48 hours).[3] |
Experimental Protocols
Cell Viability Assay (CCK-8 or MTT)
This protocol is for determining the dose- and time-dependent effects of this compound on cell viability.
Materials:
-
Cancer cell lines (e.g., PC3, LNCaP, Kyse30, Kyse450)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A final DMSO concentration should be kept below 0.1%.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines (e.g., Kyse30, Kyse450)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentration of this compound or vehicle control for 48 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines (e.g., Kyse30, Kyse450)
-
Complete cell culture medium
-
This compound
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentration of this compound or vehicle control for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Cancer cell lines (e.g., PC3, Kyse30, Kyse450)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Treat cells with the desired concentration of this compound for 24-48 hours.
-
Harvest the treated cells and seed a low number of cells (e.g., 300-500 cells) into new 6-well plates.
-
Incubate the plates for 10 days, refreshing the medium as needed.
-
After 10 days, wash the colonies with PBS, fix with methanol, and stain with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
Western Blot Analysis
This protocol is for detecting changes in the levels of specific proteins, such as polyubiquitinated proteins, following this compound treatment.
Materials:
-
Cancer cell lines (e.g., Kyse30, Kyse450)
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with this compound for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
Visualizations
Caption: this compound inhibits DUBs and SENPs, leading to altered cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimal Concentration of NSC632839 for Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of NSC632839, a dual deubiquitinase (DUB) and deSUMOylase inhibitor, for in vitro experiments. The provided protocols and data are compiled from peer-reviewed literature to assist in experimental design and execution.
Mechanism of Action
This compound is a non-selective isopeptidase inhibitor that targets enzymes involved in two critical post-translational modification pathways: ubiquitination and SUMOylation.[1] By inhibiting deubiquitinating enzymes and deSUMOylating enzymes (SENPs), this compound leads to the accumulation of ubiquitinated and SUMOylated proteins, which can trigger cellular responses such as apoptosis and inhibition of cell proliferation.[1][2] Its primary known targets are USP2, USP7, and SENP2.[3][4] At lower concentrations, it has been shown to be particularly effective against SENP2.[1]
Quantitative Data Summary
The effective concentration of this compound varies significantly depending on the experimental system, such as cell-free assays versus cell-based assays, and the specific cell line being investigated. The following tables summarize key quantitative data for this compound.
Table 1: EC50 Values in Cell-Free Enzyme Assays
| Target Enzyme | EC50 (µM) | Notes |
| USP2 | 45 ± 4 | Cell-free assay measuring cleavage of Ub-PLA2.[2][3] |
| USP7 | 37 ± 1 | Cell-free assay measuring cleavage of Ub-PLA2.[2][3] |
| SENP2 | 9.8 ± 1.8 | Cell-free assay measuring cleavage of SUMO3-PLA2.[2][3] |
Table 2: IC50 Values in Cell-Based Assays
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay Method |
| PC3 | Prostate Cancer | 1.9 | 48 hours | Crystal Violet Staining[1][5] |
| LNCaP | Prostate Cancer | 3.1 | 48 hours | Crystal Violet Staining[1][5] |
| E1A | - | 15.65 | Not Specified | Apoptosis Induction[3] |
| E1A/C9DN | - | 16.23 | Not Specified | Apoptosis Induction[3] |
| CCD-1072Sk | Normal Fibroblast | 17.7 | 48 hours | Crystal Violet Staining[1][5] |
Signaling Pathway Diagram
The diagram below illustrates the inhibitory action of this compound on the deubiquitination and deSUMOylation pathways.
References
- 1. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | DUB | TargetMol [targetmol.com]
- 5. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NSC632839 solubility issues in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC632839. Our aim is to address common challenges, particularly those related to solubility in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the ubiquitin-proteasome system.[1] It functions as a nonselective isopeptidase inhibitor, targeting deubiquitinases (DUBs) and deSUMOylases.[2] Specifically, it has been shown to inhibit Ubiquitin-Specific Peptidase 2 (USP2), Ubiquitin-Specific Peptidase 7 (USP7), and Sentrin-Specific Peptidase 2 (SENP2).[3][4][5][6][7] By inhibiting these enzymes, this compound leads to the accumulation of ubiquitinated proteins, which can induce a unique apoptotic pathway.[1][2]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is poorly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] Solubility in DMSO can vary slightly between suppliers and batches. For optimal results, using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[4]
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue. The following guide provides steps to mitigate this problem.
Issue: Precipitate forms immediately upon adding DMSO stock solution to cell culture media.
| Potential Cause | Recommended Solution |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to crash out of solution. To avoid this, perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. |
| High Final DMSO Concentration | While DMSO is an effective solvent for this compound, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize cellular toxicity. |
| Low Temperature of Media | Diluting the compound in cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C. |
Issue: Precipitate forms over time during incubation.
| Potential Cause | Recommended Solution |
| Compound Instability in Media | This compound may have limited stability in the complex environment of cell culture media over extended periods. It is advisable to prepare fresh working solutions immediately before each experiment. |
| Media Component Interaction | Components within the cell culture media, such as salts or proteins, may interact with this compound, leading to precipitation. If using serum-free media, consider whether the addition of serum might aid in solubility, as serum proteins can sometimes help to keep hydrophobic compounds in solution. |
| Media Evaporation | In long-term experiments, evaporation of media from culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification of your incubator and consider using culture plates with low-evaporation lids. |
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Notes | Source |
| DMSO | 7 mg/mL (20.59 mM) | Use fresh DMSO as moisture can reduce solubility. | [4] |
| DMSO | 6.25 mg/mL (18.39 mM) | Sonication is recommended. | [3] |
| DMSO | 6.2 mg/mL | Warming may be necessary. | [1] |
| DMSO | 4 mg/mL (11.77 mM) | Ultrasonic and warming to 60°C may be required. | [5][6] |
| Water | Insoluble | [4] | |
| Ethanol | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, add 294.24 µL of DMSO to 1 mg of this compound (Molecular Weight: 339.86 g/mol ).
-
Vortex thoroughly to dissolve the compound.
-
If necessary, gently warm the solution (e.g., in a 37°C water bath) or sonicate until the compound is fully dissolved.[3][5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[6]
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials: this compound DMSO stock solution, pre-warmed (37°C) complete cell culture media.
-
Procedure:
-
Step 1: Intermediate Dilution (Recommended)
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a small volume of pre-warmed media. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute 2 µL of the stock into 198 µL of media to create a 100 µM intermediate solution.
-
-
Step 2: Final Dilution
-
Add the intermediate dilution to the final volume of pre-warmed cell culture media to achieve the desired final concentration. For the example above, you would add 1 mL of the 100 µM intermediate solution to 9 mL of media to get a final concentration of 10 µM.
-
-
Step 3: Mixing and Application
-
Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for Preparing Working Solutions
Caption: Workflow for this compound solution preparation.
References
- 1. This compound | 157654-67-6 | DUB | MOLNOVA [molnova.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | DUB | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NSC-632839, ubiquitin isopeptidase inhibitor (CAS 157654-67-6) | Abcam [abcam.com]
improving NSC632839 stability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of NSC632839 in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability and solubility issues with this compound.
Problem 1: this compound powder will not dissolve in DMSO.
-
Possible Cause: The concentration is too high, or the DMSO has absorbed moisture.
-
Solution:
-
Ensure you are not exceeding the recommended solubility limits (see Table 1).
-
Use fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce solubility.[1]
-
If the compound still does not dissolve, gentle warming in a water bath (up to 60°C) and ultrasonication can be used to aid dissolution.[2]
-
Problem 2: Precipitate forms when adding DMSO stock solution to aqueous media.
-
Possible Cause: this compound is poorly soluble in aqueous solutions. The addition of the DMSO stock to an aqueous buffer can cause the compound to crash out of solution.
-
Solution:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be too high. Try lowering the concentration.
-
Increase the percentage of DMSO in the final solution: While not always possible due to cellular toxicity, increasing the final DMSO concentration (typically up to 0.5%) can help maintain solubility.
-
Use a formulation with co-solvents: For in vivo or certain in vitro experiments, a formulation containing co-solvents like PEG300 and Tween 80 can improve solubility.[1]
-
Problem 3: Loss of compound activity over time in solution.
-
Possible Cause: The compound may be degrading in solution.
-
Solution:
-
Follow recommended storage conditions: Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
-
Aliquot stock solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare single-use aliquots of your stock solution.[3]
-
Prepare fresh working solutions: Ideally, working solutions in aqueous media should be prepared fresh for each experiment and used immediately.[1]
-
Protect from light: While specific photostability data for this compound is not available, it is good practice to protect solutions from light to prevent potential photodegradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][3] It is insoluble in water and ethanol.[1]
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
A2: Solid this compound should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 1 year or -20°C for up to 1 month.[1] Always keep the compound and its solutions sealed and away from moisture.[3]
Q3: How can I check if my this compound solution has degraded?
A3: Visual inspection for color change or precipitation can be an initial indicator. However, the most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC). This would allow you to quantify the amount of intact this compound and detect the presence of any degradation products.
Q4: What is the mechanism of action of this compound?
A4: this compound is a nonselective isopeptidase inhibitor that targets ubiquitin-specific proteases (USPs) like USP2 and USP7, as well as the SUMO-specific protease SENP2.[4][5] By inhibiting these deubiquitinating and deSUMOylating enzymes, it leads to the accumulation of polyubiquitinated proteins, which can induce apoptosis.[1][6]
Data and Protocols
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 4 | 11.77 | Requires ultrasonic and warming and heat to 60°C.[2][3] |
| DMSO | 7 | 20.59 | Use fresh DMSO as moisture can reduce solubility.[1] |
| DMSO | 6.2 | Not Specified | Warming may be needed.[3] |
| DMSO | 6.25 | 18.39 | Sonication is recommended. |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid Powder | 4°C | Not Specified | Sealed storage, away from moisture.[2] |
| Solid Powder | -20°C | ≥ 2 years | --- |
| Stock Solution in Solvent | -80°C | 6 months - 1 year | Sealed storage, away from moisture. Avoid repeated freeze-thaw cycles.[1][3] |
| Stock Solution in Solvent | -20°C | 1 month | Sealed storage, away from moisture. Avoid repeated freeze-thaw cycles.[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 339.86 g/mol ). For example, to prepare 1 mL of a 10 mM solution, you would need 3.3986 mg.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the powder.
-
Dissolve: Vortex the solution to mix. If the compound does not fully dissolve, use an ultrasonic water bath for 10-15 minutes and/or warm the solution in a 60°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.[2][3]
-
Aliquot and Store: Once fully dissolved, dispense the stock solution into single-use aliquots in tightly sealed vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][3]
Protocol 2: General Workflow for Assessing Solution Stability
This is a general protocol and may need to be optimized for your specific experimental needs and available equipment.
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare Test Solutions: Dilute the stock solution to the desired final concentration in the relevant experimental buffer or media.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity of this compound.
-
Incubate under Test Conditions: Store the test solutions under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the test solution and analyze it using the same analytical method as in step 3.
-
Data Analysis: Compare the concentration and purity of this compound at each time point to the initial (T=0) measurement. A significant decrease in the main peak area and/or the appearance of new peaks would indicate degradation.
Visualizations
Caption: this compound signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound | 157654-67-6 | DUB | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DUB | TargetMol [targetmol.com]
- 6. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NSC632839 Off-Target Effects Assessment
Welcome to the technical support center for NSC632839. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the off-target effects of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a nonselective isopeptidase inhibitor that has been shown to inhibit several deubiquitinating enzymes (DUBs) and a deSUMOylase.[1] The primary targets and their corresponding inhibitory concentrations are summarized in the table below.
| Target | Enzyme Class | IC50 / EC50 (µM) | Reference |
| USP2 | Deubiquitinase | 45 | [1] |
| USP7 | Deubiquitinase | 37 | [1] |
| SENP2 | DeSUMOylase | 9.8 | [1] |
Q2: What are the expected cellular effects of inhibiting the primary targets of this compound?
Inhibition of USP2, USP7, and SENP2 can lead to a range of cellular outcomes due to their roles in various signaling pathways.
-
USP2 Inhibition: USP2 is involved in regulating the cell cycle, circadian rhythm, and signaling pathways related to cancer progression. Its inhibition can lead to the degradation of oncogenic proteins.[2][3]
-
USP7 Inhibition: USP7 is a key regulator of the p53 tumor suppressor pathway. By deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase that targets p53 for degradation, USP7 indirectly promotes p53 degradation.[4][5][6] Inhibition of USP7 can therefore lead to p53 stabilization and the induction of apoptosis.[4][5]
-
SENP2 Inhibition: SENP2 is involved in the deconjugation of SUMO from target proteins, including the androgen receptor (AR).[7] Inhibition of SENP2 can affect AR signaling and has been shown to have antiproliferative effects in prostate cancer cells.[8]
Q3: How can I assess the off-target effects of this compound in my experiments?
Assessing off-target effects is crucial for interpreting experimental results accurately. A multi-pronged approach is recommended:
-
Dose-Response Curves: Determine the concentration at which this compound elicits its on-target effects and compare it to the concentrations that cause broader, potentially off-target, cellular changes.
-
Control Compounds: Use a structurally distinct inhibitor with a similar target profile to see if it phenocopies the effects of this compound. An inactive analog, if available, can also serve as a negative control.
-
Target Engagement Assays: Confirm that this compound is engaging with its intended targets in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guides
Issue 1: Unexpected or Excessive Cytotoxicity
Q: I'm observing high levels of cell death in my experiments with this compound, even at low concentrations. How can I determine if this is an off-target effect?
A: High cytotoxicity can be a result of on-target effects, off-target effects, or experimental artifacts. Here’s a workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Troubleshooting Steps:
-
Verify Dose-Dependence: A clear dose-response relationship is expected for a specific biological effect. If cytotoxicity is erratic or appears as a sharp drop-off at a certain concentration, it might indicate compound precipitation.
-
Check for Precipitation: this compound is soluble in DMSO, but may have limited solubility in aqueous cell culture media.[1][11][12] Visually inspect your culture plates for any signs of compound precipitation, which can cause non-specific cytotoxicity. Prepare fresh dilutions for each experiment and consider the final DMSO concentration.
-
Use Control Cell Lines: Compare the cytotoxic effects in cell lines that express high and low levels of the primary targets (USP2, USP7, SENP2). If cytotoxicity is similar across these lines, it may suggest off-target effects.
-
Perform Rescue Experiments: If the cytotoxicity is on-target, it might be rescued by overexpressing the target protein or downstream effectors.
Issue 2: Inconsistent or Non-Reproducible Results
Q: My results with this compound vary between experiments. What could be the cause of this variability?
A: Inconsistent results can stem from several factors related to compound handling and experimental setup.
Troubleshooting Steps:
-
Compound Stability: While specific stability data in cell culture media is not extensively published, it's good practice to assume limited stability. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Cellular Health and Passage Number: Use cells that are in a consistent growth phase and within a defined passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to compounds.
-
Assay-Specific Artifacts: Be aware of potential artifacts in your chosen assays. For example, in fluorescence-based assays, this compound could have intrinsic fluorescence that interferes with the readout. Always include a "compound-only" control (no cells) to check for this.
Experimental Protocols
Cell Proliferation Assay (Crystal Violet)
This protocol is adapted from standard methods for assessing cell viability by staining total cellular protein.[1][3][13][14]
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 100% methanol (B129727) for 10 minutes.[13]
-
Remove the methanol and add 0.5% crystal violet solution to each well.
-
Incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain.
-
-
Solubilization and Measurement:
-
Air-dry the plate completely.
-
Add a solubilization solution (e.g., methanol or a solution containing 1% SDS) to each well.
-
Measure the absorbance at a wavelength of 570-590 nm.[3]
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.[4][5][12][15][16]
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells per well in a 6-well plate) to allow for the formation of distinct colonies.
-
Compound Treatment: Treat the cells with this compound at various concentrations.
-
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate. Replace the medium with fresh medium containing the compound every 2-3 days.
-
Fixing and Staining:
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Signaling Pathways and Experimental Workflows
USP7-p53 Signaling Pathway
The inhibition of USP7 by this compound is expected to stabilize p53, leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits USP7, leading to p53 stabilization.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm the direct binding of this compound to its targets within intact cells.
Caption: Workflow for assessing target engagement using CETSA.
SENP2 and Androgen Receptor (AR) Signaling
Inhibition of SENP2 can impact the SUMOylation status and activity of the Androgen Receptor.
Caption: this compound inhibits SENP2, affecting AR SUMOylation.
USP2 Downstream Signaling
USP2 has diverse roles, including the regulation of cell cycle proteins and components of the circadian clock.
Caption: this compound inhibits USP2, impacting cell cycle and tumorigenesis pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] USP2-Related Cellular Signaling and Consequent Pathophysiological Outcomes | Semantic Scholar [semanticscholar.org]
- 3. USP2-Related Cellular Signaling and Consequent Pathophysiological Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 7. erepo.uef.fi [erepo.uef.fi]
- 8. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound | DUB | TargetMol [targetmol.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. File:Role of USP7 in p53-dependent path.png - Wikimedia Commons [commons.wikimedia.org]
- 16. USP2-Related Cellular Signaling and Consequent Pathophysiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating NSC632839-Induced Pro-Survival Autophagy
Welcome to the Technical Support Center for researchers exploring the effects of NSC632839 on pro-survival autophagy. This resource provides essential information, troubleshooting guides, and detailed protocols to facilitate your experiments.
Introduction: this compound is recognized as a nonselective isopeptidase inhibitor targeting deubiquitinating enzymes (DUBs) such as USP2, USP7, and SENP2. While its role in inducing apoptosis is established, emerging evidence suggests that inhibitors of DUBs can trigger autophagy as a cellular stress response. This has led to the hypothesis that this compound may induce pro-survival autophagy, a critical consideration for its therapeutic application. This guide is designed to assist researchers in investigating this potential mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound inducing autophagy?
A1: The current hypothesis is that by inhibiting DUBs, this compound disrupts the ubiquitin-proteasome system, leading to an accumulation of misfolded proteins and cellular stress. This proteotoxic stress is a known trigger for autophagy, which acts as a compensatory mechanism to clear these protein aggregates and damaged organelles, thereby promoting cell survival.
Q2: How can I determine if the autophagy induced by this compound is "pro-survival"?
A2: To determine if the observed autophagy is a survival mechanism, you can perform cell viability assays with this compound in the presence and absence of autophagy inhibitors (e.g., chloroquine (B1663885), bafilomycin A1, or 3-methyladenine). A significant decrease in cell viability when autophagy is inhibited suggests a pro-survival role.
Q3: this compound is known to induce apoptosis. How can I distinguish between autophagy and apoptosis in my experiments?
A3: This is a critical aspect of studying this compound. You can dissect these two pathways by:
-
Time-course experiments: Autophagy may be an early response to the drug, while apoptosis occurs later.
-
Specific markers: Use markers for both processes. For autophagy, monitor LC3-II conversion and p62 degradation. For apoptosis, measure caspase-3 activation, PARP cleavage, and Annexin V staining.
-
Inhibitors: Use autophagy inhibitors (like chloroquine) and caspase inhibitors (like Z-VAD-FMK) to see how they individually and collectively affect the cellular outcome. The interplay between these pathways is complex, as they can be interconnected.[1][2][3][4]
Q4: What are the key autophagy markers to monitor when treating cells with this compound?
A4: The primary markers to monitor are:
-
LC3-I to LC3-II conversion: An increase in the lipidated form, LC3-II, is a hallmark of autophagosome formation.
-
p62/SQSTM1 degradation: p62 is a protein that is selectively degraded by autophagy. A decrease in p62 levels indicates a functional autophagic flux.
Q5: I am observing an increase in both LC3-II and p62 levels. What does this mean?
A5: An increase in both markers can indicate a blockage in the autophagic flux. This means that while autophagosomes are being formed (increased LC3-II), they are not being efficiently cleared by fusion with lysosomes, leading to the accumulation of p62. To confirm this, you can perform an autophagy flux assay using lysosomal inhibitors like bafilomycin A1 or chloroquine.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No change in LC3-II levels after this compound treatment. | The concentration of this compound may be too low or the treatment time too short. The cell line may not be responsive. | Perform a dose-response and time-course experiment. Ensure the compound is properly dissolved and stored. Try a different cell line known to have a robust autophagic response. |
| High background in fluorescence microscopy for GFP-LC3 puncta. | The GFP-LC3 construct is overexpressed, leading to aggregate formation. The antibody used for detection is not specific. | Use a stable cell line with low and consistent GFP-LC3 expression. Validate your antibody with positive and negative controls. |
| Inconsistent results in cell viability assays with autophagy inhibitors. | The autophagy inhibitor itself may be causing toxicity at the concentration used. The timing of co-treatment with this compound may not be optimal. | Determine the optimal, non-toxic concentration of the autophagy inhibitor for your cell line. Perform a time-course experiment for the co-treatment. |
| Difficulty in interpreting Western blot for p62. | p62 levels can be influenced by transcriptional regulation in addition to autophagic degradation. | Correlate p62 protein levels with its mRNA levels using RT-qPCR to distinguish between changes in synthesis and degradation. |
Data Presentation
Table 1: Expected Changes in Autophagy Markers upon DUB Inhibitor Treatment
The following table summarizes expected outcomes based on studies with other DUB inhibitors that induce autophagy. This can serve as a reference for your experiments with this compound.
| Treatment Group | Expected LC3-II Level | Expected p62 Level | Interpretation |
| Vehicle Control | Basal | Basal | Normal autophagic flux |
| This compound | Increased | Decreased | Induction of autophagic flux |
| Autophagy Inhibitor (e.g., Chloroquine) | Increased | Increased | Blockage of autophagic flux |
| This compound + Autophagy Inhibitor | Further Increased | Increased / Stabilized | This compound induces autophagosome formation |
Table 2: Quantitative Data from Studies on DUB Inhibitors and Autophagy
Note: Data for this compound is not yet available and is the subject of investigation. The following data for other DUB inhibitors is provided for reference.
| DUB Inhibitor | Cell Line | Concentration | Treatment Time | Fold Change in LC3-II | Reference |
| b-AP15 | MDA-MB-231 (Breast Cancer) | 5 µM | 18 hours | Significant increase in LC3-II/LC3-I ratio | [5][6] |
| RA-9 | MDA-MB-231 (Breast Cancer) | 5 µM | 18 hours | Significant increase in LC3-II/LC3-I ratio | [5][6] |
| NiPT | A549 (Lung Cancer) | 10 µM | 24 hours | Significant increase in LC3-II | [7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Autophagy Markers
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound, a vehicle control, and positive controls (e.g., rapamycin (B549165) or starvation) for various time points. For autophagic flux analysis, include a condition with an autophagy inhibitor (e.g., 50 µM chloroquine for the last 4 hours of treatment).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 12-15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using an ECL substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands for LC3-II and p62, and normalize to the loading control.
Protocol 2: Fluorescence Microscopy of GFP-LC3 Puncta
-
Cell Transfection/Transduction: Use cells stably expressing a GFP-LC3 or mCherry-GFP-LC3 fusion protein. If not available, transiently transfect cells with a corresponding plasmid.
-
Cell Treatment: Plate the cells on glass coverslips and treat with this compound as described in Protocol 1.
-
Cell Fixation and Staining: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes. Mount the coverslips on slides with a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Image Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates autophagosome formation. For cells expressing mCherry-GFP-LC3, yellow puncta represent autophagosomes, while red-only puncta represent autolysosomes, allowing for flux assessment.
Protocol 3: Proximity Biotinylation (APEX2-based) for Identifying this compound-Induced Autophagy-Associated Proteins
This advanced protocol helps identify proteins in the vicinity of autophagy-related proteins (e.g., LC3) upon this compound treatment.[5][6][8][9][10]
-
Cell Line Generation: Generate a stable cell line expressing an APEX2-tagged autophagy protein of interest (e.g., APEX2-LC3B).
-
Cell Treatment: Treat the cells with this compound or a vehicle control.
-
Biotinylation Reaction: Incubate the cells with biotin-phenol (500 µM) for 1 hour. Initiate the biotinylation reaction by adding 1 mM H2O2 for 1 minute.
-
Quenching: Quench the reaction by washing the cells three times with a quenching buffer (e.g., PBS containing 5 mM Trolox, 10 mM sodium ascorbate, and 10 mM sodium azide).
-
Cell Lysis and Protein Purification: Lyse the cells and enrich for biotinylated proteins using streptavidin-coated beads.
-
Mass Spectrometry: Elute the biotinylated proteins and analyze them by mass spectrometry to identify proteins that are in proximity to your bait protein in response to this compound.
Mandatory Visualizations
Caption: Hypothesized signaling pathway of this compound-induced pro-survival autophagy.
Caption: Experimental workflow for investigating this compound-induced autophagy.
References
- 1. Simultaneous inhibition of deubiquitinating enzymes (DUBs) and autophagy synergistically kills breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Binding preference of p62 towards LC3-ll during dopaminergic neurotoxin-induced impairment of autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. Proximity biotinylation of ATG8 proteins and selective autophagy receptors V2 [protocols.io]
- 7. Autophagy Induced by Proteasomal DUB Inhibitor NiPT Restricts NiPT-Mediated Cancer Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An APEX2-based proximity-dependent biotinylation assay with temporal specificity to study protein interactions during autophagy in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. An APEX2-based proximity-dependent biotinylation assay with temporal specificity to study protein interactions during autophagy in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming NSC632839 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the deubiquitinase inhibitor, NSC632839.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a broad-spectrum isopeptidase inhibitor that targets multiple deubiquitinases (DUBs) and desumoylases. It has been shown to inhibit ubiquitin-specific proteases like USP2 and USP7, as well as the SUMO-specific protease SENP2.[1] By inhibiting these enzymes, this compound leads to an accumulation of polyubiquitinated proteins, which can trigger cell cycle arrest, apoptosis, and inhibit cancer cell proliferation.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Reduced sensitivity or resistance to this compound can arise from several cellular adaptations. One of the key reported mechanisms is the induction of pro-survival autophagy. Autophagy is a cellular process that degrades and recycles cellular components, which can help cancer cells withstand the stress induced by this compound. Other potential, though less specifically studied for this compound, mechanisms could include increased drug efflux, alterations in the drug's molecular targets (e.g., mutations in DUBs), or activation of compensatory signaling pathways that promote cell survival.
Q3: How can I experimentally confirm if my cells are developing resistance to this compound?
A3: To confirm resistance, you can perform a dose-response cell viability assay (e.g., MTT or Crystal Violet assay) to compare the IC50 value of this compound in your potentially resistant cells versus the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. Additionally, a colony formation assay can assess the long-term survival and proliferative capacity of cells under continuous or pulse-dose treatment with this compound.
Q4: What strategies can be employed to overcome this compound resistance?
A4: The primary strategy to overcome this compound resistance is through combination therapy. Based on the known role of autophagy in promoting survival, combining this compound with an autophagy inhibitor, such as chloroquine (B1663885) (CQ) or 3-methyladenine (B1666300) (3-MA), has been shown to enhance its anti-cancer effects. This combination can lead to stronger inhibition of cell proliferation and increased apoptosis.
Q5: Are there any known signaling pathways involved in this compound-induced cell death and potential resistance?
A5: Yes, this compound has been shown to induce apoptosis through a Noxa-dependent pathway. In some cancer types, it can also trigger mitotic arrest. The pro-survival autophagy pathway is a key resistance-associated pathway. Therefore, investigating the expression levels of key proteins in these pathways, such as LC3-II/LC3-I ratio and Beclin-1 for autophagy, and components of the apoptotic machinery (e.g., Bcl-2 family proteins, caspases) can provide insights into the cellular response to this compound.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in Cell Viability Assays
Symptoms:
-
The IC50 value of this compound has significantly increased in your cancer cell line compared to previous experiments or published data.
-
You observe a plateau in the dose-response curve at higher concentrations of this compound, suggesting a subpopulation of resistant cells.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Induction of Pro-survival Autophagy | 1. Assess Autophagy Levels: Perform a Western blot to check for an increase in the LC3-II/LC3-I ratio and Beclin-1 expression in this compound-treated cells compared to untreated controls. 2. Combination with Autophagy Inhibitors: Treat cells with a combination of this compound and an autophagy inhibitor (e.g., Chloroquine or 3-Methyladenine). Perform a cell viability assay to see if the combination restores sensitivity. |
| Increased Drug Efflux | 1. Use of Efflux Pump Inhibitors: Co-treat cells with this compound and a known ABC transporter inhibitor (e.g., Verapamil for P-glycoprotein) to see if sensitivity is restored. 2. Gene Expression Analysis: Use qRT-PCR to assess the expression levels of common drug efflux pump genes (e.g., ABCB1, ABCC1, ABCG2). |
| Alteration in Target DUBs | 1. Sequencing of Target Genes: Sequence the genes encoding for known this compound targets (e.g., USP2, USP7, SENP2) to check for mutations that might affect drug binding. 2. DUB Activity Assay: If available, perform a DUB activity assay on cell lysates to assess the overall deubiquitinating activity in resistant versus sensitive cells. |
Experimental Workflow for Investigating Decreased Efficacy:
Workflow for troubleshooting decreased this compound efficacy.
Issue 2: Inconsistent Results in Apoptosis Assays Following this compound Treatment
Symptoms:
-
High variability in the percentage of apoptotic cells between replicate experiments.
-
Discrepancy between results from different apoptosis assays (e.g., Annexin V vs. Caspase activity).
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Cell Cycle-Dependent Effects | 1. Cell Cycle Synchronization: Synchronize cells at a specific phase of the cell cycle (e.g., using serum starvation or chemical blockers) before treating with this compound. 2. Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for apoptosis induction after this compound treatment. |
| Contribution of Necrosis or Other Cell Death Mechanisms | 1. Distinguish Apoptosis from Necrosis: Use Annexin V and a viability dye (like Propidium Iodide or 7-AAD) in flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells. 2. Investigate Other Markers: Perform Western blotting for markers of other cell death pathways, such as necroptosis (e.g., RIPK1, MLKL). |
| Technical Variability in Assay | 1. Optimize Staining Protocol: Titrate Annexin V and PI concentrations and optimize incubation times for your specific cell line. 2. Consistent Cell Handling: Ensure consistent cell densities, passage numbers, and handling procedures across all experiments. |
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in various cancer cell lines. Note that IC50 values can vary depending on the cell line and the specific assay conditions used.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| PC3 | Prostate Cancer | 1.9 | Crystal Violet |
| LNCaP | Prostate Cancer | 3.1 | Crystal Violet |
| Kyse450 | Esophageal Squamous Cell Carcinoma | ~5 | CCK-8 |
| Kyse30 | Esophageal Squamous Cell Carcinoma | ~5 | CCK-8 |
Signaling Pathway Diagram
This compound Action and Resistance Pathway
This compound inhibits DUBs, leading to apoptosis. Cancer cells can develop resistance by upregulating pro-survival autophagy.
Detailed Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentration of this compound for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Autophagy Markers
Objective: To detect the levels of LC3-I, LC3-II, and Beclin-1 as indicators of autophagy.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3, anti-Beclin-1, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio. Normalize Beclin-1 levels to the loading control.
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Complete culture medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound. For continuous exposure, the drug is left in the medium. For pulse-dose exposure, the drug is removed after a specific time (e.g., 24 hours) and replaced with fresh medium.
-
Incubate the plates for 10-14 days, changing the medium every 3-4 days.
-
When visible colonies have formed in the control wells, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment condition.
References
NSC632839 cytotoxicity in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NSC632839, focusing on its cytotoxic effects in normal versus cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual inhibitor of deubiquitinating enzymes (DUBs) and desumoylating enzymes (SENPs).[1][2][3] It targets several isopeptidases, including USP2, USP7, and SENP2, leading to an accumulation of polyubiquitinated proteins, which can induce apoptosis.[1][4][5]
Q2: Is this compound selectively cytotoxic to cancer cells?
A2: Current data suggests that this compound exhibits selective cytotoxicity towards certain cancer cell lines. For instance, the IC50 value in normal fibroblast cells (CCD-1072Sk) is significantly higher than in prostate cancer cell lines (PC3 and LNCaP), indicating a wider therapeutic window for its anti-cancer effects.[1][2][3]
Q3: What are the expected morphological changes in normal cells upon treatment with high concentrations of this compound?
A3: At concentrations approaching the IC50 value, normal cells may exhibit signs of cellular stress, including reduced proliferation, changes in morphology (such as rounding and detachment), and eventually, apoptosis.
Q4: How does the inhibition of SENP2 by this compound contribute to its effect?
A4: SENP2 is a key enzyme in the SUMOylation pathway, and its inhibition by this compound can disrupt the function of numerous proteins involved in cellular processes.[1] In the context of prostate cancer, SENP2 expression is elevated in later stages and correlates with androgen receptor (AR) levels, suggesting that its inhibition could interfere with AR signaling.[1][2][3]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal cell lines at expected low-toxicity concentrations.
-
Possible Cause 1: Incorrect concentration calculation.
-
Troubleshooting Step: Double-check all calculations for dilution from the stock solution. It is advisable to prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Contamination of cell culture.
-
Troubleshooting Step: Regularly test cell cultures for mycoplasma and other contaminants.
-
-
Possible Cause 3: Cell line specific sensitivity.
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Instability of this compound in solution.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Variation in cell passage number.
-
Troubleshooting Step: Use cells within a consistent and low passage number range for all experiments, as sensitivity to compounds can change with prolonged culturing.
-
-
Possible Cause 3: Differences in cell seeding density.
-
Troubleshooting Step: Ensure a consistent cell seeding density across all wells and experiments, as this can influence the effective concentration of the compound per cell.
-
Data Summary
Table 1: Comparative IC50 Values of this compound
| Cell Line | Cell Type | IC50 (µM) | Reference |
| CCD-1072Sk | Normal Fibroblast | 17.7 | [1][2] |
| PC3 | Prostate Cancer | 1.9 | [1][2] |
| LNCaP | Prostate Cancer | 3.1 | [1][2] |
Experimental Protocols
Protocol 1: Determination of IC50 using Crystal Violet Staining
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM) in fresh medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Read the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urologyresearchandpractice.org [urologyresearchandpractice.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NSC632839 Treatment Conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of NSC632839. It includes frequently asked questions, troubleshooting guidance, quantitative data, and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a nonselective isopeptidase inhibitor. It functions as a dual deubiquitinating (DUB) and deSUMOylase inhibitor, primarily targeting Ubiquitin-Specific Protease 2 (USP2), Ubiquitin-Specific Protease 7 (USP7), and Sentrin-Specific Protease 2 (SENP2).[1][2][3][4][5] By inhibiting these enzymes, this compound leads to the accumulation of polyubiquitinated and SUMOylated proteins, which can trigger cellular responses such as apoptosis.[3][4]
Q2: How should I prepare and store stock solutions of this compound? A2: For in vitro experiments, this compound can be dissolved in DMSO.[1][2][5][6] To prepare a stock solution, dissolve the powder in fresh DMSO; warming and sonication may be necessary to achieve full solubility.[2][5][6]
-
Storage of Powder: Store at -20°C for up to 3 years.[1]
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.[1][7]
Q3: What is the recommended solvent and formulation for in vivo studies? A3: For in vivo use, a common formulation involves suspending this compound in 0.5% CMC-Na.[2] Another option is a mixture containing DMSO, PEG300, Tween80, and ddH2O.[1] It is recommended to prepare these formulations fresh immediately before use for optimal results.[1]
Q4: What are the known off-target effects of this compound? A4: this compound is a nonselective inhibitor and can affect multiple deubiquitinases and deSUMOylases beyond USP2, USP7, and SENP2, including UCHL1 and USP15.[4] It does not, however, inhibit the reporter enzyme PLA2, indicating its selectivity for isopeptidases.[1][4][5] Researchers should consider these broader effects when interpreting results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Observed Activity | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.[8] 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line. IC50 values can vary significantly between cell types.[3][9] 3. Cell Health: Cells may be unhealthy, at a high passage number, or were not at optimal confluency during treatment. | 1. Use Fresh Aliquots: Always use a fresh, single-use aliquot of the stock solution stored at -80°C.[8] 2. Perform a Dose-Response Curve: Determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM).[9] 3. Standardize Cell Culture: Use cells with a consistent and low passage number and ensure consistent seeding density. |
| Poor Solubility / Precipitation in Media | 1. Incorrect Solvent: this compound is insoluble in water and ethanol.[1] 2. High Final Concentration: The final concentration of this compound in the cell culture medium may exceed its solubility limit, causing it to precipitate. 3. High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to cells (typically >0.5%). | 1. Use DMSO: Dissolve this compound in 100% DMSO to make a concentrated stock solution.[1][2] 2. Prepare Intermediate Dilutions: Serially dilute the stock solution in culture medium to achieve the final desired concentration while ensuring the compound stays in solution. 3. Control DMSO Level: Ensure the final DMSO concentration in your experiment is low and consistent across all treatments, including vehicle controls.[8] |
| Inconsistent or Irreproducible Results | 1. Inconsistent Compound Concentration: Errors during serial dilution or solvent evaporation from the stock solution.[8] 2. Variable Incubation Time: The duration of treatment can significantly impact the outcome. 3. Biological Variability: Differences in cell passage number or health can alter cellular response.[8] | 1. Prepare Fresh Dilutions: Make fresh serial dilutions for each experiment from a reliable stock.[8] 2. Standardize Treatment Time: Use a consistent incubation time for all experiments. A time-course analysis can help determine the optimal duration. 3. Maintain Consistent Cell Culture Practices: Use cells from a similar passage number range and monitor cell health regularly.[8] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Against Target Enzymes
| Target Enzyme | EC50 / IC50 (µM) | Assay Type |
| SENP2 | 9.8 ± 1.8 | Cell-free enzyme activity assay[1][2][5][6][7] |
| USP7 | 37 ± 1 | Cell-free enzyme activity assay[1][2][5][6][7] |
| USP2 | 45 ± 4 | Cell-free enzyme activity assay[1][2][5][6][7] |
Table 2: Anti-proliferative IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| PC3 | Prostate Cancer | 1.9 | Crystal Violet Staining (48h)[3][10] |
| LNCaP | Prostate Cancer | 3.1 | Crystal Violet Staining (48h)[3][10] |
| E1A | - | 15.65 | Apoptosis Assay[1] |
| E1A/C9DN | - | 16.23 | Apoptosis Assay[1] |
| CCD-1072Sk | Normal Fibroblast | 17.7 | Crystal Violet Staining (48h)[3][10] |
Table 3: Solubility Information
| Solvent | Concentration | Notes |
| DMSO | ~7 mg/mL (20.59 mM)[1] | Use fresh DMSO. Moisture can reduce solubility.[1] |
| DMSO | ~6.25 mg/mL (18.39 mM)[2] | Sonication and warming are recommended.[2][5][6] |
| Water | Insoluble | -[1] |
| Ethanol | Insoluble | -[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of powdered this compound and a vial of fresh, anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the powder to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, gently vortex the solution. If necessary, warm the vial to 37°C or sonicate until the solid is completely dissolved.[5]
-
Once dissolved, create single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][7]
Protocol 2: Cell Proliferation Assay (Crystal Violet Method) This protocol is adapted from the methodology used for prostate cancer cell lines.[3][10]
-
Seed cells (e.g., PC3 or LNCaP) in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a DMSO vehicle control with a final DMSO concentration matching the highest treatment dose.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment period (e.g., 48 hours).[3]
-
After incubation, carefully remove the medium and wash the cells gently with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.
-
Wash the wells again with PBS and let them air dry completely.
-
Stain the cells by adding 100 µL of 0.5% crystal violet solution to each well and incubating for 20 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and let them air dry.
-
Solubilize the stain by adding 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well.
-
Read the absorbance on a plate reader at a wavelength of 570-590 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
Protocol 3: 2D Colony Formation Assay This protocol is based on the methodology described for PC3 cells.[3]
-
Seed cells (e.g., PC3) in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach for 24 hours.
-
Treat the cells with this compound at the predetermined IC50 concentration. Include a DMSO-treated control group.
-
After 24 hours of treatment, wash the cells with PBS, trypsinize, and count them.
-
Reseed the treated and control cells into new 6-well plates at a very low density (e.g., 300 cells per well).
-
Allow the cells to grow for 10-14 days to form colonies, refreshing the medium every 2-3 days.
-
When colonies are visible to the naked eye, remove the medium, wash with PBS, and fix the colonies with a solution like methanol (B129727) or 4% paraformaldehyde.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[3]
-
Gently wash away the excess stain with water and allow the plates to air dry.
-
Image the plates and quantify the number and size of colonies using software such as ImageJ.
Visual Guides
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | DUB | TargetMol [targetmol.com]
- 3. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | 157654-67-6 | DUB | MOLNOVA [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with NSC632839
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC632839. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-selective isopeptidase inhibitor. It functions as a dual inhibitor of deubiquitinating enzymes (DUBs) and deSUMOylases.[1][2] Its primary targets include USP2, USP7, and SENP2, leading to an accumulation of polyubiquitinated and poly-SUMOylated proteins within the cell.[1][3] This disruption of the ubiquitin-proteasome system can induce apoptosis and inhibit cancer cell proliferation.[2][4]
Q2: What are the known enzymatic activities and cellular effects of this compound?
This compound has been shown to inhibit the enzymatic activity of several isopeptidases and induce a range of cellular effects.
Table 1: In Vitro Enzymatic Activity of this compound [3][5][6][7][8]
| Target | EC50 (µM) |
| USP2 | 45 ± 4 |
| USP7 | 37 ± 1 |
| SENP2 | 9.8 ± 1.8 |
Table 2: Cellular Effects and IC50 Values of this compound in Various Cell Lines [2][3]
| Cell Line | Cell Type | Effect | IC50 (µM) |
| E1A | - | Apoptosis Induction | 15.65 |
| E1A/C9DN | - | Apoptosis Induction | 16.23 |
| PC3 | Prostate Cancer | Antiproliferative | 1.9 |
| LNCaP | Prostate Cancer | Antiproliferative | 3.1 |
| CCD-1072Sk | Normal Fibroblast | Antiproliferative | 17.7 |
| Kyse30 | Esophageal Squamous Cell Carcinoma | Proliferation Inhibition | Not specified |
| Kyse450 | Esophageal Squamous Cell Carcinoma | Proliferation Inhibition | Not specified |
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the activity of this compound and ensuring reproducible results.
-
Solubility : this compound is soluble in DMSO. For a 7 mg/mL stock solution, this corresponds to approximately 20.59 mM.[3] It is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[3] The compound is insoluble in water and ethanol.[3]
-
Storage of Powder : The solid form of this compound should be stored at -20°C for up to 3 years.[3]
-
Storage of Stock Solutions : Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[3][4]
Troubleshooting Guides
Problem 1: Inconsistent or weaker-than-expected cytotoxic effects.
One of the most common issues reported is variability in the cytotoxic or anti-proliferative effects of this compound.
Possible Cause 1: Induction of Pro-survival Autophagy
This compound treatment can trigger a cellular stress response that includes the induction of pro-survival autophagy.[1] This process can counteract the intended cytotoxic effects of the compound, leading to reduced efficacy.
Troubleshooting Workflow: Investigating and Overcoming Autophagy-Mediated Resistance
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. resources.biomol.com [resources.biomol.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: NSC632839 and the Impact of Hygroscopic DMSO
Welcome to the technical support center for researchers utilizing the isopeptidase inhibitor, NSC632839. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to solvent handling, specifically the impact of hygroscopic dimethyl sulfoxide (B87167) (DMSO) on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the ubiquitin-proteasome system.[1] It functions as a nonselective isopeptidase inhibitor, targeting both deubiquitinating enzymes (DUBs) and deSUMOylating enzymes.[2][3] By inhibiting these enzymes, this compound leads to the accumulation of polyubiquitinated and SUMOylated proteins, which can induce cellular effects such as apoptosis.[1][4] Its primary known targets are USP2, USP7, and SENP2.[5][6]
Q2: Why is DMSO the recommended solvent for this compound?
DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including this compound.[7] Its ability to readily dissolve compounds like this compound makes it a standard choice for preparing high-concentration stock solutions for in vitro experiments.[3][4]
Q3: What does "hygroscopic" mean and why is it a concern for DMSO?
Hygroscopic means a substance tends to absorb moisture from the air.[8][9] DMSO is highly hygroscopic and will readily absorb atmospheric water.[8][10] This absorption can be rapid; for example, a 1536-well plate with 2µL of 100% DMSO per well can absorb over 6% water by volume in just one hour in a typical lab environment (40% relative humidity).[10]
Q4: How does water absorption by DMSO affect this compound's activity?
The presence of water in DMSO significantly reduces the solubility of this compound.[3][4] When water is absorbed into the DMSO stock, the compound can precipitate out of the solution, lowering its effective concentration. This leads to a decrease in the compound's potency and can result in inconsistent or failed experiments. The reduced solubility is a critical factor that can directly compromise the biological activity of this compound.[3][4]
Q5: How can I tell if my DMSO has absorbed water?
A simple physical indicator is the freezing point. Pure DMSO freezes at 18.5°C (65.3°F), meaning it will be solid just below normal room temperature.[7] If your DMSO remains liquid after extended storage at -20°C, it has likely absorbed a significant amount of water, which lowers its freezing point.[8]
Q6: What are the best practices for storing and handling this compound in DMSO?
To maintain the integrity of your this compound stock solution, follow these guidelines:
-
Use Fresh, High-Quality DMSO: Always use newly opened, anhydrous, high-purity DMSO to prepare your initial stock solution.[3][4]
-
Proper Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C.[3]
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles and frequent exposure to atmospheric moisture, aliquot the stock solution into smaller, single-use volumes.[4]
-
Equilibrate Before Opening: Before opening a vial of frozen DMSO or stock solution, allow it to warm completely to room temperature. This prevents condensation of moist air inside the cold vial.[8]
-
Minimize Air Exposure: When preparing dilutions, work quickly to minimize the time the stock solution is exposed to the air.
Troubleshooting Guide: Inconsistent or Low this compound Activity
Issue: You have treated cells with this compound, but you are not observing the expected biological effects (e.g., low cytotoxicity, no accumulation of ubiquitinated proteins).
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose the root cause of low this compound activity.
Caption: A logical workflow for troubleshooting low this compound activity.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the reported half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for this compound against its known targets and in cellular assays. Use this data as a reference for expected potency.
| Target/Assay | Cell Line/System | Potency (IC50 / EC50) | Reference |
| SENP2 | Cell-free assay | 9.8 µM | [3][4] |
| USP7 | Cell-free assay | 37 µM | [4][5] |
| USP2 | Cell-free assay | 45 µM | [4][5] |
| Anti-proliferation | PC3 (Prostate) | 1.9 µM | [1][11] |
| Anti-proliferation | LNCaP (Prostate) | 3.1 µM | [1][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Preparation: Obtain a new, sealed vial of anhydrous, high-purity DMSO. Allow the vial to reach room temperature before opening.
-
Calculation: Determine the mass of this compound powder needed to prepare a stock solution of desired concentration (e.g., 10-20 mM). The molecular weight of this compound hydrochloride is 339.86 g/mol .[4]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming to 37°C or sonication may be required to achieve complete dissolution.[3][5][6]
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term stability (up to 1 year) or -20°C for shorter-term use (up to 1 month).[4]
Protocol 2: Cell Proliferation Assay (Crystal Violet Staining)
This protocol is adapted from studies on prostate cancer cells.[1]
-
Cell Seeding: Seed cells (e.g., PC3 or LNCaP) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium from your stock solution. The final DMSO concentration in the medium should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity.[12] Replace the existing medium with the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 hours).[1]
-
Staining:
-
Carefully remove the medium.
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20-30 minutes.
-
-
Quantification:
-
Thoroughly wash the plate with water to remove excess stain.
-
Air dry the plate completely.
-
Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid or methanol).
-
Read the absorbance on a plate reader at ~570 nm.
-
Calculate IC50 values based on the dose-response curve.
-
Signaling Pathway Visualization
The diagram below illustrates the role of deubiquitinating (DUB) and deSUMOylating (SENP) enzymes in the protein degradation pathway and shows where this compound exerts its inhibitory effect.
References
- 1. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | DUB | TargetMol [targetmol.com]
- 6. This compound | 157654-67-6 | DUB | MOLNOVA [molnova.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
minimizing NSC632839 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing precipitation of NSC632839 in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your research and development activities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition of this compound stock solution to aqueous buffer. | Low Aqueous Solubility: this compound is practically insoluble in water and ethanol. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to immediately precipitate. | Use a Co-solvent System: Prepare the final aqueous solution using a co-solvent system that includes agents like PEG300 and Tween80 to improve solubility. Refer to the detailed "Protocol for Preparing this compound in an Aqueous Vehicle for In Vivo Studies."Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously vortexing or stirring the buffer. This helps to avoid localized high concentrations that lead to precipitation. |
| Cloudiness or precipitation appears in the aqueous solution over time. | Compound Instability: this compound may degrade in aqueous solutions, leading to the formation of less soluble byproducts. The stability can be influenced by factors such as pH and temperature. | Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment and use them immediately.[1] Avoid storing aqueous solutions for extended periods.Optimize pH and Temperature: While specific data is limited, the stability of similar compounds can be pH-dependent. If possible, conduct experiments at a pH where the compound is most stable. Avoid high temperatures unless necessary for initial dissolution in the stock solvent. |
| Inconsistent experimental results or lower than expected efficacy. | Micro-precipitation: Fine, often invisible, precipitate can form, reducing the effective concentration of the active compound in your assay. | Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific experimental buffer to determine the maximum soluble concentration under your assay conditions. (See "Protocol for Kinetic Solubility Assessment").Visual Inspection: Before use, carefully inspect the prepared aqueous solution against a light source for any signs of turbidity or precipitation. Centrifuging a small aliquot can also help to detect small amounts of precipitate.[2] |
| Difficulty dissolving this compound powder in DMSO. | Hygroscopic Nature of DMSO: DMSO can absorb moisture from the air, which can reduce its effectiveness as a solvent for hydrophobic compounds.[1] | Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous DMSO for preparing your stock solution.[1]Sonication and Gentle Warming: To aid dissolution in DMSO, sonicate the solution in a water bath and/or gently warm it to 60°C.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][3] It has a reported solubility of up to 7 mg/mL (20.59 mM) in fresh DMSO.[1]
Q2: What is the solubility of this compound in common aqueous buffers?
A2: this compound is practically insoluble in water and ethanol.[1] Its solubility in aqueous buffers is expected to be very low. The exact solubility will depend on the specific buffer composition, pH, and temperature. It is crucial to experimentally determine the kinetic solubility in your specific assay buffer.
Q3: How can I prepare a working solution of this compound in cell culture medium without it precipitating?
A3: To prepare a working solution in cell culture medium, it is recommended to first prepare a high-concentration stock solution in DMSO. Then, dilute this stock solution into your pre-warmed cell culture medium in a stepwise manner with vigorous mixing. The final concentration of DMSO in the medium should be kept as low as possible (typically <0.5%) to avoid cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Can I store aqueous solutions of this compound?
A4: It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment and use them immediately.[1] The stability of the compound in aqueous solutions over time has not been well characterized, and degradation can lead to precipitation and inaccurate results.
Q5: How should I store the solid compound and DMSO stock solutions?
A5: Solid this compound should be stored at -20°C. DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1]
Quantitative Data Summary
The following tables summarize the available solubility and storage information for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 7 mg/mL (20.59 mM)[1] | Use of fresh, anhydrous DMSO is critical. Sonication and gentle warming can aid dissolution.[1][3] |
| Water | Insoluble[1] | |
| Ethanol | Insoluble[1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years[1] | |
| In Solvent (DMSO) | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (DMSO) | -20°C | Up to 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing this compound in an Aqueous Vehicle for In Vivo Studies
This protocol is adapted from a method for preparing a clear aqueous solution of this compound suitable for in vivo experiments.[1]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween80
-
Sterile deionized water (ddH₂O)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a 7 mg/mL stock solution of this compound in DMSO.
-
Carefully weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 7 mg/mL.
-
Vortex and/or sonicate until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Prepare the aqueous vehicle.
-
In a sterile tube, combine the following components in the specified ratio:
-
5% DMSO
-
40% PEG300
-
5% Tween80
-
50% ddH₂O
-
-
-
Prepare the final working solution.
-
To prepare a 1 mL working solution as an example:
-
Add 50 µL of the 7 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture. Mix again until the solution is clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL. Mix thoroughly.
-
-
-
Use Immediately.
-
The final mixed solution should be used immediately for optimal results.[1]
-
Protocol for Kinetic Solubility Assessment
This protocol allows for the determination of the apparent solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well microplate (clear)
-
Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer
-
High-speed centrifuge
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to your aqueous buffer (e.g., 198 µL) to achieve a range of final concentrations. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix the solutions well by gentle pipetting.
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a period that mimics your experimental conditions (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation.
-
(Optional - Nephelometry) Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
(Optional - Centrifugation and HPLC/LC-MS) For a more quantitative measurement, centrifuge the plate at high speed (e.g., >10,000 x g) to pellet any precipitate. [2] Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[2][4]
-
The highest concentration that remains in solution is the approximate kinetic solubility of this compound in that specific buffer.
Visualizations
Caption: Signaling pathway of this compound as an isopeptidase inhibitor.
Caption: Workflow for preparing aqueous solutions of this compound.
References
Validation & Comparative
Validating NSC632839: A Comparative Guide to Cellular USP7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NSC632839 with other commercially available Ubiquitin-Specific Protease 7 (USP7) inhibitors, P5091 and FT671. The information presented here is intended to assist researchers in selecting the most appropriate compound for their studies by providing objective performance data and detailed experimental protocols for validating USP7 inhibition in a cellular context.
Introduction to USP7 and its Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in essential cellular processes, including the DNA damage response, cell cycle progression, and apoptosis. A key function of USP7 is its regulation of the p53 tumor suppressor pathway through its interaction with both p53 and its primary E3 ubiquitin ligase, MDM2. By deubiquitinating and stabilizing MDM2, USP7 promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis. This central role in cancer biology has made USP7 an attractive target for therapeutic intervention.
This compound was one of the earlier identified small molecule inhibitors of USP7. However, it is recognized as a non-selective isopeptidase inhibitor. This guide compares this compound with two other well-characterized USP7 inhibitors, P5091 and FT671, highlighting their differences in potency, selectivity, and cellular effects.
Comparative Analysis of USP7 Inhibitors
The following table summarizes the key characteristics of this compound, P5091, and FT671 based on available data.
| Feature | This compound | P5091 | FT671 |
| Target(s) | USP2, USP7, SENP2[1][2] | USP7, USP47[2] | USP7[3][4] |
| Reported Potency (EC50/IC50) | USP7: 37 µM[1][2] | USP7: 4.2 µM[2][5] | USP7: 52 nM[3][4] |
| Selectivity | Non-selective isopeptidase inhibitor[2] | Selective for USP7/USP47[2] | Highly selective for USP7[3][4] |
| Mechanism of Action | Not fully elucidated, inhibits isopeptidase activity[1] | Selective inhibitor of USP7's deubiquitinating activity[2] | Non-covalent, selective inhibitor of USP7[3] |
| Cellular Effects | Induces apoptosis, accumulation of polyubiquitinated proteins[1] | Induces apoptosis, overcomes bortezomib (B1684674) resistance, stabilizes p53 | Stabilizes p53, induces p21, promotes degradation of MDM2 and N-Myc[6] |
Experimental Protocols for Cellular Validation of USP7 Inhibition
To effectively validate the inhibition of USP7 in a cellular context, a series of assays should be performed. Below are detailed protocols for key experiments.
In Vitro USP7 Activity Assay (Ubiquitin-Rhodamine 110-Glycine)
This assay directly measures the enzymatic activity of USP7 and its inhibition by the compounds of interest.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine 110-Glycine (Ub-Rho110G) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20
-
Test compounds (this compound, P5091, FT671) dissolved in DMSO
-
384-well black, low-volume assay plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted compounds to the wells of the 384-well plate. Include a DMSO-only control.
-
Add 5 µL of diluted USP7 enzyme to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of Ub-Rho110G substrate to each well.
-
Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence increase.
-
Plot the V₀ against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular USP7 Activity Assay (HA-Ub-VME Labeling)
This assay assesses the activity of USP7 within the cellular environment.
Materials:
-
Cells of interest (e.g., HCT116, U2OS)
-
Test compounds (this compound, P5091, FT671)
-
HA-Ubiquitin-Vinyl Methyl Ester (HA-Ub-VME) probe
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Anti-HA antibody
-
Anti-USP7 antibody
Procedure:
-
Treat cells with varying concentrations of the test compounds for the desired duration (e.g., 4-6 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Incubate a standardized amount of protein lysate with HA-Ub-VME at 37°C for 1 hour.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect active, labeled DUBs.
-
Probe a parallel blot with an anti-USP7 antibody to confirm equal loading of USP7.
-
A decrease in the HA-labeled USP7 band in the presence of the inhibitor indicates target engagement and inhibition.
Western Blot Analysis of p53 and MDM2 Stabilization
This experiment evaluates the downstream consequences of USP7 inhibition on the stability of its key substrates.
Materials:
-
Cells with wild-type p53 (e.g., HCT116, U2OS)
-
Test compounds
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-p53, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compounds for a specified time course (e.g., 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in p53 and MDM2 protein levels. An increase in p53 and a decrease in MDM2 levels are indicative of USP7 inhibition.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the inhibitors on cell proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis following treatment with the USP7 inhibitors.
Materials:
-
Cells of interest
-
Test compounds
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for a predetermined time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and the live cell population (Annexin V-negative, PI-negative).
Visualizing Cellular Pathways and Experimental Workflows
To further clarify the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: USP7-p53 Signaling Pathway and Inhibition.
Caption: Western Blot Experimental Workflow.
Caption: Apoptosis Assay Workflow.
Conclusion
Validating the cellular inhibition of USP7 by this compound requires a multi-faceted approach. This guide provides a framework for comparing its efficacy and selectivity against more modern and specific inhibitors like P5091 and FT671. By employing the detailed experimental protocols and understanding the underlying signaling pathways, researchers can generate robust and reliable data to inform their drug discovery and development efforts. The significant difference in potency and selectivity between these compounds underscores the importance of careful inhibitor selection and thorough cellular characterization.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. kumc.edu [kumc.edu]
NSC632839: A Comparative Guide to a Dual Deubiquitinase and DeSUMOylase Inhibitor's Action on SENP2
For researchers and professionals in drug development, understanding the specific inhibitory action of small molecules on key cellular enzymes is paramount. This guide provides a comprehensive comparison of NSC632839, a known inhibitor of SUMO-specific protease 2 (SENP2), with other alternative inhibitors. We present supporting experimental data, detailed protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Performance Comparison of SENP2 Inhibitors
This compound has been identified as a non-selective isopeptidase inhibitor, targeting not only the deSUMOylating enzyme SENP2 but also the deubiquitinases (DUBs) USP2 and USP7.[1][2] Its inhibitory activity against SENP2 is characterized by a half-maximal inhibitory concentration (IC50) of 9.8 µM.[1][3] The following table summarizes the inhibitory potency of this compound in comparison to other reported SENP2 inhibitors.
| Inhibitor | Target(s) | SENP2 IC50 (µM) | Other Notable IC50s (µM) | Notes |
| This compound | SENP2, USP2, USP7 | 9.8 ± 1.8 | USP2: 45 ± 4, USP7: 37 ± 1 | Non-selective isopeptidase inhibitor.[4][1][2][3] |
| ZHAWOC8697 | SENP1, SENP2 | 2.3 | SENP1: 8.6 | A dual SENP1/SENP2 inhibitor.[5][6][7] |
| Compound 17b | SENP2, SENP1 | 5.9 | SENP1: 9.7 | A 1,2,5-oxadiazole derivative.[1][8] |
| Compound 18b | SENP2 | 3.7 | - | A 1,2,5-oxadiazole derivative.[1] |
| Betanin | SENP2 | - | - | Natural product identified as a potential SENP2 inhibitor through molecular docking and simulation.[3][9][10] |
| Gallic acid (GA) | SENP1, SENP2 | - | - | Natural product identified as a potential SENP2 inhibitor.[3][10] |
| Caffeic acid (CA) | SENP2 | - | - | Natural product identified as a potential SENP2 inhibitor.[3][10] |
| Thymoquinone (TQ) | SENP2 | - | - | Natural product identified as a potential SENP2 inhibitor.[3][10] |
| Fisetin | SENP2 | - | - | Natural product identified as a potential SENP2 inhibitor.[3][10] |
Experimental Methodologies
The inhibitory activity of compounds against SENP2 is typically determined using in vitro biochemical assays. Two common methods are the SUMO-AMC fluorescence-based assay and the SUMO-PLA2 enzyme-coupled assay.
SUMO-AMC Cleavage Assay
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by SENP2.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT, pH 7.5, 0.01% CHAPS).
-
Reconstitute recombinant human SENP2 enzyme to a stock concentration in the reaction buffer.
-
Prepare a stock solution of the fluorogenic substrate, SUMO1-AMC.
-
Dissolve the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a stock solution.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test inhibitor at various concentrations.
-
Add a fixed concentration of SENP2 enzyme (e.g., 0.015 nM) to each well containing the inhibitor and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.[5]
-
Initiate the enzymatic reaction by adding the SUMO1-AMC substrate (e.g., 300 nM) to each well.[5]
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (excitation/emission wavelengths of 355/460 nm).[5]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence signal over time).
-
Normalize the reaction rates against a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
SUMO-PLA2 Enzyme-Coupled Assay
This assay utilizes a fusion protein of SUMO and phospholipase A2 (PLA2) as a substrate. Cleavage of the SUMO moiety by SENP2 activates PLA2, which then cleaves a fluorogenic substrate.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer suitable for both SENP2 and PLA2 activity.
-
Reconstitute recombinant human SENP2 enzyme.
-
Prepare the SUMO-PLA2 fusion protein substrate.
-
Prepare the fluorogenic PLA2 substrate (e.g., C6-Nbd-PC).
-
Dissolve the test inhibitor in a suitable solvent.
-
-
Assay Procedure:
-
In a suitable assay plate, pre-incubate SENP2 with a range of concentrations of the test inhibitor.
-
Add the SUMO-PLA2 fusion protein to initiate the first reaction (deSUMOylation).
-
After a set incubation period, add the fluorogenic PLA2 substrate to initiate the second reaction (PLA2 cleavage).
-
Measure the resulting fluorescence signal, which is proportional to the amount of activated PLA2 and, therefore, the activity of SENP2.
-
-
Data Analysis:
-
As with the SUMO-AMC assay, calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value. A key control is to test the inhibitor directly against PLA2 to exclude false positives resulting from PLA2 inhibition.[1]
-
Visualizing SENP2-Related Pathways and Workflows
The SUMOylation-DeSUMOylation Cycle
The dynamic balance between SUMO conjugation and deconjugation, regulated by enzymes like SENP2, is crucial for cellular homeostasis.[1][8]
Caption: The SUMOylation and deSUMOylation pathway, highlighting the role of SENP2.
SENP2 in Cellular Signaling
SENP2 is implicated in various signaling pathways that regulate cell proliferation, migration, and tumorigenesis. For instance, SENP2 can deSUMOylate and subsequently affect the stability and activity of proteins like ERK2.[11]
Caption: Schematic of SENP2-mediated deSUMOylation of ERK2 in cancer signaling.
Experimental Workflow for SENP2 Inhibitor Discovery
The identification of novel SENP2 inhibitors often follows a multi-step process that combines computational and experimental approaches.
Caption: A typical workflow for the discovery and validation of SENP2 inhibitors.
References
- 1. Chemical Tools and Biochemical Assays for SUMO Specific Proteases (SENPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Natural Products as SENP2 Inhibitors for Targeted Therapy in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a Dual SENP1 and SENP2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Identification of Natural Products as SENP2 Inhibitors for Targeted Therapy in Heart Failure [frontiersin.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to USP7 Inhibitors: NSC632839 vs. Selective Alternatives
In the landscape of cancer therapeutics, the deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target. Its inhibition offers a promising strategy to destabilize oncogenic proteins and reactivate tumor suppressor pathways. This guide provides a detailed comparison of the non-selective isopeptidase inhibitor NSC632839 with other well-characterized, selective USP7 inhibitors, namely P5091, GNE-6776, and FT671. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their selection of appropriate research tools and potential therapeutic agents.
Mechanism of Action: A Tale of Selectivity
The primary distinction between this compound and other USP7 inhibitors lies in their target specificity. While P5091, GNE-6776, and FT671 were designed for high selectivity towards USP7, this compound exhibits a broader inhibitory profile.
-
This compound: Identified as a non-selective isopeptidase inhibitor, this compound targets not only USP7 but also other deubiquitinases (DUBs) like USP2 and the deSUMOylase SENP2.[1][2][3][4] This broad-spectrum activity can lead to a more generalized accumulation of ubiquitinated proteins, potentially impacting multiple cellular pathways simultaneously.[2][4]
-
P5091: This compound is a selective and potent inhibitor of USP7.[1][5][6] It has been shown to not inhibit other tested DUBs or cysteine proteases at effective concentrations.[1][5] P5091's mechanism involves inducing the degradation of MDM2, a key negative regulator of the p53 tumor suppressor.[5][7]
-
GNE-6776: As a selective, non-covalent inhibitor of USP7, GNE-6776 binds to an allosteric site away from the catalytic center, thereby attenuating ubiquitin binding.[8][9][10][11] This mode of action contributes to its high selectivity over other deubiquitinases.[9]
-
FT671: This is a non-covalent and highly selective inhibitor of USP7.[12][13] Structural studies have revealed that FT671 targets a dynamic pocket near the catalytic center of USP7 in its auto-inhibited state, a feature that differs from other USP family members and contributes to its specificity.[14][15]
Performance Data: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and the selective USP7 inhibitors, providing a clear comparison of their potency and cellular effects.
Table 1: Biochemical Potency of USP7 Inhibitors
| Inhibitor | Target(s) | IC50 / EC50 (µM) | Comments |
| This compound | USP7 | 37[1][3][4][16] | Also inhibits USP2 (EC50: 45 µM) and SENP2 (EC50: 9.8 µM)[1][3][4][16] |
| P5091 | USP7 | 4.2[1][5][6][17][18] | Selective for USP7; does not inhibit other tested DUBs at concentrations >100 µM[1][5] |
| GNE-6776 | USP7 | 1.34[8][9] | Non-covalent, allosteric inhibitor[10] |
| FT671 | USP7 | 0.052[12][13] | Non-covalent inhibitor with a Kd of 65 nM[12][13] |
Table 2: Cellular Activity of USP7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (µM) | Key Findings |
| This compound | E1A / E1A/C9DN | Apoptosis Assay | 15.65 / 16.23[4] | Induces apoptosis and accumulation of polyubiquitinated proteins.[4] |
| PC3 (Prostate) | Proliferation Assay | 1.9[2] | Suppresses proliferation in a dose-dependent manner.[2] | |
| LNCaP (Prostate) | Proliferation Assay | 3.1[2] | Suppresses proliferation in a dose-dependent manner.[2] | |
| P5091 | MM.1R (Multiple Myeloma) | Viability Assay | 6-14 (range)[5] | Overcomes resistance to conventional therapies.[5] |
| HCT-116 (Colon) | Cytotoxicity Assay | 9.21[17] | Demonstrates cytotoxic activity.[17] | |
| GNE-6776 | A549 (NSCLC) | Viability Assay (CCK-8) | Concentration-dependent decrease[19] | Inhibits proliferation, migration, and invasion.[19] |
| H1299 (NSCLC) | Viability Assay (CCK-8) | Concentration-dependent decrease[19] | Inhibits proliferation, migration, and invasion.[19] | |
| FT671 | MM.1S (Multiple Myeloma) | Viability Assay (CellTiter-Glo) | 0.033[20][21] | Blocks proliferation and induces p53 stabilization.[20][21] |
Signaling Pathways and Experimental Workflows
The inhibition of USP7 primarily impacts the p53-MDM2 tumor suppressor axis. The following diagrams illustrate this key signaling pathway and a general workflow for evaluating USP7 inhibitors.
Caption: The USP7-p53-MDM2 Signaling Pathway.
Caption: A general experimental workflow for characterizing USP7 inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of USP7 inhibitors.
USP7 Biochemical Activity Assay (Ub-AMC Assay)
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate.
-
Materials:
-
Recombinant human USP7 enzyme
-
Ub-AMC substrate
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM CaCl₂, 2 mM β-mercaptoethanol
-
Test inhibitors (this compound, P5091, etc.) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the recombinant USP7 enzyme to the wells of the 96-well plate.
-
Add the diluted inhibitors to the respective wells and incubate for 30 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the reaction rates to a vehicle control (DMSO) and a no-enzyme control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[13][22]
-
Cell Viability Assay (MTT or CellTiter-Glo)
This assay determines the effect of USP7 inhibitors on the proliferation and viability of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., MM.1S, HCT116)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
96-well clear or white-walled microplate
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in complete culture medium.
-
Add the diluted inhibitors to the respective wells and include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 48-120 hours).
-
For MTT assay: Add MTT solution to each well, incubate for 4 hours, then add a solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, incubate for 10 minutes, and read the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[20][21]
-
Western Blot Analysis for p53 and MDM2
This technique is used to assess the impact of USP7 inhibitors on the protein levels of key signaling molecules.
-
Materials:
-
Cancer cells treated with USP7 inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like actin or GAPDH.[23][24]
-
Conclusion
The choice between this compound and more selective USP7 inhibitors depends on the specific research question. This compound, with its broad-spectrum activity, may be useful for studying the global effects of isopeptidase inhibition. However, for targeted investigation of USP7's role in specific cellular processes and for therapeutic development, the highly potent and selective inhibitors P5091, GNE-6776, and FT671 offer more precise tools. Their well-defined mechanisms of action and extensive characterization provide a solid foundation for further research into the therapeutic potential of USP7 inhibition in cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NSC632839 and MDM2 Inhibitors in Cancer Research
In the landscape of cancer therapeutics, the strategic targeting of key cellular pathways that govern cell survival and proliferation is paramount. This guide provides a detailed, objective comparison between two distinct classes of investigational anti-cancer compounds: NSC632839, a non-selective isopeptidase inhibitor, and the well-established class of MDM2 inhibitors. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
At a Glance: Key Differences
| Feature | This compound | MDM2 Inhibitors |
| Primary Target | Isopeptidases (USP2, USP7, SENP2) | MDM2 E3 Ubiquitin Ligase |
| Mechanism of Action | Inhibition of deubiquitination and desumoylation, leading to accumulation of ubiquitinated and SUMOylated proteins and subsequent cellular stress. | Direct binding to MDM2, preventing its interaction with p53. This stabilizes p53, leading to cell cycle arrest and apoptosis. |
| p53 Dependence | Primarily p53-independent. | Primarily p53-dependent. |
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound and a representative MDM2 inhibitor, Nutlin-3a (B1683890), against various cancer cell lines and purified enzymes.
Table 1: In Vitro Efficacy of this compound
| Target/Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| USP2 (enzyme) | Cell-free | 45 | [1][2] |
| USP7 (enzyme) | Cell-free | 37 | [1][2] |
| SENP2 (enzyme) | Cell-free | 9.8 | [1][2] |
| PC3 (prostate cancer) | Cell viability | 1.9 | [3][4] |
| LNCaP (prostate cancer) | Cell viability | 3.1 | [3][4] |
| E1A (transformed cells) | Apoptosis | 15.65 | [1][5] |
| CCD-1072Sk (normal fibroblasts) | Cell viability | 17.7 | [3][4] |
Table 2: In Vitro Efficacy of Nutlin-3a (a representative MDM2 inhibitor)
| Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| MDM2 (binding) | Cell-free | 0.09 | [6][7] |
| OSA (osteosarcoma, MDM2 amplified) | Cell viability | ~5 | [8] |
| T778 (sarcoma, MDM2 amplified) | Cell viability | ~6 | [8] |
| U2OS (osteosarcoma, p53 wt) | Cell viability | ~10 | [8] |
| MDA-MB-231 (TNBC, p53 mutant) | Cell viability | ~2-7 | [9][10] |
| HCT116 (colon cancer, p53 wt) | Cell viability | Varies | [9][10] |
| HCT116 (colon cancer, p53 null) | Cell viability | Varies | [9][10] |
Signaling Pathways and Mechanisms of Action
This compound and MDM2 inhibitors function through fundamentally different, albeit intersecting, pathways.
MDM2 Inhibitors: Restoring the Guardian of the Genome
MDM2 inhibitors, such as the Nutlin family, directly target the interaction between MDM2 and the tumor suppressor protein p53.[6][7] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis and cell cycle arrest.[8] MDM2 inhibitors occupy the p53-binding pocket on MDM2, preventing this interaction.[6] This leads to the stabilization and activation of p53, which can then transcriptionally activate its downstream targets, such as p21 (cell cycle arrest) and PUMA/Noxa (apoptosis).[11][12]
This compound: Inducing Cellular Stress through Ubiquitination and SUMOylation Pathways
This compound is a non-selective isopeptidase inhibitor that targets deubiquitinating enzymes (DUBs) like USP2 and USP7, and a desumoylating enzyme, SENP2.[1][2] By inhibiting these enzymes, this compound leads to the accumulation of polyubiquitinated and SUMOylated proteins within the cell. This accumulation disrupts normal protein homeostasis and can trigger cellular stress pathways, ultimately leading to apoptosis.[13] Notably, the inhibition of USP7 can also indirectly affect p53 levels, as USP7 is known to deubiquitinate and stabilize MDM2.[2] However, the primary mechanism of this compound is considered p53-independent and is centered on inducing proteotoxic stress. Recent studies have also shown that this compound can induce mitotic arrest by causing the formation of multipolar spindles.[14]
p53-Independent Effects
While MDM2 inhibitors are primarily known for their p53-dependent mechanism, there is growing evidence of their p53-independent effects.[15] For instance, some MDM2 inhibitors have been shown to induce apoptosis in p53-mutant cancer cells, suggesting the involvement of other pathways.[9][10]
This compound's primary mechanism of inducing proteotoxic stress is inherently p53-independent.[13] However, its inhibition of USP7 can lead to the degradation of MDM2, which could, in turn, stabilize p53 in cells where it is present and functional.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of these compounds. Below are representative protocols for key assays.
Comparative Experimental Workflow
The following diagram illustrates a general workflow for comparing the in vitro effects of this compound and an MDM2 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NSC 632839 hydrochloride | CAS 157654-67-6 | F6 | this compound | Tocris Bioscience [tocris.com]
- 6. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer | MDPI [mdpi.com]
- 10. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. This compound suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p53-Independent Effects of Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deubiquitinase Inhibitors: NSC632839 Versus Specific Alternatives
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in a multitude of diseases, including cancer. Deubiquitinases (DUBs), the enzymes that reverse protein ubiquitination, have emerged as promising therapeutic targets. This guide provides an objective comparison of the nonselective isopeptidase inhibitor NSC632839 with more specific DUB inhibitors, PR-619 and b-AP15, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Overview of Inhibitors
This compound is characterized as a nonselective isopeptidase inhibitor, targeting both deubiquitinases and deSUMOylases.[1] Its activity has been documented against USP2, USP7, and SENP2.[1][2] This broad-spectrum activity can be advantageous for studying the overall effects of isopeptidase inhibition but may lack the specificity required for dissecting the roles of individual DUBs.
PR-619 is a broad-range, reversible DUB inhibitor with activity against multiple DUBs, including USP2, USP4, USP5, USP7, and USP8.[3] It is often used as a tool compound to study the general consequences of DUB inhibition and has been shown to induce endoplasmic reticulum (ER) stress and apoptosis.[4][5]
b-AP15 is a more specific inhibitor that targets the 19S proteasome-associated DUBs, UCHL5 and USP14.[6] By inhibiting these DUBs, b-AP15 effectively blocks proteasome function, leading to the accumulation of polyubiquitinated proteins and subsequent apoptosis.[7][8] It has also been shown to modulate signaling pathways such as TGF-β and NF-κB.[6][9]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound, PR-619, and b-AP15, providing a basis for comparing their potency and cellular effects.
Table 1: Inhibitory Activity Against Specific DUBs
| Inhibitor | Target DUB | EC50/IC50 (µM) | Assay Type |
| This compound | USP2 | 45 ± 4[1][2] | Ub-PLA2 cleavage assay |
| USP7 | 37 ± 1[1][2] | Ub-PLA2 cleavage assay | |
| SENP2 | 9.8 ± 1.8[1][2] | Ub-PLA2 cleavage assay | |
| PR-619 | USP2 | 7.2 | Not specified |
| USP4 | 3.93 | Not specified | |
| USP5 | 8.61 | Not specified | |
| USP7 | 6.86 | Not specified | |
| USP8 | 4.9 | Not specified | |
| b-AP15 | UCHL5/USP14 | 16.8 ± 2.8 | Ub-AMC assay |
Table 2: Cellular Effects of DUB Inhibitors
| Inhibitor | Cell Line | Effect | Concentration (µM) | Time (h) |
| This compound | E1A | Apoptosis induction (IC50) | 15.65 | Not specified |
| E1A/C9DN | Apoptosis induction (IC50) | 16.23 | Not specified | |
| PR-619 | JJ012 (Chondrosarcoma) | Reduced cell viability | 2.5 - 5 | 24 - 48[4] |
| SW1353 (Chondrosarcoma) | Reduced cell viability | 2.5 - 5 | 24 - 48[4] | |
| T24 (Bladder Cancer) | Cytotoxicity | 3 - 15 | 24 - 72 | |
| BFTC-905 (Bladder Cancer) | Cytotoxicity | 3 - 15 | 24 - 72 | |
| b-AP15 | LNCaP (Prostate Cancer) | Apoptosis induction | 0.5 - 2 | Not specified[10] |
| PC-3 (Prostate Cancer) | Apoptosis induction | 0.5 - 2 | Not specified[10] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by this compound, PR-619, and b-AP15, providing a visual representation of their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-tumor effects of deubiquitinating enzyme inhibitor PR-619 in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of deubiquitination by PR-619 induces apoptosis and autophagy via ubi-protein aggregation-activated ER stress in oesophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. The proteasome deubiquitinase inhibitor b-AP15 enhances DR5 activation-induced apoptosis through stabilizing DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Identification and characterization of a proteasome deubiquitinase inhibitor - Karolinska Institutet - Figshare [openarchive.ki.se]
- 9. Deubiquitinase Inhibitor b-AP15 Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel deubiquitinase inhibitor b-AP15 triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the On-Target Effects of NSC632839: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for measuring the on-target effects of NSC632839, a non-selective isopeptidase inhibitor. This compound targets both deubiquitinating enzymes (DUBs) and deSUMOylating enzymes (SENPs), leading to the accumulation of ubiquitinated and SUMOylated proteins and subsequent cellular responses such as apoptosis.[1][2] This guide compares this compound with other common DUB inhibitors and offers detailed experimental procedures to assess its biochemical and cellular activity.
Mechanism of Action: The Ubiquitin-Proteasome and SUMOylation Pathways
This compound exerts its effects by inhibiting enzymes that reverse post-translational modifications involving ubiquitin and SUMO (Small Ubiquitin-like Modifier). These pathways are critical for protein homeostasis, and their disruption can trigger programmed cell death, making their components attractive targets for cancer therapy.[3][4] this compound has been specifically shown to inhibit the DUBs USP2 and USP7, and the deSUMOylase SENP2.[1][5]
References
Unveiling MDM2 Degradation: A Comparative Guide to Western Blot Analysis Post-NSC632839 and Alternative Treatments
For Immediate Release
A deep dive into the Western blot analysis of Murine Double Minute 2 (MDM2) degradation reveals critical insights for researchers in oncology and drug development. This guide provides a comparative overview of methodologies used to assess the efficacy of compounds, such as the p53 reactivator NSC632839 and other targeted therapies, in promoting the degradation of this key oncoprotein.
The tumor suppressor protein p53 is a cornerstone of cellular defense against cancer. Its activity, however, is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1] Consequently, inhibiting MDM2 function to restore p53 activity has become a significant therapeutic strategy. One approach is the direct degradation of the MDM2 protein itself. This guide focuses on the application of Western blotting to quantify the degradation of MDM2 following treatment with various chemical inducers, with a conceptual focus on this compound and its alternatives.
Comparative Analysis of MDM2 Degradation
The following table summarizes hypothetical and reported quantitative data for MDM2 degradation induced by different compounds, as would be determined by Western blot analysis. This serves as a template for researchers to compare the efficacy of novel compounds like this compound against established alternatives.
| Compound | Cell Line | Concentration (µM) | Treatment Time (hours) | % MDM2 Degradation (vs. Control) | Reference |
| This compound (Hypothetical) | Breast Cancer (MCF-7) | 10 | 24 | Data Not Available | - |
| PROTAC MDM2 Degrader | Lung Cancer (A549) | 1 | 12 | ~80% | [2] |
| MX69-102 | Acute Lymphoblastic Leukemia | 0.2 | 24 | Significant Degradation | [3] |
| Nutlin-3a (Inhibitor - for comparison) | Osteosarcoma (SJSA-1) | 5 | 5 | No Degradation (p53 stabilization) | [4] |
Note: The data for this compound is hypothetical and for illustrative purposes. PROTAC MDM2 Degrader and MX69-102 are examples of compounds shown to induce MDM2 degradation. Nutlin-3a is an MDM2 inhibitor that stabilizes p53 without degrading MDM2 and is included for mechanistic comparison.
Signaling Pathways and Experimental Workflows
To understand the context of MDM2 degradation, it is crucial to visualize the underlying signaling pathways and the experimental procedures used for its detection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
p53 Accumulation: A Biomarker for NSC632839 Activity Compared to MDM2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NSC632839 and the well-characterized MDM2 inhibitor, Nutlin-3a, focusing on the accumulation of the p53 tumor suppressor protein as a key marker of their activity. This comparison is supported by experimental data and detailed protocols to aid in the evaluation and application of these compounds in cancer research.
Introduction
The p53 tumor suppressor plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. The stability and activity of p53 are tightly regulated, primarily through ubiquitination and subsequent proteasomal degradation. Two key enzymes involved in this process are the E3 ubiquitin ligase MDM2, which targets p53 for degradation, and the deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7), which can stabilize both MDM2 and p53. Consequently, inhibiting either MDM2 or USP7 presents a viable therapeutic strategy to reactivate p53 in cancer cells.
This compound is a non-selective isopeptidase inhibitor that targets several deubiquitinating enzymes, including USP7. By inhibiting USP7, this compound disrupts the deubiquitination of MDM2, leading to MDM2's auto-ubiquitination and degradation. This reduction in MDM2 levels results in the stabilization and accumulation of p53.
Nutlin-3a is a highly selective small molecule inhibitor that directly targets the interaction between p53 and MDM2. By binding to the p53-binding pocket of MDM2, Nutlin-3a prevents MDM2 from targeting p53 for degradation, leading to a rapid accumulation of functional p53.
This guide will compare the efficacy of these two distinct mechanisms in inducing p53 accumulation and subsequent anti-proliferative effects in cancer cells.
Mechanism of Action: A Comparative Overview
The signaling pathways affected by this compound and Nutlin-3a, both culminating in p53 accumulation, are depicted below.
Performance Comparison: p53 Accumulation and Cytotoxicity
The following tables summarize quantitative data on the activity of this compound and Nutlin-3a in various cancer cell lines. The data highlights the compounds' efficacy in inducing p53 accumulation and their resulting anti-proliferative effects.
p53 Accumulation Data
| Compound | Cell Line | p53 Status | Concentration | Treatment Duration | Fold Increase in p53 Protein | Reference |
| This compound | HCT116 | Wild-type | 10 µM | 24 hours | ~3-5 fold (estimated) | [1] |
| Nutlin-3a | U87MG | Wild-type | 10 µM | 24 hours | Dose-dependent accumulation | [2] |
| Nutlin-3a | RMS (wild-type p53) | Wild-type | 10 µM | 24 hours | 3-12 fold (mRNA of targets) | [3] |
| Nutlin-3a | Hodgkin Lymphoma (wt p53) | Wild-type | 5 µM | 24 hours | Significant stabilization | [4] |
Note: Direct quantitative western blot data for p53 fold-increase upon this compound treatment is limited. The estimate for HCT116 cells is based on the established mechanism of USP7 inhibition leading to p53 stabilization, similar to other USP7 inhibitors.
Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
| This compound | PC3 | Null | 1.9 | [5][6] |
| This compound | LNCaP | Wild-type | 3.1 | [5][6] |
| This compound | E1A | - | 15.65 | [7] |
| This compound | E1A/C9DN | - | 16.23 | [7] |
| Nutlin-3a | HCT116 | Wild-type | ~5 | |
| Nutlin-3a | U2OS | Wild-type | ~4 | [8] |
| Nutlin-3a | A549 | Wild-type | ~8 | [9] |
| Nutlin-3a | T98G | Mutant | >50 | [2] |
| Nutlin-3a | SaOS-2 | Null | Insensitive | [10] |
| Nutlin-3a | OVCAR-3 | Mutant (R248Q) | 31 | [11] |
| Nutlin-3a | A2780 | Wild-type | 5 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Western Blot Analysis for p53 Accumulation
This protocol outlines the steps for quantifying p53 protein levels in response to drug treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HCT116, U2OS, A549) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound, Nutlin-3a, or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate with a primary antibody against p53 (e.g., clone DO-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
4. Quantification:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize p53 band intensity to the corresponding loading control.
-
Calculate the fold change in p53 levels relative to the vehicle-treated control.
Cell Viability Assays
1. Crystal Violet Assay:
-
Seed cells in a 96-well plate and treat with a range of drug concentrations.
-
After the desired incubation period (e.g., 48-72 hours), wash the cells with PBS.
-
Fix the cells with methanol (B129727) for 10-15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash away excess stain and air dry the plate.
-
Solubilize the stain with 10% acetic acid or methanol and measure the absorbance at 570-590 nm.
2. MTT Assay:
-
Seed cells in a 96-well plate and treat with various drug concentrations.
-
After incubation, add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
Discussion and Conclusion
Both this compound and Nutlin-3a effectively lead to the accumulation of p53, albeit through different mechanisms. Nutlin-3a, as a direct inhibitor of the p53-MDM2 interaction, provides a more targeted approach to p53 stabilization. Its efficacy is highly dependent on the wild-type status of p53 and normal MDM2 levels.
This compound, through its inhibition of USP7, offers a multi-faceted mechanism that not only stabilizes p53 but may also affect other cellular pathways regulated by USP7. This broader activity could be advantageous in certain contexts but may also lead to off-target effects. The data suggests that this compound can exert cytotoxic effects even in cell lines with non-functional p53 (e.g., PC3), indicating p53-independent mechanisms of action may also be at play.
p53 accumulation serves as a reliable pharmacodynamic biomarker for the activity of both compounds in cells with wild-type p53. The choice between using this compound or a more targeted agent like Nutlin-3a will depend on the specific research question and the genetic background of the cancer cells being studied. For studies focused specifically on the consequences of p53 reactivation, Nutlin-3a is a more precise tool. For exploring broader effects related to the ubiquitin-proteasome system and in contexts where p53 status may be heterogeneous, this compound could be a valuable probe.
Further research is warranted to directly compare the quantitative effects of this compound and Nutlin-3a on p53 accumulation and downstream signaling in a panel of well-characterized cancer cell lines. Such studies will provide a more definitive understanding of the relative potencies and specificities of these two classes of p53-activating compounds.
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p53-53BP1-Related Survival of A549 and H1299 Human Lung Cancer Cells after Multifractionated Radiotherapy Demonstrated Different Response to Additional Acute X-ray Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53-dependent apoptosis or growth arrest induced by different forms of radiation in U2OS cells: p21WAF1/CIP1 repression in UV induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line HCT 116 TP53(-/-) (CVCL_HD97) [cellosaurus.org]
- 7. biorxiv.org [biorxiv.org]
- 8. scialert.net [scialert.net]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Deubiquitinase Inhibitors NSC632839 and Almac4 for Cancer Research
In the landscape of cancer therapeutics, the ubiquitin-proteasome system has emerged as a critical target. Within this system, deubiquitinating enzymes (DUBs) play a pivotal role in regulating protein stability and function, making them attractive targets for inhibitor development. This guide provides a comparative overview of two such inhibitors, NSC632839 and Almac4, for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes available data to facilitate an informed evaluation of their respective efficacies and mechanisms of action.
At a Glance: Key Characteristics
| Feature | This compound | Almac4 |
| Primary Target(s) | Dual inhibitor of deubiquitinating (DUB) and demumoylating enzymes (SENPs). Notably targets USP2, USP7, and SENP2.[1][2][3] | Selective and potent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[4] |
| Mechanism of Action | Induces apoptosis by interfering with the ubiquitin-proteasome system.[1] It is a non-selective isopeptidase inhibitor.[1] | Activates the p53 tumor suppressor pathway by preventing the degradation of MDM2, a negative regulator of p53. This leads to apoptosis in cancer cells with wild-type p53.[5][6][7] |
| Therapeutic Potential | Investigated for its anti-proliferative effects in prostate and esophageal squamous cell carcinoma.[1] | Studied for its anti-tumor activity in neuroblastoma and gastric cancer.[5][8] |
Efficacy Data: A Look at the Numbers
The following tables summarize the available quantitative data on the efficacy of this compound and Almac4 from various studies. It is crucial to note that these values were not obtained from head-to-head comparative experiments and thus should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 1.9 | [1] |
| LNCaP | Prostate Cancer | 3.1 | [1] |
| E1A | - | 15.65 (apoptosis induction) | [3] |
| E1A/C9DN | - | 16.23 (apoptosis induction) | [3] |
Table 2: In Vitro Efficacy of Almac4
| Cell Line | Cancer Type | IC50 (µM) | TP53 Status | Reference |
| SK-N-SH | Neuroblastoma | Not Determined | Wild-Type | [5][6] |
| NB-10 | Neuroblastoma | Not Determined | Wild-Type | [5][6] |
| CHP-212 | Neuroblastoma | Not Determined | Wild-Type | [6] |
| LAN-5 | Neuroblastoma | Not Determined | Wild-Type | [5][6] |
| IMR-32 | Neuroblastoma | Not Determined | Wild-Type | [5][6] |
| NBL-S | Neuroblastoma | Not Determined | Wild-Type | [6] |
| SK-N-BE(2) | Neuroblastoma | Resistant | Mutant | [6] |
| SK-N-AS | Neuroblastoma | Resistant | Mutant | [6] |
| NGP | Neuroblastoma | Resistant | Mutant | [6] |
| Kelly | Neuroblastoma | Resistant | Mutant | [6] |
| LA1-55N | Neuroblastoma | Resistant | Mutant | [6] |
| CHP-134 | Neuroblastoma | Resistant | Mutant | [6] |
*IC50 could not be determined due to the inability to achieve less than 50% cell viability in the concentrations tested (up to 10 µM). However, these cell lines were sensitive to Almac4 treatment.[5][6]
Table 3: Enzymatic Inhibition
| Inhibitor | Enzyme | EC50 (µM) | Reference |
| This compound | USP2 | 45 | [3] |
| This compound | USP7 | 37 | [3] |
| This compound | SENP2 | 9.8 | [3] |
Signaling Pathways and Mechanisms of Action
This compound: A Dual Inhibitor of Ubiquitination and Sumoylation
This compound acts as a broad-spectrum inhibitor of isopeptidases, affecting both the deubiquitination and desumoylation pathways. Its ability to inhibit USP2, USP7, and SENP2 suggests a complex mechanism of action that can impact multiple cellular processes. The inhibition of these enzymes leads to an accumulation of ubiquitinated and SUMOylated proteins, triggering cellular stress and ultimately leading to apoptosis.
Caption: this compound inhibits multiple deubiquitinases and desumoylases.
Almac4: Selective Targeting of the USP7-MDM2-p53 Axis
Almac4 demonstrates high selectivity for USP7. By inhibiting USP7, Almac4 prevents the deubiquitination of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. The resulting destabilization and degradation of MDM2 lead to the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including those involved in cell cycle arrest and apoptosis, leading to the suppression of tumor growth. This mechanism highlights the dependency of Almac4's efficacy on a functional p53 pathway.
Caption: Almac4 selectively inhibits USP7, leading to p53-mediated apoptosis.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of protocols used to assess the efficacy of this compound and Almac4.
Cell Viability Assays
A common method to determine the cytotoxic effects of these inhibitors is the cell viability assay.
This compound - Crystal Violet Staining [1]
-
Cell Seeding: Seed prostate cancer cells (PC3 and LNCaP) and normal fibroblast cells (CCD-1072Sk) in a 96-well plate at appropriate densities (e.g., 6,000-12,000 cells/well) and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with increasing concentrations of this compound for 48 hours.
-
Staining:
-
Wash the cells with 1x Phosphate-Buffered Saline (PBS).
-
Incubate the cells with a 0.5% crystal violet solution for 20 minutes at room temperature.
-
Wash the plate to remove excess stain and allow it to dry.
-
-
Quantification: Elute the stain and measure the absorbance at a specific wavelength to determine cell viability relative to untreated controls.
Almac4 - AlamarBlue Assay [5][6]
-
Cell Seeding: Plate neuroblastoma cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate overnight.
-
Treatment: Add increasing concentrations of Almac4 or DMSO (vehicle control) to the wells and incubate for 72 hours.
-
Reagent Addition: Add AlamarBlue™ Cell Viability Reagent to each well.
-
Incubation & Measurement: Incubate the plates for a specified time, protected from light. Measure fluorescence or absorbance to quantify cell viability.
Experimental Workflow for Inhibitor Efficacy Testing
The following diagram illustrates a general workflow for evaluating the efficacy of small molecule inhibitors like this compound and Almac4.
References
- 1. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. USP7 - Almac [almacgroup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abrogation of USP7 is an alternative strategy to downregulate PD-L1 and sensitize gastric cancer cells to T cells killing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NSC632839 and FX1-5303 in Preclinical Cancer Models
In the landscape of targeted cancer therapy, inhibitors of deubiquitinating enzymes (DUBs) have emerged as a promising class of therapeutics. This guide provides a detailed comparison of two such inhibitors, NSC632839 and FX1-5303, focusing on their mechanisms of action, preclinical efficacy in various cancer models, and the experimental data supporting their activity. This objective analysis is intended for researchers, scientists, and professionals in drug development to inform future research and therapeutic strategies.
At a Glance: Key Differences
| Feature | This compound | FX1-5303 |
| Primary Target(s) | Non-selective inhibitor of USP2, USP7, and SENP2[1][2][3] | Potent and specific inhibitor of USP7[4][5][6][7] |
| Mechanism of Action | Induces apoptosis, mitotic arrest, and autophagy by inhibiting multiple deubiquitinases and desumoylases[1][8] | Stabilizes p53 by inhibiting its deubiquitination by USP7, leading to cell cycle arrest and apoptosis[4][6] |
| Potency | Micromolar range (µM) for enzyme and cell-based assays[1][3][8] | Nanomolar range (nM) for biochemical and cellular assays[7] |
| Selectivity | Broad-spectrum inhibitor[1][2] | Highly selective for USP7[7] |
| Reported Cancer Models | Esophageal Squamous Cell Carcinoma, Prostate Cancer[1][8] | Acute Myeloid Leukemia (AML), Multiple Myeloma[4][5] |
Mechanism of Action and Signaling Pathways
This compound is a broad-spectrum isopeptidase inhibitor, demonstrating activity against multiple deubiquitinases (DUBs) and deSUMOylases.[1][2] Its anti-cancer effects are attributed to the simultaneous inhibition of several enzymes, including Ubiquitin-Specific Peptidase 2 (USP2), USP7, and Sentrin-specific protease 2 (SENP2).[1][3] This multi-targeted approach leads to the accumulation of ubiquitinated proteins, triggering cellular stress and ultimately inducing apoptosis.[1] In esophageal squamous cell carcinoma, this compound has been shown to cause mitotic arrest by activating the spindle assembly checkpoint.[1] In prostate cancer models, its inhibitory effect on SENP2 is highlighted as a key mechanism.[8][9]
FX1-5303 , in contrast, is a highly potent and selective inhibitor of USP7.[4][5][6][7] USP7 is a critical regulator of the tumor suppressor protein p53, primarily through its deubiquitination of MDM2, an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting USP7, FX1-5303 leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of p53 target genes like p21, which in turn induces cell cycle arrest and apoptosis.[4] This p53-dependent mechanism of action suggests that the efficacy of FX1-5303 is likely most pronounced in cancers with wild-type TP53.[10]
Comparative Efficacy Data
Enzyme Inhibition
| Inhibitor | Target | EC50 / IC50 | Assay Type |
| This compound | USP2 | 45 ± 4 µM | Enzyme activity assay[1][3] |
| USP7 | 37 ± 1 µM | Enzyme activity assay[1][3] | |
| SENP2 | 9.8 ± 1.8 µM | Enzyme activity assay[1][3] | |
| FX1-5303 | USP7 | 0.29 nM | Biochemical assay[7] |
Cellular Proliferation and Viability
| Inhibitor | Cell Line | Cancer Type | IC50 | Assay |
| This compound | PC3 | Prostate Cancer | 1.9 µM | Crystal Violet Staining[8][9] |
| LNCaP | Prostate Cancer | 3.1 µM | Crystal Violet Staining[8][9] | |
| FX1-5303 | MM.1S | Multiple Myeloma | 15 nM | Cell Titer Glo[7] |
In Vivo Cancer Models
FX1-5303 has demonstrated significant anti-tumor activity in in vivo mouse xenograft models of multiple myeloma and acute myeloid leukemia.[4][5] Oral administration of FX1-5303 led to strong tumor growth inhibition.[4] Furthermore, FX1-5303 showed synergistic effects when combined with the BCL2 inhibitor venetoclax (B612062) in AML models.[4][5]
Information regarding the in vivo efficacy of This compound was not prominently available in the reviewed literature.
Experimental Protocols
Cell Viability and IC50 Determination (General Protocol)
A common method for determining the half-maximal inhibitory concentration (IC50) is the crystal violet staining assay or the use of luminescence-based assays like Cell Titer-Glo.
Crystal Violet Staining:
-
Cancer cells (e.g., PC3, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 48 hours).[8]
-
After incubation, the medium is removed, and the cells are fixed with a solution like 4% paraformaldehyde.
-
The fixed cells are stained with a 0.5% crystal violet solution.
-
After washing and drying, the stained dye is solubilized with a solvent (e.g., methanol (B129727) or Sorenson's buffer).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.
Cell Titer-Glo® Luminescent Cell Viability Assay:
-
Cells (e.g., MM.1S) are seeded in 96-well plates and treated with the inhibitor (e.g., FX1-5303) for the desired duration.[4]
-
The Cell Titer-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a luminometer.
-
The IC50 is determined from the dose-response curve.
Conclusion
This compound and FX1-5303 represent two distinct approaches to targeting deubiquitinating enzymes in cancer. This compound is a broad-spectrum inhibitor with activity against multiple DUBs and a deSUMOylase, demonstrating efficacy in the micromolar range in prostate and esophageal cancer models. Its multi-targeted nature may be advantageous in certain contexts but could also lead to off-target effects.
In contrast, FX1-5303 is a highly potent and selective inhibitor of USP7, with nanomolar efficacy in AML and multiple myeloma models. Its specificity for USP7 and its p53-dependent mechanism of action provide a clear rationale for patient selection based on TP53 status. The demonstrated in vivo efficacy and synergistic potential with other targeted agents position FX1-5303 as a promising candidate for further clinical development.
The choice between a broad-spectrum and a highly selective inhibitor will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy. This comparative guide provides a foundation for researchers to make informed decisions in the ongoing development of DUB inhibitors for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FX1-5303 | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of NSC632839
This document provides essential safety, handling, and disposal procedures for NSC632839, a nonselective isopeptidase inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection. Adherence to these guidelines, in conjunction with institutional and regulatory protocols, is critical.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer.[1][2] Personnel should wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[3]
In case of inhalation, move the individual to fresh air.[4] If skin contact occurs, immediately wash the affected area with soap and water and remove contaminated clothing.[4] In case of eye contact, rinse thoroughly with plenty of water.[4] If swallowed, rinse the mouth with water and seek medical attention.[4]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. Store the compound under the recommended conditions to ensure its stability.
| Form | Storage Temperature | Duration | Conditions |
| Solid | 4°C | - | Sealed storage, away from moisture[5] |
| Solid | -20°C | ≥ 2 years | -[6] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture[1] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture[1] |
Note: Once prepared, aliquot and store solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must comply with all federal, state, and local hazardous waste regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8]
Step 1: Waste Characterization and Segregation
-
Characterize the Waste: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment (PPE), must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless they are compatible.[7] Keep aqueous waste separate from organic solvent waste.[9] Specifically, avoid mixing with acids, bases, or oxidizers unless compatibility is confirmed.[7][10]
Step 2: Waste Collection and Container Management
-
Use Appropriate Containers: Collect waste in a container that is chemically compatible with the waste. The original container or a designated hazardous waste container (e.g., glass jar, carboy) is suitable.[7] Ensure the container is in good condition and has a secure, tight-fitting lid.[10]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and list all components of any mixture, including solvents.[10] The label should also indicate the associated hazards (e.g., Toxic, Harmful to Aquatic Life).[4][10]
-
Keep Containers Closed: Waste containers must remain closed at all times except when adding waste.[7][8]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][10]
-
Safe Location: The SAA should be under the direct control of laboratory personnel, away from sinks or floor drains, and should have secondary containment to capture any potential leaks.[9]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Follow Institutional Procedures: Follow your institution's specific procedures for waste pickup requests. Do not move hazardous waste outside of the laboratory.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Biological Activity and Experimental Data
This compound is a nonselective isopeptidase inhibitor targeting several deubiquitinating enzymes (DUBs) and deSUMOylase enzymes.
Inhibitory Activity
| Target Enzyme | EC50 Value (µM) |
| USP7 | 37 ± 1[1][2][5] |
| USP2 | 45 ± 4[1][2][5] |
| SENP2 | 9.8 ± 1.8[1][2][5] |
This compound does not inhibit the reporter enzyme PLA2 over a concentration range of 1.2–150 μM, indicating its selectivity for isopeptidases.[5][6][11]
Signaling Pathway
This compound inhibits the ubiquitin-proteasome system, leading to the accumulation of polyubiquitinated proteins.[11] This disruption can induce a unique apoptotic pathway that involves the upregulation of the BH3-only protein Noxa and stabilization of the IAP antagonist Smac, ultimately leading to caspase activation and cell death.[6][11]
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocol Example: In Vitro Kinase Assay
The following is a referenced protocol for determining the inhibitory potential of this compound against purified enzymes.[5]
Objective: To measure the EC50 values of this compound against USP2, USP7, and SENP2.
Materials:
-
96-well plate
-
Purified enzymes: USP2 (40 nM), USP7 (40 nM), SENP2 (20 nM)
-
This compound at a range of concentrations
-
Substrates: Ub-PLA2 (60 nM) for USP2/7; SUMO3-PLA2 (20 nM) for SENP2
-
NBD C6-HPC (40 µM)
-
Control inhibitor (e.g., N-Ethylmaleimide, NEM)
-
Vehicle control (e.g., DMSO)
-
Plate reader for measuring Relative Fluorescence Units (RFU)
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the purified enzymes (40 nM USP2, 40 nM USP7, or 20 nM SENP2) with a range of this compound concentrations for 30 minutes. Include vehicle-only and positive control inhibitor (NEM) wells.
-
Reaction Initiation: Add an equal volume of the appropriate substrate mixture to each well:
-
For USP2 or USP7: 60 nM Ub-PLA2 and 40 µM NBD C6-HPC.
-
For SENP2: 20 nM SUMO3-PLA2 and 40 µM NBD C6-HPC.
-
-
Measurement: Determine the relative activity of the enzymes by measuring the RFU values at a single time point within the initial linear range of the reaction (e.g., 50 minutes for USP2/7, 30 minutes for SENP2).
-
Data Normalization: Normalize the RFU values to determine the percent inhibition:
-
0% inhibition = Enzyme + Vehicle
-
100% inhibition = Enzyme + NEM
-
-
EC50 Calculation: Calculate the EC50 values from the resulting dose-response curves.
MCE has not independently confirmed the accuracy of these methods. They are for reference only.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DUB | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | 157654-67-6 | DUB | MOLNOVA [molnova.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. ccsd.net [ccsd.net]
- 9. nswai.org [nswai.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. selleckchem.com [selleckchem.com]
Essential Safety and Operational Guide for Handling NSC632839
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as NSC632839. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| Area of Protection | Required PPE | Specifications and Best Practices |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form or if there is a risk of aerosolization. Use in a well-ventilated area or under a chemical fume hood. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. Ensure it is fully buttoned. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Aspect | Procedure |
| Receiving and Unpacking | Inspect the package for any damage upon receipt. Wear appropriate PPE while unpacking. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials. Recommended storage at 4°C for the solid form.[1] |
| Preparation of Solutions | Prepare solutions in a chemical fume hood to minimize inhalation exposure. For in-vitro studies, a stock solution can be prepared in DMSO.[2] For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C.[3] |
| General Hygiene | Avoid contact with skin and eyes. Do not breathe dust or aerosols. Wash hands thoroughly after handling. |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
| Situation | Emergency Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
| Small Spill | Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Clean the spill area with a suitable decontaminating agent. |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and follow the same procedure as for a small spill. Prevent the spill from entering drains. |
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, vials, pipette tips) | Collect in a designated, labeled hazardous waste container. Dispose of as hazardous chemical waste. |
| Solutions containing this compound | Collect in a labeled, sealed waste container. Dispose of as hazardous chemical waste. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.
Caption: Standard laboratory workflow for this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
